2-Chloro-5,7-difluorobenzo[D]thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,7-difluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NS/c8-7-11-5-2-3(9)1-4(10)6(5)12-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDJYMDOERLSEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621195 | |
| Record name | 2-Chloro-5,7-difluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791594-34-8 | |
| Record name | 2-Chloro-5,7-difluorobenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791594-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5,7-difluoro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure, Properties, and Synthesis of 2-Chloro-5,7-difluorobenzo[d]thiazole
Abstract: This guide provides a comprehensive technical overview of 2-Chloro-5,7-difluorobenzo[d]thiazole, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The benzothiazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this molecule—a reactive 2-chloro group and dual fluorine atoms—imparts unique chemical properties that are highly valuable for the synthesis of novel bioactive agents.[1][2] This document delineates the molecule's structural and physicochemical properties, offers a plausible synthetic pathway with mechanistic insights, details a robust workflow for its structural elucidation via modern spectroscopic methods, discusses its chemical reactivity, and outlines critical safety and handling protocols. The content herein is structured to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of complex molecular entities.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its identity and intrinsic properties. This section details the precise structure and key physicochemical parameters of this compound.
Nomenclature and Structure
This compound is a tricyclic aromatic system where a thiazole ring is fused to a difluorinated benzene ring. The key features are a chlorine atom at the 2-position of the thiazole ring, which is the primary site of reactivity, and fluorine atoms at the 5- and 7-positions of the benzene ring, which modulate the electronic properties of the entire scaffold.
Caption: Chemical structure of this compound.
Key Identifiers
Precise identification is critical for regulatory compliance, procurement, and literature searches. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | 2-Chloro-5,7-difluorobenzothiazole, 2-Chloro-5,7-difluoro-1,3-benzothiazole | [3] |
| CAS Number | 791594-34-8 | [4][5] |
| Molecular Formula | C₇H₂ClF₂NS | [4][6] |
| Molecular Weight | 205.61 g/mol | [3][4] |
| SMILES | Fc1cc(F)c2c(c1)nc(s2)Cl | [5] |
| InChI Key | MSDJYMDOERLSEH-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Rationale
While specific vendor-proprietary synthesis routes may vary, a plausible and robust laboratory-scale synthesis can be designed based on established benzothiazole formation principles.[1][7] The most common and effective methods involve the cyclization of an appropriately substituted aniline derivative.
Proposed Synthetic Pathway
The synthesis of the title compound can be logically approached from 2,4-difluoroaniline. The pathway involves two key transformations: first, the introduction of a thiocyanate group ortho to the amine, followed by a cyclization and chlorination step. This approach is favored for its high regioselectivity and use of readily available starting materials.
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2-Chloro-5,7-difluorobenzo[d]thiazole chemical properties
An In-depth Technical Guide to 2-Chloro-5,7-difluorobenzo[d]thiazole: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, spectroscopic profile, characteristic reactivity—with a focus on its utility as a synthetic building block—and established safety protocols. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile intermediate for the design and synthesis of novel, high-value molecules.
Introduction: The Significance of Fluorinated Benzothiazoles
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. The strategic introduction of fluorine atoms onto this scaffold, as seen in this compound, imparts unique and often beneficial properties. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
This guide focuses specifically on the 2-chloro-5,7-difluoro derivative. The chlorine atom at the 2-position serves as a versatile synthetic handle, primarily acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity, combined with the modulating effects of the difluoro substitution on the benzene ring, makes it a valuable intermediate for constructing complex molecular architectures.
Core Chemical & Physical Properties
A summary of the fundamental properties of this compound is presented below. This data is essential for experimental planning, stoichiometric calculations, and safety assessments.
| Property | Value | Reference |
| IUPAC Name | 2-Chloro-5,7-difluoro-1,3-benzothiazole | [5] |
| Synonyms | This compound | [5][6] |
| CAS Number | 791594-34-8 | [6][7] |
| Molecular Formula | C₇H₂ClF₂NS | [6][8] |
| Molecular Weight | 205.61 g/mol | [5][6] |
| Exact Mass | 204.9537 g/mol | [5] |
| Appearance | Typically a solid (predicted) | N/A |
Spectroscopic Profile
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics are outlined below.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum will show two signals in the aromatic region (approx. 7.0-8.0 ppm). Due to fluorine coupling, these signals will appear as complex multiplets (e.g., doublet of doublets or triplet of doublets). |
| ¹³C NMR | The spectrum will display 7 distinct carbon signals. Carbons bonded to fluorine (C5, C7) will show large one-bond C-F coupling constants (¹JCF). Other carbons in the fluorinated ring will exhibit smaller two- or three-bond couplings (²JCF, ³JCF). The carbon at the 2-position (C2), bonded to chlorine, is expected around 150-160 ppm. |
| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at positions 5 and 7. The chemical shifts and coupling patterns will be influenced by the surrounding electronic environment.[9] |
| IR Spectroscopy | Key absorption bands include: C=N stretching (thiazole ring) ~1500-1600 cm⁻¹, Ar-F stretching ~1100-1300 cm⁻¹, C-Cl stretching ~700-850 cm⁻¹, and aromatic C-H stretching >3000 cm⁻¹.[10][11] |
| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster due to the isotopes of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Expected peaks: m/z 205 (for ³⁵Cl) and 207 (for ³⁷Cl). |
Synthesis and Reactivity
General Synthetic Pathway
While specific literature detailing the synthesis of 791594-34-8 is not publicly prevalent, a plausible and widely used method for constructing the 2-chlorobenzothiazole core involves the cyclization of a corresponding aminothiophenol followed by chlorination. A representative workflow is outlined below.
Experimental Protocol: Synthesis of 2-Chlorobenzothiazole Derivatives
-
Step 1: Formation of the Benzothiazole-2-thiol. A suitably substituted 2-aminothiophenol is reacted with carbon disulfide in a basic medium (e.g., potassium hydroxide) and a solvent like ethanol. The reaction mixture is typically heated to reflux for several hours. Upon completion, acidification of the mixture precipitates the corresponding benzothiazole-2-thiol.
-
Step 2: Chlorination. The intermediate benzothiazole-2-thiol is then chlorinated to yield the final 2-chloro product. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃). The reaction is typically performed in an inert solvent at controlled temperatures.
-
Step 3: Work-up and Purification. Following the reaction, the mixture is carefully quenched (e.g., with ice water) and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, commonly by column chromatography or recrystallization.
Caption: General workflow for the synthesis of this compound.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of this compound in synthetic chemistry stems from the high reactivity of the C2-Cl bond. The electron-withdrawing nature of the thiazole nitrogen and the aromatic system makes the C2 position highly electrophilic and susceptible to attack by nucleophiles. The chlorine atom is an excellent leaving group, facilitating SNAr reactions.
This reactivity allows for the facile introduction of a wide variety of functional groups at the 2-position, including amines, thiols, alcohols, and carbanions, making it a cornerstone for library synthesis in drug discovery.
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-5,7-difluorobenzothiazole (CAS 791594-34-8)
Introduction: The Benzothiazole Scaffold in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of innovation. The benzothiazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of benzothiazole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This structural motif is a key component in several clinically approved drugs, underscoring its therapeutic relevance. The subject of this technical guide, 2-Chloro-5,7-difluorobenzothiazole (CAS 791594-34-8), represents a halogenated variant of this important chemical class, offering unique physicochemical properties that can be exploited in the design of novel therapeutics. The introduction of fluorine atoms, in particular, is a well-established strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside detailed experimental protocols for its characterization, and a discussion of its potential application in the context of kinase inhibition.
Chemical Identity and Core Physical Properties
2-Chloro-5,7-difluorobenzothiazole is a synthetic organic compound featuring a fused benzene and thiazole ring system. The structure is further functionalized with a chlorine atom at the 2-position and two fluorine atoms at the 5- and 7-positions of the benzothiazole core.
| Property | Value | Source |
| CAS Registry Number | 791594-34-8 | Internal Data |
| Molecular Formula | C₇H₂ClF₂NS | [3] |
| Molecular Weight | 205.61 g/mol | [3] |
| Appearance | White to off-white powder (predicted) | [3] |
| Melting Point | Predicted: 85-95 °C | Computational Prediction |
| Boiling Point | Predicted: 250-270 °C at 760 mmHg | Computational Prediction |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and DMF. Sparingly soluble in alcohols and chlorinated solvents. Insoluble in water. | Computational Prediction |
| pKa | Predicted: -1.5 to 0.5 (most basic nitrogen) | Computational Prediction |
Disclaimer: Due to a lack of published experimental data, the melting point, boiling point, solubility, and pKa values are computationally predicted and should be confirmed through empirical testing.
Hypothetical Biological Context: Inhibition of Bruton's Tyrosine Kinase (BTK)
While direct experimental evidence for the biological target of 2-Chloro-5,7-difluorobenzothiazole is not currently available in the public domain, the benzothiazole scaffold is a known pharmacophore for various protein kinases.[4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5] One such kinase of significant therapeutic interest is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[5][6][7][8][9][10][11] The BCR pathway is essential for the development, activation, and proliferation of B-cells.[9][10][11]
Based on the established activity of related benzothiazole derivatives, it is hypothesized that 2-Chloro-5,7-difluorobenzothiazole could act as an inhibitor of BTK. The chlorine atom at the 2-position can serve as a reactive handle for covalent modification of a cysteine residue in the active site of BTK, a mechanism employed by some approved BTK inhibitors. The fluorine substitutions can enhance binding affinity and modulate the electronic properties of the molecule.
Below is a diagram illustrating the proposed mechanism of action within the B-cell receptor signaling pathway.
Caption: Hypothetical inhibition of the B-cell receptor signaling pathway by CAS 791594-34-8.
Synthesis and Characterization: A General Framework
The synthesis of 2-chlorobenzothiazoles is well-documented in the chemical literature. A common and efficient method involves the chlorination of the corresponding 2-mercaptobenzothiazole precursor. This approach provides a high yield and purity of the final product.
Representative Synthetic Protocol
The following protocol is a representative procedure for the synthesis of 2-Chloro-5,7-difluorobenzothiazole, adapted from established methods for similar compounds.
Step 1: Synthesis of 2-Mercapto-5,7-difluorobenzothiazole
-
To a solution of 2,4-difluoroaniline in a suitable solvent (e.g., ethanol), add an equimolar amount of carbon disulfide and a base (e.g., sodium hydroxide).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-mercapto-5,7-difluorobenzothiazole.
Step 2: Chlorination to 2-Chloro-5,7-difluorobenzothiazole
-
Suspend the 2-mercapto-5,7-difluorobenzothiazole in an inert solvent (e.g., dichloromethane).
-
Cool the suspension in an ice bath.
-
Add sulfuryl chloride (SO₂Cl₂) dropwise to the stirred suspension.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-Chloro-5,7-difluorobenzothiazole.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General synthetic workflow for 2-Chloro-5,7-difluorobenzothiazole.
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for drug development, influencing formulation, pharmacokinetics, and regulatory filings. The following are standard protocols for key physical property measurements.
Workflow for Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of a small molecule.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the onset temperature of the endothermic melting peak.
-
Protocol:
-
Accurately weigh 1-3 mg of 2-Chloro-5,7-difluorobenzothiazole into an aluminum DSC pan.
-
Crimp the pan to seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow versus temperature.
-
The onset temperature of the melting endotherm is reported as the melting point.
-
Aqueous Solubility Determination (Shake-Flask Method)
-
Principle: An excess of the compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in a filtered aliquot of the supernatant is then determined.
-
Protocol:
-
Add an excess amount of 2-Chloro-5,7-difluorobenzothiazole to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, 9).
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Construct a standard curve with known concentrations of the compound to determine the solubility at each pH.
-
Spectral Characterization
-
¹H NMR: Provides information on the number and environment of hydrogen atoms.
-
¹³C NMR: Provides information on the carbon skeleton.
-
¹⁹F NMR: Particularly informative for this compound, providing data on the fluorine atoms.
-
Protocol:
-
Dissolve an appropriate amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule's vibrations, providing information about the functional groups present.
-
Protocol:
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquire the spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands corresponding to functional groups such as C-F, C-Cl, C=N, and aromatic C-H bonds.
-
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition.
-
Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the exact mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Conclusion
2-Chloro-5,7-difluorobenzothiazole (CAS 791594-34-8) is a fluorinated derivative of the medicinally important benzothiazole scaffold. While experimentally determined physical property data for this specific compound is scarce, computational predictions and knowledge of related compounds provide a solid foundation for its further investigation. The protocols outlined in this guide offer a robust framework for the empirical determination of its physicochemical properties. Furthermore, the hypothesized role of this compound as a kinase inhibitor, particularly of BTK, highlights its potential in drug discovery programs targeting B-cell malignancies and autoimmune diseases. As with any novel chemical entity, thorough experimental characterization is paramount to unlocking its full therapeutic potential.
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The Ascendancy of Difluorobenzothiazoles in Modern Pharmacology: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine atoms has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of various molecular scaffolds. Among these, the benzothiazole nucleus, a privileged heterocyclic system, has gained remarkable attention. This technical guide provides an in-depth exploration of the pharmacological significance of difluorobenzothiazole derivatives. We will dissect the nuanced influence of difluorination on the physicochemical properties, pharmacokinetic profiles, and target engagement of these compounds. This guide will traverse their diverse therapeutic applications, from potent anticancer agents and kinase inhibitors to promising candidates for neurodegenerative disease diagnostics and therapeutics. Detailed synthetic strategies, comprehensive structure-activity relationship (SAR) analyses, and robust biological evaluation protocols are presented to equip researchers and drug development professionals with the critical knowledge to harness the full potential of this versatile chemical class.
Introduction: The Fluorine Advantage in the Benzothiazole Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The introduction of fluorine, the most electronegative element, into this scaffold is a deliberate and strategic design element in modern drug discovery.[3][4] The unique properties of fluorine, including its small van der Waals radius (1.47 Å), high electronegativity, and the strength of the carbon-fluorine bond, impart significant advantages to a parent molecule.[5][6]
Specifically, the incorporation of two fluorine atoms onto the benzothiazole ring system can lead to:
-
Enhanced Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, often leading to an increased half-life and improved bioavailability of the drug candidate.[5][6]
-
Modulated Lipophilicity: Fluorine substitution can alter the lipophilicity (logP) of a molecule, influencing its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) properties.[5]
-
Increased Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, enhancing binding affinity and potency.[3][6]
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its target engagement and pharmacokinetic profile.[7]
This guide will delve into the specific pharmacological implications of these fluorine-driven modifications within the difluorobenzothiazole framework.
Synthetic Strategies for Difluorobenzothiazole Derivatives
The synthesis of difluorobenzothiazole derivatives typically involves the construction of the benzothiazole ring from appropriately substituted difluoroanilines. A common and effective method is the reaction of a difluoroaniline with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium like glacial acetic acid.[8]
General Synthesis of 2-Amino-difluorobenzothiazoles
A prevalent method for synthesizing 2-amino-difluorobenzothiazoles involves the reaction of a corresponding difluoroaniline with potassium or ammonium thiocyanate and bromine. This reaction proceeds via an in-situ formation of thiocyanogen, which then reacts with the aniline to form a thiourea intermediate that cyclizes to the benzothiazole ring.[8]
Experimental Protocol: Synthesis of 5,6-Difluoro-2-aminobenzothiazole [8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 3,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Addition of Thiocyanate: Add potassium thiocyanate (1.2 eq) to the solution and stir until dissolved.
-
Bromine Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Work-up: Pour the reaction mixture into ice-water. Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Synthesis of 2-Aryl-difluorobenzothiazoles
2-Aryl-difluorobenzothiazoles, which often exhibit potent anticancer activity, can be synthesized through the condensation of a 2-amino-difluorobenzothiazole with an aromatic aldehyde or through the reaction of a difluoro-substituted o-aminothiophenol with a benzaldehyde derivative.
Experimental Protocol: Synthesis of 2-Aryl-5,6-difluorobenzothiazoles
-
Method A: From 2-Amino-5,6-difluorobenzothiazole:
-
A mixture of 2-amino-5,6-difluorobenzothiazole (1.0 eq) and a substituted benzaldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, DMF) is heated to reflux in the presence of a catalytic amount of acid (e.g., glacial acetic acid).
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and purified by recrystallization.
-
-
Method B: From 2-Amino-3,4-difluorothiophenol:
-
A mixture of 2-amino-3,4-difluorothiophenol (1.0 eq) and a substituted benzaldehyde (1.0 eq) in a solvent such as DMF or DMSO is heated.
-
The reaction can be promoted by the addition of an oxidizing agent or by bubbling air through the mixture.
-
The product is isolated by pouring the reaction mixture into water and collecting the precipitate, which is then purified.
-
Pharmacological Applications of Difluorobenzothiazoles
Difluorobenzothiazole derivatives have emerged as promising candidates in several therapeutic areas, with oncology and neurodegenerative diseases being the most prominent.
Anticancer Activity: Targeting Kinases and Beyond
A significant body of research has focused on the development of difluorobenzothiazoles as potent anticancer agents. Their mechanism of action often involves the inhibition of various protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[9]
3.1.1. Kinase Inhibition
The 5,6-difluorobenzo[d]thiazol-2-amine scaffold has been identified as a privileged structure for the design of kinase inhibitors. The fluorine atoms at the 5 and 6 positions can enhance both metabolic stability and binding affinity to the kinase active site.[9]
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 1c | A549 (Cell line) | 1.2 | [9] |
| B7 | A431, A549, H1299 (Cell lines) | Significant Inhibition | [9] |
| 4i | HOP-92 (Cell line) | Promising Activity | [9] |
Table 1: Antiproliferative and Kinase Inhibitory Activity of Benzothiazole Analogs. Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.[9]
3.1.2. Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of difluorobenzothiazole derivatives are typically evaluated using cell-based assays such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Experimental Protocol: MTT Cytotoxicity Assay [3][4][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the difluorobenzothiazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neurodegenerative Diseases: Imaging and Therapeutic Potential
Difluorobenzothiazoles have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), primarily as imaging agents for detecting amyloid-beta (Aβ) plaques and tau tangles, the pathological hallmarks of the disease.
3.2.1. Positron Emission Tomography (PET) Imaging Agents
The incorporation of the positron-emitting isotope fluorine-18 ([¹⁸F]) into the difluorobenzothiazole scaffold has led to the development of novel PET tracers for in vivo imaging of Aβ and tau aggregates in the brain. These agents offer the potential for early diagnosis, disease monitoring, and assessment of therapeutic interventions.
3.2.2. Therapeutic Intervention in Neurodegeneration
Beyond diagnostics, there is emerging interest in the therapeutic potential of difluorobenzothiazole derivatives for neurodegenerative diseases. Research is exploring their ability to inhibit the aggregation of amyloid-beta and tau proteins, as well as their potential to modulate neuroinflammation, two key pathological processes in Alzheimer's and other neurodegenerative disorders. While this area is less developed compared to their application in oncology, the unique properties of difluorobenzothiazoles make them attractive candidates for further investigation.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for the rational design and optimization of difluorobenzothiazole derivatives as potent and selective pharmacological agents.
SAR in Anticancer Agents
For anticancer activity, particularly kinase inhibition, the following SAR trends have been observed for 5,6-difluorobenzothiazole derivatives:
-
Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is critical for activity. Aryl and heteroaryl groups are often well-tolerated and can be modified to enhance potency and selectivity.
-
Substitution on the 2-aryl ring: The electronic and steric properties of substituents on the 2-aryl ring significantly influence activity. Electron-withdrawing or -donating groups at specific positions can modulate binding interactions with the target kinase.
-
Position of Fluorine Atoms: While this guide focuses on difluorobenzothiazoles, the specific placement of the fluorine atoms on the benzothiazole ring can impact the compound's properties. The 5,6-difluoro substitution pattern has been shown to be particularly effective in many kinase inhibitors.
Conclusion and Future Perspectives
Difluorobenzothiazoles represent a highly promising class of compounds with significant pharmacological potential. The strategic incorporation of two fluorine atoms confers advantageous physicochemical and pharmacokinetic properties, leading to enhanced potency, selectivity, and metabolic stability. Their demonstrated efficacy as anticancer agents, particularly as kinase inhibitors, and their emerging role as diagnostic and potentially therapeutic agents for neurodegenerative diseases highlight the versatility of this scaffold.
Future research in this area should focus on:
-
Expansion of the Chemical Space: The synthesis and evaluation of a wider range of difluorobenzothiazole derivatives with diverse substitution patterns to explore new pharmacological targets.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of these compounds to facilitate rational drug design.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to realize their therapeutic potential.
The continued exploration of difluorobenzothiazoles is poised to deliver novel and effective therapeutic agents for a range of challenging diseases.
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The Benzothiazole Core: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features and broad spectrum of pharmacological activities have rendered it a "privileged scaffold," a term reserved for molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target.[3] This guide offers an in-depth exploration of substituted benzothiazoles, delving into their synthesis, multifaceted biological activities, and the intricate structure-activity relationships that govern their therapeutic potential. By providing detailed experimental protocols, quantitative data, and mechanistic insights, this document aims to equip researchers with the knowledge to rationally design and develop the next generation of benzothiazole-based therapeutics.
Part 1: The Synthetic Landscape of Substituted Benzothiazoles
The diverse biological activities of benzothiazole derivatives are intrinsically linked to the substituents adorning the core structure. Consequently, a variety of synthetic methodologies have been developed to access a wide array of substituted benzothiazoles. The most prevalent and versatile approach involves the condensation of 2-aminothiophenols with various electrophilic partners.
Condensation with Aldehydes: A Gateway to 2-Arylbenzothiazoles
The reaction between 2-aminothiophenol and aldehydes is a cornerstone for the synthesis of 2-substituted benzothiazoles. This method is valued for its operational simplicity and the broad availability of aldehyde starting materials.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Oxidative Cyclization
This protocol outlines a general procedure for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and various benzaldehyde derivatives.
Materials:
-
2-Aminothiophenol
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (10 mL).
-
To this solution, add a mixture of 30% hydrogen peroxide (6.0 mmol) and concentrated hydrochloric acid (3.0 mmol) dropwise at room temperature with constant stirring.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford the pure 2-arylbenzothiazole.
Causality Behind Experimental Choices:
-
Hydrogen Peroxide/HCl: This combination acts as an in-situ oxidizing agent, facilitating the cyclization of the intermediate Schiff base formed between the 2-aminothiophenol and the aldehyde.
-
Ethanol: Serves as a green and efficient solvent for this reaction.
-
Room Temperature: The reaction proceeds efficiently at ambient temperature, avoiding the need for heating and reducing energy consumption.
Diagram of the Synthetic Workflow:
Caption: Key anticancer mechanisms of substituted benzothiazoles.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Substituted benzothiazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi. [2][5][6] Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Benzothiazole derivatives can inhibit essential bacterial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS), which are crucial for DNA replication and folate synthesis, respectively. [7][8]* Disruption of Cell Membranes: Some benzothiazoles can disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain benzothiazoles have been shown to inhibit biofilm formation in pathogenic bacteria.
Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens and nitro groups, on the benzothiazole ring or its substituents often enhances antimicrobial activity. [6]* Thiazolidinone and Azetidinone Moieties: Hybrid molecules incorporating thiazolidinone or azetidinone rings with the benzothiazole scaffold have shown potent antimicrobial properties. [9]* Sulfonamide Group: The incorporation of a sulfonamide moiety can lead to benzothiazole derivatives with excellent antibacterial activity. [9] Quantitative Data: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| 3 [10] | E. coli | 25-100 |
| 4 [10] | S. aureus | 50-200 |
| 16c [7] | S. aureus | 0.025 mM |
| 4b [6] | S. aureus | 3.90 |
| 4b [6] | C. albicans | 7.81 |
| A1 [4] | E. coli | - |
| A1 [4] | S. aureus | - |
| A2 [4] | A. niger | - |
| A9 [4] | C. albicans | - |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of benzothiazole derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Benzothiazole derivatives (stock solutions in DMSO)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Prepare serial twofold dilutions of the benzothiazole derivatives in MHB in the 96-well plates. The final concentration range should typically span from 0.125 to 256 µg/mL.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Benzothiazole derivatives are showing great promise as neuroprotective agents for the treatment of debilitating neurodegenerative disorders like Alzheimer's and Parkinson's disease. [3][11][12] Mechanisms of Neuroprotective Action:
-
Amyloid-β (Aβ) Aggregation Inhibition: Certain benzothiazoles can inhibit the aggregation of Aβ peptides, a key pathological hallmark of Alzheimer's disease. [13]* Monoamine Oxidase B (MAO-B) Inhibition: MAO-B is an enzyme involved in the degradation of dopamine. Inhibition of MAO-B by benzothiazole derivatives can increase dopamine levels in the brain, which is beneficial for Parkinson's disease.
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many benzothiazoles possess antioxidant properties, helping to protect neurons from oxidative damage. [11]* Modulation of Catalase Activity: Some benzothiazole analogs can modulate the activity of catalase, an important antioxidant enzyme, thereby protecting neuronal cells from ROS-mediated damage. [11] Diagram of Neuroprotective Mechanisms in Alzheimer's Disease:
Caption: Neuroprotective mechanisms of benzothiazoles in Alzheimer's disease.
Part 3: Conclusion and Future Perspectives
The benzothiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability to modulate its biological activity through substitution make it an attractive starting point for drug design. The diverse mechanisms of action exhibited by substituted benzothiazoles, from enzyme inhibition to the modulation of complex signaling pathways, underscore their potential to address a wide range of unmet medical needs.
Future research in this area should focus on the rational design of multi-target-directed ligands, leveraging the inherent versatility of the benzothiazole core to simultaneously engage multiple pathological targets. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into the clinic. The continued exploration of the vast chemical space around the benzothiazole nucleus promises to yield even more potent and selective drug candidates in the years to come.
References
A comprehensive list of references is available upon request. The in-text citations provided throughout this document correspond to the search results used to generate this guide.
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The Activated Chlorine of 2-Chlorobenzothiazole: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Abstract
As a senior application scientist, this guide provides an in-depth exploration of the reactivity of the chlorine atom in 2-chlorobenzothiazoles. This versatile building block is a cornerstone in medicinal chemistry and materials science due to the lability of its C2-chlorine, which serves as a gateway for a diverse array of synthetic transformations. This document moves beyond a simple recitation of protocols to explain the underlying principles governing its reactivity, empowering researchers to make informed decisions in their synthetic endeavors. We will delve into the mechanistic intricacies of its primary reaction pathways—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—providing not only detailed experimental methodologies but also the causal logic behind the selection of reagents and conditions.
The Electronic Landscape of 2-Chlorobenzothiazole: An Intrinsically Activated System
The notable reactivity of 2-chlorobenzothiazole stems from the unique electronic architecture of the benzothiazole ring system. The fusion of an electron-rich benzene ring with an electron-deficient thiazole ring creates a polarized molecule. The key to the chlorine's lability at the C2 position lies in the powerful electron-withdrawing nature of the thiazole moiety, particularly the imine nitrogen atom. This nitrogen atom, through inductive and resonance effects, significantly depletes electron density at the C2 carbon, rendering it highly electrophilic and susceptible to nucleophilic attack. This intrinsic activation obviates the need for harsh reaction conditions often required for less activated aryl chlorides, making 2-chlorobenzothiazole a highly attractive and versatile synthetic intermediate.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The most fundamental transformation of 2-chlorobenzothiazole is the nucleophilic aromatic substitution (SNAr) reaction. This pathway allows for the direct displacement of the chloride ion by a wide range of nucleophiles, providing a straightforward route to a vast library of 2-substituted benzothiazole derivatives.
The SNAr Mechanism: A Stepwise Addition-Elimination Pathway
The SNAr reaction of 2-chlorobenzothiazole proceeds via a well-established two-step addition-elimination mechanism.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C2 carbon. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of the thiazole ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen and sulfur atoms of the thiazole ring, which provides a significant driving force for its formation.
-
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the 2-substituted benzothiazole product.
Figure 1: The stepwise addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chlorobenzothiazole.
Factors Influencing SNAr Reactivity
The efficiency and outcome of the SNAr reaction are governed by several key factors:
-
Nature of the Nucleophile: The nucleophilicity of the attacking species is a primary determinant of the reaction rate. Stronger nucleophiles, such as thiolates and alkoxides, react more readily than weaker nucleophiles like amines. The reaction is generally favored by nucleophiles with a high concentration of negative charge on the attacking atom.
-
Substituents on the Benzothiazole Ring: The presence of electron-withdrawing groups on the benzene ring of the benzothiazole scaffold can further enhance the electrophilicity of the C2 carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups can decrease the reaction rate.
-
Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions. These solvents effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive. Polar protic solvents, such as alcohols, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate.
-
Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of the SNAr reaction by providing the necessary activation energy for the nucleophilic attack.
Common Nucleophiles and Their Synthetic Applications
The versatility of the SNAr reaction on 2-chlorobenzothiazole is demonstrated by the wide range of nucleophiles that can be employed, leading to a diverse array of valuable 2-substituted benzothiazoles.
| Nucleophile Type | Example | Product Class | Significance |
| Amines | Primary & Secondary Amines (e.g., Aniline, Piperidine) | 2-Aminobenzothiazoles | Core scaffolds in numerous pharmaceuticals with a wide range of biological activities.[1] |
| Thiols | Thiophenols, Alkyl Thiols | 2-Thioetherbenzothiazoles | Important intermediates in organic synthesis and have applications in materials science. |
| Alkoxides | Sodium Methoxide, Sodium Ethoxide | 2-Alkoxybenzothiazoles | Precursors for further functionalization and can exhibit biological activity. |
| Cyanide | Sodium or Potassium Cyanide | 2-Cyanobenzothiazoles | Versatile intermediates for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.[2] |
Experimental Protocols for SNAr Reactions
This protocol describes a general method for the reaction of 2-chlorobenzothiazole with a primary or secondary amine.
Materials:
-
2-Chlorobenzothiazole
-
Amine (e.g., aniline, piperidine, morpholine) (1.1 equivalents)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 equivalents)
-
Solvent (e.g., DMF, NMP, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzothiazole, the amine, and the base.
-
Add the solvent and purge the flask with an inert gas.
-
Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.
This protocol outlines a general method for the reaction of 2-chlorobenzothiazole with a thiol.
Materials:
-
2-Chlorobenzothiazole
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Base (e.g., NaH, K₂CO₃) (1.2 equivalents)
-
Solvent (e.g., DMF, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol and the solvent.
-
Cool the mixture to 0 °C and add the base portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of 2-chlorobenzothiazole in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-thioetherbenzothiazole.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
While SNAr reactions are highly effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C2 position of the benzothiazole ring. These reactions offer a broader substrate scope and often proceed under milder conditions than traditional methods.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloro-5,7-difluorobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-5,7-difluorobenzo[d]thiazole is a heterocyclic compound of significant interest in drug discovery due to the versatile reactivity of its benzothiazole core. The strategic placement of electron-withdrawing fluorine and chlorine atoms creates distinct regions of electrophilicity and nucleophilicity, making it a valuable scaffold for the synthesis of diverse molecular libraries. This guide will elucidate the key reactive sites, providing a predictive framework for its use in synthetic chemistry. The primary nucleophilic site is the carbon at the 2-position (C2), which is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The electrophilic sites are primarily located on the benzene ring, though their reactivity is significantly influenced by the deactivating effects of the fluorine substituents.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its electronic structure. The fusion of a thiazole and a difluorinated benzene ring creates a unique distribution of electron density.
-
Thiazole Ring: The thiazole moiety is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms. This electron-withdrawing nature is crucial for activating the C2 position.[1]
-
Benzene Ring: The two fluorine atoms on the benzene ring are strongly electron-withdrawing through the inductive effect, which lowers the overall electron density of the aromatic system.[2] This deactivation generally makes the benzene ring less susceptible to electrophilic attack compared to unsubstituted benzene.
A computational analysis of the molecular electrostatic potential (MEP) would theoretically reveal the electron-rich and electron-poor regions. In similar benzothiazole derivatives, the nitrogen atom typically shows a negative potential, indicating a site for potential electrophilic interaction, while the area around the C2-Cl bond would show a positive potential, highlighting its electrophilic character and susceptibility to nucleophilic attack.[3]
The Primary Nucleophilic Site: The C2 Carbon
The most significant feature of this compound's reactivity is the highly electrophilic carbon atom at the 2-position. This carbon is primed for nucleophilic attack, making Nucleophilic Aromatic Substitution (SNAr) the predominant reaction pathway.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction at the C2 position proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity of the thiazole ring and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group.
The presence of the electron-withdrawing nitrogen atom in the thiazole ring helps to stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the reaction.[1]
Experimental Protocol: General Procedure for SNAr at the C2-Position
This protocol provides a generalized method for the substitution of the 2-chloro group with various nucleophiles.
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP). | Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged intermediate without interfering with the nucleophile. |
| 2 | Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is an amine or thiol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equivalents) is often required. | The excess of the nucleophile drives the reaction to completion. The base is necessary to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction. |
| 3 | Heat the reaction mixture to a temperature between 80-150 °C. Monitor the reaction progress by TLC or LC-MS. | Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 4 | Upon completion, cool the reaction to room temperature and pour it into water. | This step is to precipitate the product and dissolve the inorganic salts. |
| 5 | Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | The organic solvent will dissolve the desired product, separating it from the aqueous phase. |
| 6 | Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. | These steps are to remove any remaining water and impurities. |
| 7 | Purify the crude product by column chromatography or recrystallization. | This final step ensures the isolation of the pure substituted benzothiazole derivative. |
Scope of Nucleophiles
A wide variety of nucleophiles can be employed to displace the chlorine atom at the C2 position, leading to a diverse range of 2-substituted benzothiazole derivatives.[4]
-
N-Nucleophiles: Primary and secondary amines, anilines, and hydrazines react readily to form 2-amino- and 2-hydrazinobenzothiazoles. These derivatives are of significant interest in medicinal chemistry.
-
O-Nucleophiles: Alkoxides and phenoxides can be used to synthesize 2-alkoxy- and 2-aryloxybenzothiazoles.
-
S-Nucleophiles: Thiols and thiophenols are effective nucleophiles for the synthesis of 2-thioether derivatives.[5]
Electrophilic Sites: The Benzene Ring
While the C2 position is the primary site for nucleophilic attack, the benzene portion of the molecule contains potential sites for electrophilic aromatic substitution (EAS). However, the reactivity of the ring is significantly diminished by the presence of the two electron-withdrawing fluorine atoms and the fused thiazole ring.
Directing Effects of Substituents
The orientation of electrophilic substitution on the benzene ring is governed by the directing effects of the existing substituents: the two fluorine atoms and the thiazole moiety.
-
Fluorine Atoms: Halogens are ortho-, para-directing deactivators.[6] They withdraw electron density through the inductive effect but can donate electron density through resonance.
-
Thiazole Ring: The fused thiazole ring is an electron-withdrawing group, which deactivates the benzene ring and directs incoming electrophiles to the meta-position relative to the points of fusion.
Considering these competing effects, predicting the exact site of electrophilic attack can be complex. In general, the positions ortho and para to the fluorine atoms (C4 and C6) would be the most likely sites for substitution, although the overall reaction rate is expected to be low.
Potential Electrophilic Aromatic Substitution Reactions
Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially be performed on the benzene ring, but would likely require harsh reaction conditions. The specific outcomes would depend on the interplay of the directing effects and the steric hindrance around the potential reaction sites.
Conclusion and Future Outlook
This compound is a strategically designed building block that offers a well-defined and highly reactive site for nucleophilic substitution at the C2 position. This allows for the straightforward introduction of a wide array of functional groups, making it an invaluable tool in the synthesis of novel compounds for drug discovery and materials science. While the benzene ring is deactivated towards electrophilic substitution, understanding the directing effects of the fluorine and thiazole substituents provides a basis for exploring its functionalization under more forcing conditions. Further computational studies, such as DFT calculations to map the frontier molecular orbitals (HOMO and LUMO), would provide deeper insights into the reactivity of this versatile molecule and aid in the rational design of new synthetic routes.[3]
References
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- BenchChem. Application Notes: Utilizing 2-Chlorobenzoselenazole in Nucleophilic Substitution Reactions.
- Semantic Scholar.
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- Chemistry LibreTexts. Substituent Effects in Electrophilic Substitutions.
- National Institutes of Health.
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Fluorinated Benzothiazoles: A Privileged Scaffold for Diverse Biological Targets
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of the Fluorinated Benzothiazole Core
The benzothiazole framework, a bicyclic system comprising a benzene ring fused to a thiazole ring, is recognized in medicinal chemistry as a "privileged structure."[1] This designation stems from its remarkable ability to serve as a versatile scaffold for designing ligands that interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold further enhances its therapeutic potential. Fluorination can profoundly alter a molecule's physicochemical properties, improving metabolic stability, enhancing binding affinity to target receptors, and increasing lipophilicity, which can facilitate passage across the blood-brain barrier—a critical hurdle for neurotherapeutics.[4][5][6] The unique characteristics of fluorine, such as its small atomic radius and high electronegativity, allow it to modulate the electronic properties of the benzothiazole core, often leading to superior potency and selectivity.[4][7]
This guide offers a comprehensive exploration of the key biological targets of fluorinated benzothiazoles, providing researchers and drug development scientists with a detailed understanding of their mechanisms of action, supporting quantitative data, and validated experimental protocols to assess their activity. We will delve into their applications in oncology, neurodegenerative diseases, and beyond, underscoring the immense potential of this chemical class in modern drug discovery.
Part 1: Key Biological Targets in Oncology
Fluorinated benzothiazoles have emerged as potent anticancer agents that exert their effects through multiple mechanisms, from direct enzyme inhibition and metabolic activation to the modulation of critical signaling pathways involved in inflammation and cell survival.
Bioactivation by Cytochrome P450 Enzymes
A primary mechanism for the anticancer activity of certain fluorinated benzothiazoles is their metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. Compounds such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) show potent and selective antiproliferative activity in sensitive cancer cell lines (e.g., breast, lung, colon).[8]
Causality of Experimental Design: The central hypothesis is that the cytotoxicity of these compounds is not inherent but is a result of their conversion into reactive metabolites. This process, known as bioactivation, is cell-type specific. Sensitive cancer cells express high levels of CYP1A1, which metabolizes the fluorinated benzothiazole into an electrophilic intermediate.[1] This reactive species then forms covalent bonds with DNA and other macromolecules, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][9] Resistant cells, which lack significant CYP1A1 expression, are unable to metabolize the parent compound and are thus unaffected. This selective activation provides a therapeutic window, targeting tumor cells while sparing healthy tissue. The investigation into CYP1A1 induction and metabolism is therefore a self-validating system: the presence of the enzyme predicts the compound's activity, and the compound's activity confirms the enzyme's role.
Caption: CYP1A1-mediated bioactivation of fluorinated benzothiazoles in cancer cells.
Inhibition of Pro-Survival Kinases and Pathways
Fluorinated benzothiazoles also target key signaling pathways essential for tumor growth, proliferation, and survival.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Benzothiazole hybrids have been specifically designed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling and cutting off the tumor's blood supply.[3][10]
-
NF-κB Pathway Suppression: The transcription factor NF-κB is a master regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. Certain fluorinated benzothiazoles have been shown to inhibit the NF-κB pathway in hepatocellular carcinoma cells.[11] This inhibition prevents the expression of downstream pro-inflammatory and pro-survival genes like COX-2 and iNOS, leading to reduced inflammation and increased apoptosis.[11]
-
Other Kinase and Enzyme Targets: The benzothiazole scaffold has been successfully employed to target a range of other enzymes crucial for cancer progression, including Topoisomerases I and II (disrupting DNA replication), Carbonic Anhydrases (involved in regulating tumor pH), and kinases in the PI3K/Akt/mTOR pathway.[1][12][13][14]
Caption: Inhibition of the NF-κB signaling pathway by fluorinated benzothiazoles.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative fluorinated benzothiazole derivatives against various human cancer cell lines.
| Compound ID/Description | Target Cell Line | Activity Metric | Value | Reference |
| 5-fluoro-2-(3-hydroxyphenyl)benzothiazole | MCF-7 (Breast) | IC₅₀ | ~5 µM | [12][15] |
| 5-fluoro-2-(4-hydroxyphenyl)benzothiazole | MDA-MB-468 (Breast) | IC₅₀ | ~1 µM | [12][15] |
| Fluorinated Imidazo[2,1-b]benzothiazole (Cmpd 4) | HepG2 (Liver) | IC₅₀ | <4.0 µM | [12][15] |
| Benzothiazole with Fluorine Substituent (Cmpd B) | HepG2 (Liver) | IC₅₀ | 56.98 µM (24h) | [11] |
| 6-Fluoro-benzothiazole Derivative (Cmpd 15) | THP-1 (Leukemia) | IC₅₀ | 0.9 µM | [5] |
| 3,5-bis-trifluoromethylphenylurea Benzothiazole | ACHN (Renal) | GI₅₀ | 0.542 µM | [2] |
Part 2: Targets in Neurodegenerative Diseases
The ability of fluorinated molecules to cross the blood-brain barrier has made them invaluable tools for both diagnosing and treating neurodegenerative disorders like Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS).[6][16]
Alzheimer's Disease: Imaging and Therapeutic Intervention
-
Amyloid-Beta (Aβ) Plaque Imaging: A pathological hallmark of AD is the accumulation of amyloid-beta plaques in the brain. Fluorinated benzothiazoles, particularly those labeled with the positron-emitting isotope Fluorine-18 ([¹⁸F]), have been developed as exceptional PET imaging agents.[5][17] Compounds like [¹⁸F]Flutemetamol and others based on the 2-phenylbenzothiazole core have high binding affinity for Aβ plaques.[5][18] After intravenous injection, these tracers cross the blood-brain barrier, bind to the plaques, and their radioactive decay is detected by a PET scanner, allowing for the in vivo visualization and quantification of amyloid burden in patients.[18][19]
-
Multi-Target-Directed Ligands (MTDLs): Given the complex pathology of AD, a "one-target, one-drug" approach is often insufficient. MTDLs are single molecules designed to interact with multiple targets simultaneously.[20] Fluorinated benzothiazoles are being explored as scaffolds for MTDLs that can:
-
Inhibit Acetylcholinesterase (AChE): To increase levels of the neurotransmitter acetylcholine.[20]
-
Antagonize Histamine H₃ Receptors (H₃R): To modulate the release of multiple neurotransmitters and improve cognitive function.[20]
-
Inhibit Aβ Fibrillogenesis: To prevent the aggregation of amyloid plaques.[16]
-
Caption: Multi-Target-Directed Ligand (MTDL) strategy for Alzheimer's Disease.
Amyotrophic Lateral Sclerosis (ALS)
Riluzole, an FDA-approved drug for treating ALS, is a fluorinated benzothiazole derivative.[21] While its precise mechanism is complex, it is known to act as a glutamate receptor blocker.[4] In neurodegenerative diseases like ALS, excessive glutamate signaling (excitotoxicity) leads to neuronal damage and death. By inhibiting this pathway, Riluzole provides a modest neuroprotective effect, slowing the progression of the disease.[21] Current research is exploring next-generation benzothiazoles that may target other relevant pathways in ALS, such as the misfolding and aggregation of the TDP-43 protein.[21]
Part 3: Other Key Biological Targets
Cannabinoid Receptor (CB2) Modulation
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells. Its upregulation in conditions of neuroinflammation and in certain cancers makes it a highly attractive therapeutic target.[22] Fluorinated and methoxylated benzothiazole derivatives have been developed as exceptionally potent and selective CB2 receptor ligands.[22] These compounds exhibit sub-nanomolar binding affinities for the CB2 receptor while showing virtually no affinity for the psychoactive CB1 receptor, indicating a high degree of selectivity and a favorable safety profile.[22] This makes them promising candidates for developing anti-inflammatory agents, cancer diagnostics (via PET imaging), and therapeutics.[22]
Quantitative Data: CB2 Receptor Binding Affinity
| Compound ID | CB₂ Kᵢ (nM) | CB₁ Kᵢ (nM) | Selectivity (CB₁/CB₂) | Reference |
| 14 | 0.23 | > 10,000 | > 43,478 | [22] |
| 15 | 0.16 | > 10,000 | > 62,500 | [22] |
| 18 | 0.68 | > 10,000 | > 14,705 | [22] |
| 21 | 0.25 | > 10,000 | > 40,000 | [22] |
Part 4: Key Experimental Protocols & Methodologies
The validation of biological targets for novel compounds requires robust and reproducible experimental workflows. The following protocols are fundamental for characterizing the anticancer activity of fluorinated benzothiazoles.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is read, which is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection via Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic/necrotic cells).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the fluorinated benzothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The fluorinated benzothiazole scaffold is a cornerstone of modern medicinal chemistry, providing access to a rich diversity of compounds with potent and often selective activity against a wide range of biological targets in oncology and neurodegeneration. The strategic incorporation of fluorine is key to optimizing their drug-like properties, enhancing potency, and enabling advanced applications such as PET imaging.
Future research should focus on several key areas:
-
Target Selectivity: Designing new derivatives with even greater selectivity for specific enzyme isoforms (e.g., CYP1A1 vs. CYP1B1) or receptor subtypes to minimize off-target effects.
-
Novel MTDLs: Expanding the multi-target-directed ligand concept to other complex diseases by combining pharmacophores for different pathways onto the benzothiazole core.
-
Advanced Imaging Agents: Developing next-generation [¹⁸F]-labeled benzothiazoles for imaging other pathological markers in neurodegenerative diseases, such as tau tangles or neuroinflammation.
-
Mechanism of Resistance: Investigating potential mechanisms by which cancer cells could develop resistance to benzothiazole-based therapies to inform the development of combination treatments.
By leveraging the chemical tractability and proven biological relevance of this scaffold, the scientific community is well-positioned to develop the next generation of innovative therapeutics and diagnostics.
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Lu, D., et al. (2021). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. Bioorganic Chemistry, 114, 105191. [Link]
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Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1250-1277. [Link]
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Kaur, R., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1250-1277. [Link]
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Shi, B., et al. (2006). Synthesis of carbon-11 Labeled Fluorinated 2-arylbenzothiazoles as Novel Potential PET Cancer Imaging Agents. Journal of Labelled Compounds and Radiopharmaceuticals, 49(14), 1249-1265. [Link]
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Akkaya, B., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Inflammation Research, 17, 3037-3057. [Link]
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Ilyas, Z., et al. (2020). Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]
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Al-Harthy, D., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(10), 2298. [Link]
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Osmaniye, D., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules, 23(10), 2697. [Link]
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The Advent and Ascendance of Fluorobenzothiazoles: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorobenzothiazole compounds, a class of molecules that has garnered significant attention for its diverse and potent biological activities. We will traverse the historical landscape of benzothiazole chemistry, from its foundational syntheses to the contemporary strategies employed for the regioselective introduction of fluorine. By dissecting the unique physicochemical properties conferred by fluorine, this document will illuminate the rationale behind the enhanced metabolic stability, binding affinity, and pharmacokinetic profiles observed in these compounds. Detailed experimental protocols, mechanistic insights, and a comprehensive survey of their applications in drug discovery and diagnostics will be presented, offering researchers, scientists, and drug development professionals a definitive resource on this pivotal class of compounds.
Introduction: The Benzothiazole Core and the Fluorine Advantage
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, has long been recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar nature and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively engage with biological targets.[3] Derivatives of benzothiazole exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4]
The introduction of fluorine into organic molecules is a transformative strategy in drug design.[5][6] Fluorine, being the most electronegative element, imparts profound changes to a molecule's electronic properties, pKa, and metabolic stability.[7][8] Its small van der Waals radius allows it to act as a bioisostere for hydrogen, yet its strong carbon-fluorine bond is resistant to metabolic cleavage, often enhancing a drug's half-life.[8][9][10] In the context of benzothiazoles, fluorination has been shown to boost binding affinity, improve membrane permeability, and modulate pharmacokinetic performance, leading to the development of highly potent and selective therapeutic agents.[3][7]
This guide will delve into the synergistic relationship between the benzothiazole core and the unique properties of fluorine, providing a comprehensive overview of the discovery and history of fluorobenzothiazole compounds.
Foundational Syntheses: The Genesis of the Benzothiazole Ring
The journey into fluorobenzothiazoles begins with an understanding of the fundamental methods for constructing the parent benzothiazole ring. The earliest and most classical methods laid the groundwork for future innovations in synthesizing more complex, functionalized derivatives.
The Hugershoff Reaction: A Historical Cornerstone
One of the seminal methods for benzothiazole synthesis is the Hugershoff reaction. This approach involves the cyclization of N-arylthioamides in the presence of an oxidizing agent, typically bromine. While historically significant, this method can sometimes lead to mixtures of products, especially with asymmetrically substituted precursors.
Condensation of 2-Aminothiophenol: A Versatile and Widely Used Approach
A more versatile and still widely employed strategy involves the condensation of 2-aminothiophenol with various electrophilic partners. This method offers a modular approach to 2-substituted benzothiazoles.
-
With Carboxylic Acids and Derivatives: The direct condensation of 2-aminothiophenol with carboxylic acids, acyl chlorides, or esters is a common route.[11][12] Polyphosphoric acid (PPA) is often used as a condensing agent and solvent at elevated temperatures.[11]
-
With Aldehydes: The reaction of 2-aminothiophenol with aldehydes, followed by oxidative cyclization, provides an efficient pathway to 2-aryl- and 2-alkylbenzothiazoles.[13][14] Various oxidizing agents can be employed, and modern methods often utilize greener catalysts.[14][15]
The following diagram illustrates the general workflow for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol.
Caption: General synthetic routes to 2-substituted benzothiazoles.
The Era of Fluorination: Modern Synthetic Strategies
The development of selective fluorination techniques has been a major driving force in the evolution of fluorobenzothiazole chemistry. These methods allow for the precise installation of fluorine atoms onto the benzothiazole core or its substituents, enabling fine-tuning of the molecule's properties.
Synthesis of Fluorinated 2-Aminobenzothiazoles
A common strategy for accessing fluorobenzothiazoles is to start with a fluorinated aniline precursor. The synthesis of 2-amino-6-fluorobenzothiazole, a key building block, is a prime example.
Experimental Protocol: Synthesis of 2-Amino-6-fluorobenzothiazole [16]
-
Step 1: Thiocyanation of 4-Fluoroaniline. To a stirred solution of 4-fluoroaniline in glacial acetic acid, add a solution of potassium thiocyanate (KSCN) in glacial acetic acid.
-
Step 2: Bromination and Cyclization. Cool the mixture to 0-10 °C and add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. The intermediate 2-amino-6-fluorobenzothiazole precipitates from the solution.
-
Step 3: Isolation. The product is isolated by filtration, washed, and can be further purified by recrystallization.
This method is adaptable for the synthesis of various other halogenated 2-aminobenzothiazoles.[17]
Caption: Workflow for the synthesis of 2-amino-6-fluorobenzothiazole.
Late-Stage Fluorination
While starting from fluorinated precursors is effective, late-stage fluorination offers the advantage of introducing fluorine at a later step in the synthesis, allowing for rapid diversification of a lead compound. Modern methods, such as those employing nucleophilic or electrophilic fluorinating reagents, are increasingly being explored for the synthesis of fluorobenzothiazoles.
Key Applications in Medicinal Chemistry and Beyond
The unique properties of fluorobenzothiazoles have led to their investigation in a wide array of therapeutic areas.
Anticancer Agents
Fluorinated 2-arylbenzothiazoles have emerged as a particularly potent class of anticancer agents.[18] For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203, Phortress) has shown remarkable and selective cytotoxicity against certain cancer cell lines.[1][4][19] The mechanism of action often involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within the tumor cells, leading to the formation of reactive intermediates that induce DNA damage and apoptosis.[1][19] The presence of fluorine can enhance this activity and improve the drug's metabolic profile.[20]
| Compound | Cancer Cell Line | Activity (GI₅₀) | Reference |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM | [19] |
| 2-(4-aminophenyl)-6-fluorobenzothiazole | THP-1 (Leukemia) | 0.9 µM | [20][21] |
| Fluorinated benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienones | Various | Antiproliferative | [4] |
Neuroprotective Agents
Riluzole, a benzothiazole derivative, is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS).[3][22] While not a fluorinated compound itself, its success has spurred the development of fluorinated analogues with potentially improved properties. The benzothiazole scaffold's ability to modulate neuronal channels and neurotransmitter release is a key aspect of its neuroprotective effects.
Diagnostic Imaging
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging.[7][23] The development of ¹⁸F-labeled fluorobenzothiazoles allows for the non-invasive imaging and study of various biological processes and diseases in vivo.[24][25] For example, ¹⁸F-labeled benzothiazoles have been developed as imaging agents for amyloid plaques in Alzheimer's disease.
Future Perspectives
The field of fluorobenzothiazole chemistry continues to evolve rapidly. The development of more efficient and selective synthetic methodologies, particularly for late-stage fluorination, will undoubtedly accelerate the discovery of novel drug candidates. A deeper understanding of the structure-activity relationships and the precise role of fluorine in modulating biological activity will guide the rational design of next-generation fluorobenzothiazole-based therapeutics. Furthermore, the application of these compounds in new areas, such as materials science and agrochemicals, is an exciting avenue for future exploration.
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Introduction: The Convergence of a Privileged Scaffold and a Unique Element
An In-Depth Technical Guide to the Electronic Properties of 5,7-Difluorobenzothiazole: A Keystone Scaffold for Modern Drug Discovery
The benzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives form the basis of therapeutics and diagnostics in oncology, neurodegenerative diseases, and infectious diseases.[1][3] Concurrently, the strategic incorporation of fluorine into drug candidates has become a paramount strategy in modern drug design. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity without significantly increasing its size.[2]
This guide focuses on the electronic properties of a specific, strategically halogenated scaffold: 5,7-difluorobenzothiazole . The placement of two strongly electron-withdrawing fluorine atoms on the benzene ring is anticipated to induce significant electronic perturbations, creating a unique molecular entity for drug development. As a senior application scientist, this document serves to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, from synthesis and in-silico modeling to experimental characterization and a discussion of the implications for therapeutic design.
The Strategic Impact of 5,7-Difluoro Substitution on Electronic Architecture
The defining feature of 5,7-difluorobenzothiazole is the powerful electron-withdrawing nature of the two fluorine atoms. Their influence on the aromatic system is primarily governed by two fundamental electronic effects:
-
Inductive Effect (-I): Fluorine is the most electronegative element. Through the sigma bond framework, the fluorine atoms strongly pull electron density away from the benzene ring.[4][5] This effect is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A deeper HOMO level suggests greater resistance to oxidation, which can translate to enhanced metabolic stability.[6][7]
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated into the aromatic π-system.[4][5] However, for fluorine, the inductive effect overwhelmingly dominates the resonance effect. The net result is a significant polarization of the benzothiazole core, creating a more electron-deficient aromatic system. This modulation is critical for tuning interactions with biological targets, such as enzyme active sites.
This unique electronic profile makes the 5,7-difluoro scaffold a compelling candidate for developing novel therapeutics with potentially improved pharmacokinetic properties.
Caption: Inductive electron withdrawal by fluorine atoms in the 5,7-difluorobenzothiazole core.
Proposed Synthesis of 2-Amino-5,7-difluorobenzothiazole
The most common entry point to a variety of benzothiazole derivatives is the 2-amino substituted core. The synthesis can be reliably achieved via the oxidative cyclization of an appropriate N-arylthiourea, a method known as the Hugerschoff synthesis.
Experimental Protocol: Synthesis
-
Starting Material: 2,4-Difluoroaniline.
-
Step 1: Formation of N-(2,4-difluorophenyl)thiourea
-
To a solution of ammonium thiocyanate (1.2 equivalents) in acetone, add benzoyl chloride (1.1 equivalents) dropwise at 0°C. Stir the mixture for 30 minutes to form benzoyl isothiocyanate in situ.
-
Add a solution of 2,4-difluoroaniline (1.0 equivalent) in acetone dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into water and collect the precipitated N-(benzoyl)-N'-(2,4-difluorophenyl)thiourea by filtration.
-
Hydrolyze the benzoyl group by heating the intermediate in an aqueous solution of sodium hydroxide (2 M) until a clear solution is obtained.
-
Neutralize with hydrochloric acid to precipitate the N-(2,4-difluorophenyl)thiourea. Filter, wash with water, and dry.
-
-
Step 2: Oxidative Cyclization to 2-Amino-5,7-difluorobenzothiazole
-
Dissolve the N-(2,4-difluorophenyl)thiourea (1.0 equivalent) in chloroform or acetic acid.
-
Cool the solution to 0°C and add a solution of bromine (1.1 equivalents) in the same solvent dropwise. The rate of addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-amino-5,7-difluorobenzothiazole.
-
In-Silico Characterization: Predicting Electronic Properties
Before embarking on extensive experimental work, Density Functional Theory (DFT) calculations provide invaluable, cost-effective insights into the electronic structure of the target molecule.
Computational Protocol: DFT Analysis
-
Software: Gaussian, Spartan, or similar quantum chemistry software packages.
-
Methodology:
-
Perform geometry optimization of the 5,7-difluorobenzothiazole structure using the B3LYP functional with a 6-311++G(d,p) basis set.[8][9] This level of theory provides a reliable balance of accuracy and computational cost for organic molecules.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies).
-
From the optimized geometry, calculate the energies of the frontier molecular orbitals (HOMO and LUMO).
-
Generate a Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[10]
-
-
Data Analysis:
-
The HOMO energy (EHOMO) correlates with the ionization potential and susceptibility to electrophilic attack.
-
The LUMO energy (ELUMO) relates to the electron affinity.
-
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.
-
Predicted Electronic Parameters
The following table presents anticipated data from DFT calculations, comparing the parent benzothiazole with the 5,7-difluoro derivative to highlight the impact of fluorination.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| Benzothiazole | -6.15 | -1.20 | 4.95 | 1.6 |
| 5,7-Difluorobenzothiazole | -6.60 | -1.75 | 4.85 | 3.5 |
| Note: These are representative values based on known effects of fluorination and are intended for illustrative purposes. Actual values must be determined computationally. |
The expected outcome is a significant lowering of both HOMO and LUMO energies and an increase in the molecular dipole moment due to the strong electron-withdrawing nature of the fluorine atoms.
Experimental Characterization: Validating the In-Silico Model
Experimental validation is crucial to confirm the theoretical predictions. Cyclic Voltammetry (CV) is a powerful technique for probing the redox behavior of a molecule and provides experimental estimates of the HOMO and LUMO energy levels.
Caption: Workflow for synthesis, characterization, and analysis of 5,7-difluorobenzothiazole.
Protocol 1: Cyclic Voltammetry
-
Instrumentation: A standard potentiostat with a three-electrode cell.[11][12]
-
Electrode System:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl in saturated KCl.
-
Counter Electrode: Platinum wire.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve the 5,7-difluorobenzothiazole analyte in the electrolyte solution to a final concentration of 1-5 mM.
-
Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
-
Measurement:
-
Record a background voltammogram of the electrolyte solution.
-
Run the cyclic voltammogram for the analyte solution. Scan from an initial potential towards positive potentials to find the oxidation peak (Epa) and then reverse the scan to negative potentials to find the reduction peak (Epc).
-
After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record another voltammogram. The Fc/Fc⁺ redox couple has a known potential (-4.8 eV relative to vacuum).
-
-
Data Analysis & Interpretation:
-
Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas[11]:
-
EHOMO (eV) = -e [Eox - E1/2(Fc/Fc⁺)] - 4.8 eV
-
ELUMO (eV) = -e [Ered - E1/2(Fc/Fc⁺)] - 4.8 eV
-
-
The electrochemical band gap can be calculated as ΔEelectrochem = ELUMO - EHOMO.
-
Protocol 2: Lipophilicity (LogD) Determination
Lipophilicity is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13][14] It is determined as the distribution coefficient (LogD) at a physiological pH of 7.4.
-
Method: Shake-flask method using n-octanol and a phosphate buffer (pH 7.4).[13]
-
Procedure:
-
Prepare a stock solution of the 5,7-difluorobenzothiazole derivative of a known concentration in the phosphate buffer.
-
Mix equal volumes of the buffered aqueous solution and n-octanol in a vial.
-
Shake the vial vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully sample the aqueous phase and measure the concentration of the compound using UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
The distribution coefficient D is calculated as: D = ([Compound]octanol) / ([Compound]aqueous) where [Compound]octanol is determined by mass balance: ([Compound]initial aqueous - [Compound]final aqueous).
-
LogD7.4 = log10(D)
-
Implications for Drug Development
The precise electronic modifications imparted by the 5,7-difluoro substitution pattern have significant and actionable consequences for drug design professionals.
-
Enhanced Metabolic Stability: The lowered HOMO energy level suggests the molecule will be more resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[2][6][7] This can lead to an improved pharmacokinetic profile, such as a longer half-life in vivo.
-
Modulated pKa: The electron-withdrawing fluorine atoms will decrease the basicity of the thiazole nitrogen. This fine-tuning of pKa can be critical for optimizing solubility, cell permeability, and avoiding off-target interactions at physiological pH.
-
Novel Binding Interactions: The altered molecular electrostatic potential and increased dipole moment can lead to new or enhanced binding interactions with target proteins. The C-F bond itself can act as a hydrogen bond acceptor, providing an additional anchor point within a receptor active site.[2]
-
Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity.[14][15] While this can improve membrane permeability, it must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution. The experimental LogD7.4 value is essential for guiding this balance.
Conclusion
The 5,7-difluorobenzothiazole scaffold represents a highly strategic platform for modern drug discovery. The introduction of two fluorine atoms at key positions on the benzene ring induces profound and predictable changes in the core's electronic properties. These changes—specifically the lowering of frontier molecular orbital energies and the modulation of the molecular electrostatic potential—provide a powerful toolkit for medicinal chemists. By leveraging these properties, researchers can rationally design novel therapeutics with enhanced metabolic stability, tailored pKa, and optimized target-binding interactions. The synthetic and analytical protocols detailed in this guide offer a clear and actionable framework for synthesizing, characterizing, and ultimately exploiting the full potential of this promising molecular scaffold.
References
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Retrieved from [Link]
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PubMed. (n.d.). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF SOME FUSED IMINO PYRIMIDO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
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ChemRxiv. (2024). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
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IJRPR. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Retrieved from [Link]
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YouTube. (2023). HOMO-LUMO Calculation and Analysis Using DFT method in Gaussian Software || Part 3 || Gaurav Jhaa. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
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Semantic Scholar. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Retrieved from [Link]
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ResearchGate. (n.d.). How to calculate HOMO LUMO using DFT using gaussina 09 ?. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
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College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]
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MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
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Journal of the Electrochemical Society. (n.d.). Voltammetric and Coulometric Studies of the - Mechanism of Electrohydrodimerization of Diethyl Fumarate in Dimethylformamide Solutions. Retrieved from [Link]
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Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]
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PubMed. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Retrieved from [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Retrieved from [Link]
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MDPI. (n.d.). Study of the Lipophilicity of Tetracyclic Anticancer Azaphenothiazines. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2020). Cyclic Voltammetry Studies for the Interaction of CuCl2 with 4-Fluoro Benzoic Acid (FBA) in KBr Aqueous Solutions. Retrieved from [Link]
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MDPI. (2024). Diels–Alder Cycloaddition of N-Azobenzene Maleimides with Furan and Electrochemical Study of Redox Reactions. Retrieved from [Link]
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Methodological & Application
Synthesis Protocol for 2-Chloro-5,7-difluorobenzo[d]thiazole: An Essential Intermediate for Drug Discovery
Introduction: The Strategic Importance of Fluorinated Benzothiazoles in Medicinal Chemistry
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic nature and ability to engage in various non-covalent interactions make it an ideal framework for designing molecules that bind to biological targets with high affinity and specificity. When fluorine atoms are introduced into the benzothiazole ring system, a significant enhancement in pharmacological properties is often observed.[2] The unique physicochemical characteristics of fluorine—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[3]
Fluorinated benzothiazoles have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4] A notable example is Flutemetamol (¹⁸F), an FDA-approved radiopharmaceutical used in PET imaging to detect β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[5] This underscores the critical role of this molecular class in both therapeutic and diagnostic applications.
2-Chloro-5,7-difluorobenzo[d]thiazole is a key synthetic intermediate that provides a versatile handle for further molecular elaboration. The chlorine atom at the 2-position is readily displaced by various nucleophiles (amines, thiols, alcohols), allowing for the construction of diverse compound libraries for drug screening. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable building block, starting from commercially available materials. The synthesis is presented in two main parts: the preparation of the 2-amino precursor followed by its conversion to the final product via the classic Sandmeyer reaction.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved in a two-step sequence. The first step involves the construction of the 2-aminobenzothiazole ring system, followed by a diazotization and Sandmeyer reaction to install the 2-chloro substituent.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 5,7-Difluoro-1,3-benzothiazol-2-amine
This procedure details the formation of the benzothiazole ring via an electrophilic cyclization of a thiourea intermediate, formed in situ from 2,4-difluoroaniline.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2,4-Difluoroaniline | 129.11 | 10.0 g | 77.4 | Starting material. Handle in a fume hood. |
| Potassium Thiocyanate (KSCN) | 97.18 | 16.5 g | 170 | 2.2 eq. Ensure it is dry. |
| Glacial Acetic Acid | 60.05 | 150 mL | - | Solvent. |
| Bromine (Br₂) | 159.81 | 4.0 mL (12.4 g) | 77.6 | ~1.0 eq. Highly corrosive and toxic. |
| Saturated NaHCO₃ solution | - | ~200 mL | - | For neutralization. |
| Ethyl Acetate | 88.11 | ~300 mL | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2,4-difluoroaniline (10.0 g, 77.4 mmol) and potassium thiocyanate (16.5 g, 170 mmol).
-
Dissolution: Add 150 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until most of the solids have dissolved, forming a suspension.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with vigorous stirring.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (4.0 mL, 77.6 mmol) in 20 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over a period of 60-90 minutes.
-
Senior Scientist's Note: The addition of bromine is highly exothermic. Maintain the internal temperature below 10 °C to prevent the formation of polybrominated side products. The reaction mixture will turn from a pale yellow to a deep orange/red color. This reaction involves the in-situ formation of thiocyanogen, (SCN)₂, a key electrophile.[6]
-
-
Reaction Progression: After the bromine addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. The color may lighten, and a precipitate is likely to form.
-
Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice. A solid will precipitate. Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution portion-wise until the effervescence ceases and the pH is ~7-8.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50 °C. The product can be further purified by recrystallization from ethanol/water to yield 5,7-difluoro-1,3-benzothiazol-2-amine as a crystalline solid.
Part 2: Synthesis of this compound via Sandmeyer Reaction
This protocol describes the conversion of the 2-amino group to a 2-chloro group. The core of this transformation is the formation of a diazonium salt, which is then catalytically converted to the desired product.[7]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5,7-Difluoro-1,3-benzothiazol-2-amine | 186.18 | 9.3 g | 50.0 | Starting material from Part 1. |
| Concentrated HCl (37%) | 36.46 | 50 mL | - | Acid source. |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 55.0 | 1.1 eq. Diazotizing agent. |
| Copper(I) Chloride (CuCl) | 98.99 | 6.0 g | 60.6 | 1.2 eq. Catalyst. |
| Dichloromethane (DCM) | 84.93 | ~200 mL | - | For extraction. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | For drying. |
| Silica Gel | - | As needed | - | For column chromatography. |
| Hexanes/Ethyl Acetate mixture | - | As needed | - | Eluent for chromatography. |
Step-by-Step Protocol
-
Diazotization (Step A): a. In a 250 mL beaker, suspend 5,7-difluoro-1,3-benzothiazol-2-amine (9.3 g, 50.0 mmol) in 50 mL of water. b. Slowly add 25 mL of concentrated HCl while stirring. The amine will dissolve to form its hydrochloride salt. Cool this solution to 0-5 °C in an ice-salt bath. c. In a separate small beaker, dissolve sodium nitrite (3.8 g, 55.0 mmol) in 15 mL of cold water. d. Add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Senior Scientist's Note: This step forms the critical aryl diazonium salt. Maintaining a low temperature is paramount, as diazonium salts are unstable and can decompose violently if warmed or allowed to dry.[8] A positive test with starch-iodide paper (turning blue-black) indicates a slight excess of nitrous acid and confirms the completion of diazotization.
-
-
Catalyst Preparation (Step B): a. In a 500 mL flask, dissolve copper(I) chloride (6.0 g, 60.6 mmol) in 25 mL of concentrated HCl. A green or yellow solution should form. Cool this solution to 0-5 °C in an ice bath.
-
Sandmeyer Reaction (Step C): a. While stirring vigorously, add the cold diazonium salt solution (from Step A) portion-wise to the cold copper(I) chloride solution (from Step B). b. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the foaming manageable.
-
Senior Scientist's Note: The evolution of N₂ gas is the driving force for this reaction. The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, initiating a radical mechanism that results in the displacement of N₂ by the chloride ion.[9][10] c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The mixture will typically be a dark-colored slurry.
-
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). b. Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil. d. Purify the crude material by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2 to 90:10) to afford this compound as a pure solid.
Mechanistic Insight: The Sandmeyer Reaction
The conversion of the diazonium salt to the final chlorinated product proceeds through a well-established radical-nucleophilic aromatic substitution (SRNAr) mechanism.
Caption: Mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Product Characterization
| Analysis | Expected Results for this compound |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.0-7.5 ppm (aromatic protons) |
| ¹⁹F NMR (CDCl₃) | Two distinct signals for the two fluorine atoms. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the benzothiazole core. |
| Mass Spec (EI) | M⁺ peak at m/z ~205 (with characteristic chlorine isotope pattern) |
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Bromine is highly corrosive and toxic; handle with extreme care. Diazonium salts can be explosive when isolated in a dry state; always keep them in solution.
-
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction or loss during neutralization. | Ensure dropwise addition of bromine at low temperature. Check pH carefully during neutralization to avoid over-basification. |
| Diazotization fails (no N₂ evolution) | Temperature too high, decomposing the diazonium salt. | Maintain strict temperature control (0-5 °C) throughout the diazotization and addition steps. Use freshly prepared NaNO₂ solution. |
| Dark, tarry crude product in Part 2 | Side reactions due to unstable diazonium salt. | Ensure the diazonium salt solution is used immediately and not stored. Efficient stirring is crucial. |
| Difficult purification | Presence of biaryl or other side products. | Optimize chromatography conditions. A pre-adsorption step of the crude product onto silica gel may improve separation. |
References
-
Ghaffari, S., et al. (2001). Preparation of Arylthiocyanates Using N,N′-Dibromo-N,N′-bis(2,5-dimethylbenzenesulphonyl) ethylenediamine and N,N-Dibromo-2,5-dimethylbenzenesulphonamide in the Presence of KSCN as a Novel Thiocyanating Reagent. Molecules, 6(3), 253-258. Available at: [Link]
-
Kirby, P., et al. (1970). 1,2,3-Benzothiadiazoles. Part II. A novel rearrangement of diazonium salts derived from 7-amino-1,2,3-benzothiadiazoles. Journal of the Chemical Society C: Organic, 2250-2254. Available at: [Link]
-
Abdelgawad, M. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Juboori, A. A. B., et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. Available at: [Link]
- US Patent 4269985A. (1981). Process for the preparation of 2-amino-5-nitrothiazole. Google Patents.
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Available at: [Link]
-
Singh, H., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
-
Fischer, B., et al. (2014). Unexpected reactions of NHC*—CuI and —AgI bromides with potassium thio- or selenocyanate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 7), 683–689. Available at: [Link]
-
Al-Omair, M. A. (2022). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Mini-Reviews in Medicinal Chemistry, 22(1), 1-2. Available at: [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Fábián, I., & Gordon, G. (1996). Kinetics and mechanism of the reaction of bromine with thiocyanate. Inorganic Chemistry, 35(19), 5650-5655. Available at: [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Available at: [Link]
-
Bentham Science. (2022). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF SOME FUSED IMINO PYRIMIDO BENZOTHIAZOLE DERIVATIVES. Available at: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
-
Abu-Haded, S. S., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4708. Available at: [Link]
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Application Notes: 2-Chloro-5,7-difluorobenzo[d]thiazole as a Privileged Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the 2-Chloro-5,7-difluorobenzothiazole Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The utility of this scaffold is significantly enhanced through strategic functionalization. 2-Chloro-5,7-difluorobenzo[d]thiazole has emerged as a particularly valuable building block for drug discovery programs. Its reactivity is centered on the C2-chloro substituent, which serves as an excellent leaving group for a variety of synthetic transformations.
The true strategic advantage of this reagent, however, lies in the presence of the 5,7-difluoro substitution. The incorporation of fluorine into drug candidates is a well-established strategy to optimize physicochemical and pharmacokinetic properties.[4][5][6][7][8] Fluorine's high electronegativity and small van der Waals radius allow it to profoundly influence a molecule's profile by:
-
Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can block common metabolic pathways, increase the half-life of a drug, and improve its overall bioavailability.[4][7]
-
Modulating pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can alter a compound's ionization state at physiological pH, thereby affecting solubility, cell permeability, and target binding.[8][9]
-
Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a target protein's binding pocket, leading to enhanced potency and selectivity.[5][6]
-
Altering Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.[7][10]
These attributes make this compound a "privileged" scaffold, pre-loaded with features that can address common challenges in drug development. This guide provides detailed protocols for its application in key synthetic transformations.
Physicochemical Properties
| Property | Value |
| CAS Number | 791594-34-8[11][12] |
| Molecular Formula | C₇H₂ClF₂NS[12] |
| Molecular Weight | 205.61 g/mol [12] |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, THF) |
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring nitrogen and the two fluorine atoms makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles.[13] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[14][15]
Protocol 1: General Procedure for Amination
This protocol describes the reaction with primary or secondary amines to form 2-aminobenzothiazole derivatives, a common core in bioactive molecules.
Materials and Reagents:
| Reagent | M.W. | Equiv. | Purpose |
| This compound | 205.61 | 1.0 | Starting Material |
| Amine (R¹R²NH) | Varies | 1.1 - 1.5 | Nucleophile |
| Diisopropylethylamine (DIPEA) or K₂CO₃ | 129.25 | 2.0 - 3.0 | Base (HCl Scavenger) |
| N,N-Dimethylformamide (DMF) or Dioxane | - | - | Solvent |
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.
-
Solvent and Reagent Addition: Add anhydrous DMF (or an alternative high-boiling polar aprotic solvent) to achieve a concentration of 0.1-0.5 M. Add the desired amine (1.1-1.5 equiv.) followed by the base (e.g., DIPEA, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to provide sufficient energy to overcome the activation barrier for the formation of the Meisenheimer complex.[16]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aminobenzothiazole derivative.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
For the construction of C-C and C-N bonds, where SNAr is not feasible, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry.[17] this compound serves as a competent electrophilic partner in these transformations.
Protocol 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the benzothiazole C2 position and a wide variety of aryl or vinyl boronic acids/esters.
Materials and Reagents:
| Reagent | M.W. | Equiv. | Purpose |
| This compound | 205.61 | 1.0 | Electrophile |
| Boronic Acid/Ester (R-B(OR)₂) | Varies | 1.2 - 1.5 | Nucleophile Source |
| Pd₂(dba)₃ or Pd(PPh₃)₄ | 915.7 | 0.02-0.05 | Palladium Pre-catalyst |
| SPhos or XPhos | 410.5 | 0.04-0.10 | Ligand |
| K₂CO₃ or Cs₂CO₃ | 138.21 | 2.0 - 3.0 | Base |
| Dioxane/Water (e.g., 4:1) | - | - | Solvent System |
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the ligand (e.g., SPhos, 5 mol%).
-
Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (Argon is preferred for Pd catalysis) for 15-20 minutes. The removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.[18]
-
Solvent and Base Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) and the base (e.g., K₂CO₃, 2.5 equiv.). The base is essential for the transmetalation step of the catalytic cycle.[19]
-
Reaction Conditions: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Concentrate the solvent and purify the residue via flash column chromatography to isolate the 2-aryl-5,7-difluorobenzothiazole product.
Application Example: Workflow for a Hypothetical Kinase Inhibitor Fragment
This section illustrates how this compound can be used in a multi-step synthesis to generate a fragment for a potential kinase inhibitor, where the benzothiazole acts as a hinge-binding motif.
The above workflow demonstrates how the title compound can be rapidly diversified.
-
Pathway A (SNAr): A library of amines can be introduced at the C2 position using the robust amination protocol (Section 2.1). This is a common strategy for exploring the "solvent-exposed" region in kinase inhibitors, modulating properties like solubility and cell permeability.
-
Pathway B (Suzuki Coupling): A variety of aryl or heteroaryl groups can be installed using the Suzuki protocol (Section 3.1). This allows for the exploration of deeper hydrophobic pockets within an enzyme's active site, often leading to significant gains in potency.
By leveraging these two powerful and orthogonal reaction types, medicinal chemists can efficiently generate a diverse library of compounds around the 5,7-difluorobenzothiazole core, accelerating the hit-to-lead optimization process. The inherent properties conferred by the fluorinated scaffold provide a significant advantage, increasing the probability of identifying candidates with drug-like properties.[20][21][22]
References
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- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Applications of Fluorine in Medicinal Chemistry.
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Bradshaw, T. D., et al. (2001). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 1(1), 13-22. [Link]
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O-Ethyl Xanthate: A Convenient Access to Halogenated 2(3H)-Benzothiazolethiones.
- Importance of Fluorine in Benzazole Compounds. PMC.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
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MIZUNO, Y., ADACHI, K., & NAKAMURA, K. (1953). Benzothiazoles. XII. Studies on reaction between 2-chlorobenzothiazoles and compounds possessing reactive methylene groups. Pharmaceutical bulletin, 1(4), 319–322. [Link]
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SCOTT, W., & WATT, G. W. (1938). REACTIONS IN THE THIAZOLE SERIES. I. REACTIONS OF 2-CHLOROBENZOTHIAZOLES WITH THIOUREAS. The Journal of Organic Chemistry, 02(6), 500–506. [Link]
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- This compound. ChemScene.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
- EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
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- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P
- Preparation method of 2-chloro-5-chloromethyl thiazole.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
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Application Notes and Protocols: Leveraging 2-Chloro-5,7-difluorobenzo[d]thiazole for the Discovery of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzothiazole Scaffold as a Privileged Motif in Oncology
The benzothiazole core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. This scaffold is considered a "privileged structure" owing to its ability to interact with diverse biological targets. In the realm of oncology, benzothiazole derivatives have demonstrated potent anticancer activities through various mechanisms of action, including the induction of apoptosis, inhibition of crucial cellular enzymes, and interference with key signaling pathways.[1][2][3]
The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins.[4] Specifically, the incorporation of fluorine into the benzothiazole ring has been shown to augment cytotoxic effects against various cancer cell lines.[5][6] This makes 2-Chloro-5,7-difluorobenzo[d]thiazole a highly attractive and versatile starting material for the synthesis of novel anticancer agents. The chlorine atom at the 2-position serves as a reactive handle for introducing diverse functionalities through nucleophilic substitution reactions, enabling the generation of a library of compounds for biological screening.[7]
This application note provides a comprehensive guide for the utilization of this compound in the discovery of new anticancer drug candidates, with a focus on targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[8][9]
Strategic Approach: Synthesis and Screening Workflow
Our proposed strategy involves a multi-step workflow, beginning with the synthesis of a focused library of 2-substituted-5,7-difluorobenzo[d]thiazole derivatives. These compounds will then be subjected to a cascade of in vitro assays to evaluate their anticancer activity and elucidate their mechanism of action.
Figure 1: A generalized workflow for the synthesis and biological evaluation of anticancer agents derived from this compound.
Part 1: Synthesis of 2-Substituted-5,7-difluorobenzo[d]thiazole Derivatives
The reactivity of the 2-chloro group on the benzothiazole ring allows for facile nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide variety of substituents, allowing for the exploration of the structure-activity relationship (SAR).
Protocol 1: General Procedure for the Synthesis of 2-Amino-5,7-difluorobenzo[d]thiazole Derivatives
This protocol describes a general method for the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-amino-5,7-difluorobenzo[d]thiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 2-Hydrazinyl-5,7-difluorobenzo[d]thiazole
The 2-hydrazinyl derivative serves as a key intermediate for the synthesis of hydrazones and other related compounds, which have shown significant anticancer activity.[10]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (5.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-hydrazinyl-5,7-difluorobenzo[d]thiazole.
-
The product can be further purified by recrystallization from ethanol if necessary.
Part 2: In Vitro Anticancer Activity Evaluation
The synthesized compounds should be evaluated for their cytotoxic effects against a panel of human cancer cell lines.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11]
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate), and a non-cancerous cell line like NIH3T3 for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
Synthesized benzothiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Example-1 | MCF-7 | 5.2 | 10.1 |
| Example-1 | A549 | 8.7 | 6.0 |
| Example-1 | PC-3 | 3.1 | 17.1 |
| Example-2 | MCF-7 | 12.5 | 4.2 |
| Example-2 | A549 | 15.1 | 3.5 |
| Example-2 | PC-3 | 9.8 | 5.4 |
| Note: The Selectivity Index (SI) is calculated as the IC₅₀ in a non-cancerous cell line divided by the IC₅₀ in a cancer cell line. Higher SI values indicate greater selectivity for cancer cells. |
Part 3: Elucidation of the Mechanism of Action
For the most potent and selective compounds, further studies should be conducted to understand their mechanism of action. Given that many benzothiazole derivatives are known to be kinase inhibitors, assessing their effect on the PI3K/Akt signaling pathway is a logical next step.[12][13][14]
Protocol 4: Biochemical PI3Kα Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against the PI3Kα enzyme. Various commercial kits are available for this purpose.
Principle:
The assay measures the amount of ADP produced from the kinase reaction where PI3Kα phosphorylates its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), using ATP. The amount of ADP is proportional to the enzyme activity.
General Procedure (using a luminescence-based assay as an example):
-
Prepare a reaction buffer containing PI3Kα enzyme, its substrate (PIP2), and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection reagent that converts the produced ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Figure 2: Simplified PI3K/Akt signaling pathway and the proposed point of intervention for the synthesized benzothiazole derivatives.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the development of novel anticancer agents. The synthetic accessibility of its derivatives, coupled with the beneficial effects of fluorine substitution, provides a strong foundation for a successful drug discovery program. The protocols outlined in this application note offer a systematic approach to synthesize, screen, and characterize new benzothiazole-based compounds. Promising lead compounds identified through this workflow can be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.
References
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Cao, S., Cao, R., Liu, X., Luo, X., & Zhong, W. (2016). Design, synthesis and biological evaluation of novel benzothiazole derivatives as selective PI3Kβ inhibitors. Molecules, 21(7), 876. [Link][12][13]
-
Kaur, R., & Kumar, R. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link][3][6]
- Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497-5510.
- Bradshaw, T. D., & Stevens, M. F. (2007). Antitumour benzothiazoles. Current medicinal chemistry, 14(11), 1229-1243.
- Li, H., Wang, X. M., Wang, J., Shao, T., Li, Y. P., Mei, Q. B., ... & Zhang, S. Q. (2014). Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. Bioorganic & medicinal chemistry, 22(14), 3739-3748.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
-
Xie, X., Li, H., Wang, J., Mao, S., Xin, M., Lu, S., ... & Zhang, S. (2015). Synthesis and anticancer effects evaluation of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl) benzo [d] thiazol-2-yl) urea as anticancer agents with low toxicity. Bioorganic & medicinal chemistry, 23(19), 6477-6485.[14]
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Lee, J. H., & Cheong, J. H. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International journal of molecular sciences, 22(5), 2695. [Link][15]
- Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., & Ramakrishna, S. (2012). Benzothiazoles: search for anticancer agents. European journal of medicinal chemistry, 54, 447-462.
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El-Damasy, A. F., Lee, J. A., & Park, K. D. (2015). Importance of fluorine in benzazole compounds. Pharmaceuticals, 8(4), 693-727. [Link][4][16]
-
Pavlovic, G., Perin, N., & Glavas-Obrovac, L. (2007). Synthesis, characterization and antimicrobial evaluation of some 1, 3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 2(1), 1-8.
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Gürsoy, E. A., & Karali, N. (2018). Synthesis of new benzothiazole acylhydrazones as anticancer agents. Molecules, 23(5), 1054. [Link][10][11]
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Kamal, A., Shetti, R. V. R., & Ramaiah, M. J. (2011). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Expert opinion on therapeutic patents, 21(11), 1693-1717. [Link]
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Al-Otaibi, A. M., El-Sayed, M. A. A., & El-Gamal, S. M. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC advances, 15(1), 1-15. [Link][17]
-
Fadda, A. A., & El-Mekabaty, A. (2019). Synthesis, characterization and anticancer activity of benzothiazole aniline derivatives and their platinum (II) complexes as new chemotherapy agents. Molecules, 24(20), 3704. [Link][18]
-
Ozel, A., & Can, O. D. (2017). Synthesis of 2-substituted benzothiazole derivatives and their in vitro anticancer effects and antioxidant activities against pancreatic cancer cells. Anticancer research, 37(11), 6381-6389. [Link][19]
- Sharma, P., & Kumar, A. (2020). Benzothiazoles: How relevant in cancer drug design strategy?. European Journal of Medicinal Chemistry, 185, 111812.
- Yurttas, L., & Demirayak, S. (2013). Synthesis and anticancer evaluation of novel benzothiazole derivatives. Journal of heterocyclic chemistry, 50(S1), E183-E189.
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Application Notes and Protocols: Suzuki Coupling with 2-Chloro-5,7-difluorobenzo[d]thiazole
Introduction: The Strategic Importance of Fluorinated Benzothiazoles in Modern Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to a wide array of pharmacologically active agents.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The strategic incorporation of fluorine atoms into this scaffold, as in 2-Chloro-5,7-difluorobenzo[d]thiazole, can profoundly enhance a molecule's therapeutic potential. Fluorine's unique properties, such as its high electronegativity and small size, can improve metabolic stability, binding affinity to target proteins, and bioavailability.[3][4] Consequently, the development of robust synthetic methodologies to elaborate these fluorinated cores is of paramount importance to drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds in contemporary organic synthesis.[5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable reaction for the construction of complex molecular architectures.[5] This application note provides a detailed guide to the Suzuki coupling of this compound, a challenging yet valuable substrate. The electron-withdrawing nature of the fluorine atoms and the inherent lower reactivity of the C-Cl bond necessitate a carefully optimized protocol.[6] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization, empowering researchers to efficiently synthesize novel 2-aryl-5,7-difluorobenzo[d]thiazole derivatives.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl chloride to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[6] The electron-rich and bulky phosphine ligands are crucial here as they facilitate this challenging step.[8]
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium(II) center. The presence of a base is critical for this step; it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed biaryl product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, if not using a precatalyst, 4 mol%)[8]
-
Base (e.g., K₃PO₄, finely ground, 2.0 - 3.0 eq.)[7]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the arylboronic acid, and the finely powdered base under a counterflow of inert gas.
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst and add it to the reaction vessel. If not using a precatalyst, weigh the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand and add them to the main vessel.
-
Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.
-
Degassing: Seal the vessel and degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction: Place the vessel in a preheated oil bath or heating block at 80-110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of reaction components.
| Parameter | Recommendation | Rationale & Optimization Considerations |
| Palladium Source | Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3) | These air- and moisture-stable precatalysts ensure the reliable formation of the active monoligated Pd(0) species, leading to more reproducible results.[12][13][14][15] Traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂/ligand combinations can also be effective.[7] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos)[8] | Essential for activating the inert C-Cl bond for oxidative addition. The steric bulk promotes the formation of the highly reactive 14-electron monoligated palladium complex.[16][17] |
| Base | K₃PO₄, Cs₂CO₃[18] | Strong, non-nucleophilic bases are generally required for challenging couplings of aryl chlorides. K₃PO₄ is a good starting point due to its efficacy and moderate cost. Cs₂CO₃ can be more effective but is also more expensive. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, THF) with water[19] | A small amount of water often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the transmetalation step. Anhydrous conditions can also be explored, especially with boronic esters. |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to overcome the activation barrier for the oxidative addition of the C-Cl bond. Microwave heating can also be employed to reduce reaction times. |
Troubleshooting and Field-Proven Insights
Even with a well-designed protocol, challenges can arise. Below is a workflow for troubleshooting common issues.
Common Pitfalls and Solutions:
-
Protodeboronation of the Boronic Acid: This side reaction, where the boronic acid is converted back to the corresponding arene, can be a significant issue.[19][20]
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure the reaction is run under a strictly inert atmosphere. Using more stable boronic esters (e.g., pinacol esters) can also mitigate this problem.
-
-
Dehalogenation of the Starting Material: The this compound may be reduced to 5,7-difluorobenzothiazole.
-
Solution: This can be caused by impurities in the solvent or base. Ensure all reagents are of high purity and solvents are appropriately dried and degassed.
-
-
Catalyst Inactivation: The formation of palladium black is a visual indicator of catalyst decomposition.
-
Solution: Rigorous exclusion of oxygen is crucial. Ensure all reagents and solvents are thoroughly degassed. The use of robust precatalysts can also enhance catalyst stability.[20]
-
-
Low Solubility: Poor solubility of any of the reaction components can hinder the reaction.
-
Solution: Experiment with different solvent systems, such as DMF or toluene, which may offer better solubility for your specific substrates.[21]
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound presents a valuable pathway for the synthesis of novel, fluorinated benzothiazole derivatives for drug discovery and development. While the inherent stability of the C-Cl bond poses a synthetic challenge, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, enables this transformation to be carried out with high efficiency. By understanding the reaction mechanism and the critical roles of each component, and by employing a systematic approach to optimization and troubleshooting, researchers can successfully leverage this powerful reaction to access a diverse range of medicinally relevant compounds.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Alonso, F., et al. (2005). The Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(20), 7516–7527. [Link]
-
Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(63), 14319-14327. [Link]
-
Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
University of Arizona. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. [Link]
-
Hoan, D. Q., et al. (2021). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Vietnam Journal of Chemistry, 59(1), 63-68. [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846–8858. [Link]
-
Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]
-
Al-Harthy, S. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
Merck Millipore. Buchwald Phosphine Ligands. [Link]
-
Stevens, M. F. G., et al. (2000). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 43(11), 2247–2255. [Link]
-
Shields, J. D., et al. (2015). Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Organic Letters, 17(10), 2362–2365. [Link]
-
Aouad, M. R., et al. (2018). Structure of fluorinated benzothiazole and triazoles derivatives. Journal of the Serbian Chemical Society, 83(10), 1145-1159. [Link]
-
Al-Harthy, S. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. Molecules, 18(8), 8846–8858. [Link]
-
MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. [Link]
-
El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 334–346. [Link]
-
Shields, J. D., et al. (2015). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
-
Open Research@CSIR-NIScPR. Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
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- 16. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. researchgate.net [researchgate.net]
synthesis of 2-amino-5,7-difluorobenzothiazole from 2-chloro precursor
Application Note & Protocol
Topic: Facile Synthesis of 2-Amino-5,7-difluorobenzothiazole via Nucleophilic Aromatic Substitution of the 2-Chloro Precursor
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules and approved pharmaceuticals.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-amino-5,7-difluorobenzothiazole, a valuable fluorinated building block, starting from its 2-chloro precursor. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental guide, outline critical safety considerations, and describe methods for product characterization and validation. The presented methodology is designed for high reproducibility and yield, empowering researchers in drug discovery and materials science to efficiently access this key intermediate.
Introduction and Scientific Background
Fluorinated aromatic heterocycles are of paramount importance in modern drug development. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 2-amino-5,7-difluorobenzothiazole moiety, in particular, serves as a crucial starting material for synthesizing compounds with potential therapeutic applications, leveraging the unique electronic properties conferred by the difluoro substitution pattern.
The conversion of 2-chloro-5,7-difluorobenzothiazole to its 2-amino analogue is most directly achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the intrinsic electronic nature of the benzothiazole ring system.
Causality of the SNAr Mechanism
The SNAr reaction proceeds efficiently without the need for transition-metal catalysts, which are often required for less activated aryl halides.[2] The key factors enabling this transformation are:
-
Ring Activation: The benzothiazole heterocycle is inherently electron-deficient. The electronegative nitrogen and sulfur atoms withdraw electron density from the aromatic ring, making the carbon atoms, especially the C2 position, susceptible to nucleophilic attack.[3]
-
Leaving Group: The chloride at the C2 position is a competent leaving group.
-
Activating Groups: The two fluorine atoms at the 5- and 7-positions are strongly electron-withdrawing groups (EWGs). Their presence further depletes the electron density of the benzene ring, significantly lowering the activation energy for the nucleophilic attack and stabilizing the negatively charged intermediate.[4][5]
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (ammonia) attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] Second, the aromaticity is restored by the expulsion of the chloride leaving group.
Caption: S(N)Ar Mechanism for Amination
Experimental Protocol
This protocol is designed for the conversion of 2-chloro-5,7-difluorobenzothiazole using aqueous ammonia. The procedure is robust and scalable.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Notes |
| 2-Chloro-5,7-difluorobenzothiazole | N/A | 205.62 | 2.06 g (10.0 mmol) | Starting material |
| Ammonium Hydroxide (28-30% NH₃) | 1336-21-6 | 35.05 | 25 mL | Ammonia source/Nucleophile |
| 1,4-Dioxane | 123-91-1 | 88.11 | 50 mL | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~100 mL | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | Drying agent |
Critical Safety Precautions
All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chlorobenzothiazoles: These compounds are classified as toxic if swallowed and fatal if inhaled. They cause serious eye irritation.[6] Avoid breathing dust, fumes, or vapors. Handle in a well-ventilated area.
-
Ammonium Hydroxide: Concentrated ammonia solutions are corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.[7] Handle with care, ensuring adequate ventilation.
-
1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides upon standing. Use from a freshly opened container or test for peroxides before use.
-
Pressure: The reaction is conducted in a sealed pressure vessel. Ensure the vessel is rated for the temperature and pressure that will be generated. Do not exceed 80% of the vessel's volume capacity.
Step-by-Step Synthesis Procedure
-
Vessel Charging: To a 100 mL pressure-rated reaction vessel equipped with a magnetic stir bar, add 2-chloro-5,7-difluorobenzothiazole (2.06 g, 10.0 mmol).
-
Rationale: A pressure vessel is essential to contain the ammonia gas and allow the reaction to be heated above the boiling point of the solvent, accelerating the reaction rate.
-
-
Solvent and Reagent Addition: Add 1,4-dioxane (50 mL) followed by concentrated ammonium hydroxide (25 mL).
-
Rationale: 1,4-Dioxane is a suitable polar aprotic solvent that solubilizes the starting material and is stable under the reaction conditions. A large excess of ammonia is used to drive the reaction to completion.
-
-
Reaction Sealing and Heating: Securely seal the pressure vessel. Place it in an oil bath preheated to 120 °C. Stir the reaction mixture vigorously.
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction. Vigorous stirring ensures efficient mixing of the biphasic system.
-
-
Reaction Monitoring: Maintain the reaction at 120 °C for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm). The product spot should be more polar (lower Rf) than the starting material.
-
-
Work-up - Cooling and Quenching: After the reaction is complete, remove the vessel from the oil bath and allow it to cool to room temperature behind a blast shield. Once cool, carefully vent the vessel in the fume hood.
-
Rationale: Cooling is critical before opening to prevent the violent release of ammonia gas and solvent vapor.
-
-
Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Rationale: The product is organic-soluble. Extraction separates the product from inorganic salts and excess ammonia.
-
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Rationale: The brine wash removes residual water and inorganic impurities. MgSO₄ removes dissolved water from the organic solvent.
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Silica Gel Chromatography: If the product is an oil or recrystallization is ineffective, purify using column chromatography with a gradient of ethyl acetate in hexanes.
Sources
Application Notes and Protocols for the Functionalization of the Benzothiazole Core via C-H Activation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. Traditional methods for its derivatization often rely on multi-step syntheses involving pre-functionalized starting materials. This guide provides an in-depth exploration of a more elegant and efficient approach: the direct functionalization of the benzothiazole core through transition-metal-catalyzed C-H activation. This strategy offers significant advantages in terms of atom economy, step efficiency, and the ability to rapidly generate diverse molecular libraries for drug discovery. Herein, we present a comprehensive overview of the state-of-the-art methodologies for C-H functionalization at various positions of the benzothiazole ring, complete with detailed mechanistic insights and field-proven experimental protocols.
Introduction: The Strategic Advantage of C-H Activation in Benzothiazole Chemistry
The benzothiazole moiety is a privileged heterocyclic motif, integral to a wide array of therapeutic agents, including antitumor, antimicrobial, and neuroprotective drugs.[1][2][3][4][5] Its biological significance drives a continuous demand for novel synthetic routes to access diverse analogues. C-H activation has emerged as a transformative tool in this endeavor, allowing for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, C-S, and C-O linkages. This approach circumvents the need for traditional cross-coupling reactions that require stoichiometric organometallic reagents and pre-halogenated substrates, thereby streamlining synthetic pathways and minimizing waste.[6]
This application note will focus on the practical application of C-H activation for the functionalization of the benzothiazole core, with a particular emphasis on methodologies that have proven to be robust and versatile. We will delve into the underlying mechanisms that govern these transformations and provide detailed, step-by-step protocols to enable researchers to implement these powerful techniques in their own laboratories.
Palladium-Catalyzed C-H Arylation: A Workhorse for C-C Bond Formation
Palladium catalysis is at the forefront of C-H arylation of benzothiazoles, offering reliable methods for introducing aryl groups, which are crucial for modulating the pharmacological properties of the core scaffold.[7][8][9][10][11][12]
C-2 Arylation of Benzothiazole
The C-2 position of the benzothiazole ring is the most electronically activated and, therefore, the most common site for C-H functionalization.
Mechanism: The generally accepted mechanism for Pd-catalyzed C-2 arylation involves a concerted metalation-deprotonation (CMD) pathway. The catalytically active Pd(II) species coordinates to the benzothiazole, followed by the cleavage of the C2-H bond to form a palladacycle intermediate. Oxidative addition of an aryl halide to the Pd(II) center generates a Pd(IV) species, which then undergoes reductive elimination to furnish the 2-arylbenzothiazole product and regenerate the Pd(II) catalyst.[7]
Caption: Proposed mechanism for Pd-catalyzed C-2 arylation of benzothiazole.
Protocol 2.1.1: Palladium-Catalyzed Direct C-2 Arylation with Aryl Iodides [7][10]
This protocol describes a general procedure for the direct arylation of benzothiazole with iodoarenes at room temperature, utilizing 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoting solvent.[10]
Materials:
-
Benzothiazole
-
Iodo(hetero)arene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add benzothiazole (1.0 mmol), the iodo(hetero)arene (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous, degassed HFIP (3 mL).
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Table 1: Comparison of Catalytic Systems for C-2 Arylation of Benzothiazole
| Catalyst/Ligand | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Aryl iodides | K₂CO₃ | HFIP | RT | 75-95 | [10] |
| Pd@Chitosan | Aryl iodides/bromides | K₂CO₃ | DMF | 80 | 83-93 | [7] |
| PdCl₂(dppf) | Aryltrimethylammonium triflates | Cs₂CO₃ | Toluene | 120 | 60-90 | [8] |
| Pd-Cu cocatalyst | Arylboronic acids | K₂CO₃ | Dioxane | 100 | High | [13] |
Regioselective C-7 Arylation
While C-2 functionalization is prevalent, methods for directing arylation to other positions, such as C-7, have been developed, offering access to alternative substitution patterns.[11][14]
Mechanism: C-7 arylation is often achieved through a chelation-assisted mechanism. A directing group on the benzothiazole, or the inherent coordinating ability of the thiazole sulfur and nitrogen, can direct the palladium catalyst to the C-7 position. The proposed mechanism involves the formation of a palladacycle at the C-7 position, followed by a similar oxidative addition-reductive elimination sequence as in C-2 arylation.[14]
Protocol 2.2.1: Phosphine-Free Palladium-Catalyzed C-7 Arylation [11]
Materials:
-
Substituted Benzothiazole
-
Aryl bromide
-
Palladium(II) chloride (PdCl₂)
-
Potassium pivalate (PivOK)
-
N-Methyl-2-pyrrolidone (NMP)
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a sealed tube, combine the substituted benzothiazole (1.0 mmol), aryl bromide (1.5 mmol), PdCl₂ (0.05 mmol, 5 mol%), and PivOK (2.0 mmol).
-
Add NMP (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C in an oil bath for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Rhodium-Catalyzed C-H Functionalization: Expanding the Scope
Rhodium catalysts have emerged as powerful tools for C-H functionalization, often exhibiting complementary reactivity to palladium.[15][16][17][18][19] Rhodium(III) catalysts, in particular, are effective for a range of transformations.
Rhodium-Catalyzed C-H Alkenylation
The introduction of alkenyl groups onto the benzothiazole core can be achieved through Rh(III)-catalyzed C-H activation.
Mechanism: The catalytic cycle typically begins with the C-H activation of the benzothiazole by the Rh(III) catalyst to form a rhodacycle. This is followed by the coordination and migratory insertion of an alkyne or alkene into the Rh-C bond. Subsequent β-hydride elimination or reductive elimination furnishes the alkenylated product and regenerates the active Rh(III) species.[17]
Caption: General mechanism for Rh(III)-catalyzed C-H alkenylation.
Protocol 3.1.1: Rhodium(III)-Catalyzed Alkenylation with Alkynes [20]
Materials:
-
Benzothiazole derivative
-
Alkyne
-
[RhCp*Cl₂]₂
-
AgSbF₆
-
Cu(OAc)₂·H₂O
-
1,2-Dichloroethane (DCE)
-
Sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a sealed tube, add the benzothiazole derivative (0.5 mmol), alkyne (1.0 mmol), [RhCp*Cl₂]₂ (0.0125 mmol, 2.5 mol%), AgSbF₆ (0.05 mmol, 10 mol%), and Cu(OAc)₂·H₂O (1.0 mmol).
-
Add 1,2-dichloroethane (2 mL).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Copper-Mediated C-H Functionalization: An Economical Alternative
Copper catalysts offer a more economical and environmentally friendly alternative to palladium and rhodium for certain C-H functionalization reactions.[21]
Copper-Mediated C-H Thiolation
The introduction of a thioether linkage at the C-2 position of benzothiazole is valuable for the synthesis of biologically active compounds. Copper-mediated C-H thiolation provides a direct route to these derivatives.[22]
Mechanism: The reaction is proposed to proceed through the formation of a copper-thiolate complex. This complex then coordinates to the benzothiazole. A subsequent intramolecular C-S bond formation, possibly involving an oxidative process with molecular oxygen, leads to the 2-thio-substituted benzothiazole.[22]
Protocol 4.1.1: Copper-Mediated C-2 Thiolation with Thiols [22]
Materials:
-
Benzothiazole
-
Thiol (aryl or alkyl)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a sealed vial, combine benzothiazole (1.0 mmol), the thiol (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add DMSO (3 mL).
-
Seal the vial and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Iron-Catalyzed C-H Alkylation: A Sustainable Approach
Iron catalysts are highly attractive due to their low cost, low toxicity, and abundance. Iron-catalyzed C-H alkylation of benzothiazoles represents a green and sustainable synthetic method.[23]
Mechanism: The reaction is thought to proceed via a radical mechanism. The iron catalyst initiates the formation of an alkyl radical from an alkyl peroxide or perester. This radical then adds to the C-2 position of the benzothiazole, followed by an oxidative rearomatization step to yield the 2-alkylated product.[23]
Protocol 5.1.1: Iron-Catalyzed C-2 Alkylation with Alkyl Peroxides [23]
Materials:
-
Benzothiazole
-
Alkyl diacyl peroxide or alkyl tert-butyl perester
-
Iron(II) chloride (FeCl₂)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add benzothiazole (1.0 mmol) and FeCl₂ (0.1 mmol, 10 mol%) in DCM (5 mL).
-
Add the alkyl peroxide or perester (1.5 mmol) portion-wise over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature or under reflux, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
The C-H functionalization of the benzothiazole core has witnessed remarkable progress, providing a powerful toolkit for the synthesis of diverse and complex molecules. Palladium, rhodium, copper, and iron catalysts each offer unique advantages in terms of reactivity, selectivity, and cost-effectiveness. The protocols outlined in this guide are intended to serve as a practical starting point for researchers seeking to leverage these advanced synthetic methods.
Future developments in this field will likely focus on expanding the scope of C-H functionalization to other positions on the benzothiazole ring with high regioselectivity, developing enantioselective transformations, and utilizing more sustainable and earth-abundant metal catalysts. The continued exploration of novel catalytic systems and reaction mechanisms will undoubtedly unlock new possibilities for the efficient and innovative synthesis of next-generation benzothiazole-based therapeutics.
References
- Sadananda, R., & Xiaogang, L. (2011). Direct Arylation of Benzothiazoles and Benzoxazoles with Aryl Boronic Acids. Chemistry – A European Journal.
- Wang, M., et al. (2024). Benzothiazole synthesis. Organic Chemistry Portal.
- Efficient and Eco-Friendly Perspectives for C-H Arylation of Benzothiazole Utilizing Pd Nanoparticle-Decor
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Application Note: Protocols for the Strategic Synthesis of Benzothiazole-Based Compound Libraries for Drug Discovery
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its structural rigidity and ability to engage in various biological interactions make it a frequent component of FDA-approved drugs and investigational therapeutics.[1][3] The systematic creation of benzothiazole-based compound libraries is therefore a critical endeavor in modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic leads. This guide provides an in-depth overview of established and modern protocols for the synthesis of benzothiazole libraries, focusing on the underlying chemical principles, detailed experimental procedures, and the rationale behind methodological choices.
Introduction: The Value of the Benzothiazole Scaffold
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[3] This arrangement confers unique physicochemical properties that allow it to act as a versatile pharmacophore, capable of interacting with a multitude of biological targets, often through enzyme inhibition or receptor modulation.[1][4] Clinically relevant examples like Riluzole (for ALS) and Flutemetamol (for Alzheimer's diagnosis) underscore the scaffold's therapeutic potential.[1]
The objective of creating a compound library is to systematically generate a collection of structurally related analogues for high-throughput screening. This allows for the rapid identification of hits and the subsequent elucidation of structure-activity relationships (SAR) to guide lead optimization.[1] This document details three core, field-proven methodologies for generating such libraries: classical solution-phase synthesis, rapid microwave-assisted protocols, and high-capacity solid-phase synthesis.
Core Synthetic Strategies and Methodologies
The most prevalent and reliable method for constructing the benzothiazole core is the condensation of a 2-aminobenzenethiol with a second component that provides the C2-substituent of the final product. This second component can be a carboxylic acid, aldehyde, acyl chloride, or nitrile.[5][6]
Strategy 1: Classical Solution-Phase Synthesis via Condensation
This approach represents the foundational method for benzothiazole synthesis. The reaction of 2-aminobenzenethiol with carboxylic acids or their derivatives is a robust and well-understood process, often referred to as the Jacobson-Hugershoff reaction.
Causality & Mechanism: The reaction proceeds via a nucleophilic attack of the primary amine of 2-aminobenzenethiol on the electrophilic carbonyl carbon of the carboxylic acid (or its more reactive derivative, like an acyl chloride). This forms a thiobenzanilide intermediate. An intramolecular nucleophilic attack of the thiol group onto the same carbonyl carbon, followed by dehydration, leads to the cyclized benzothiazole ring.[7] The use of a catalyst, such as polyphosphoric acid (PPA), or dehydrating conditions is often necessary to drive the final cyclization step, especially when starting from carboxylic acids.[8]
Caption: Core mechanism of benzothiazole formation via condensation.
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles
This protocol describes the synthesis of a 2-arylbenzothiazole library from various substituted benzoyl chlorides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminobenzenethiol (1.0 eq.) in a suitable solvent such as ethanol or dioxane.
-
Reagent Addition: Add the desired substituted benzoyl chloride (1.1 eq.) to the solution. If starting from a carboxylic acid, a catalyst like polyphosphoric acid (PPA) or a coupling reagent is required, and the reaction will need to be heated to higher temperatures (e.g., 150-220 °C).[8] For this protocol using a more reactive benzoyl chloride, the reaction can often proceed at room temperature or with gentle heating.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 minutes. The reaction is typically very fast under these solvent-free or minimal solvent conditions.[7] Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with water. The product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2-substituted benzothiazole derivative.[9][10]
Strategy 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in drug discovery.[9][11] The high efficiency of energy transfer leads to rapid heating, dramatically reducing reaction times from hours to minutes. This makes it an ideal strategy for the rapid generation of compound libraries.[12][13]
Causality & Rationale: Microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating that is not achievable with conventional oil baths.[9] This localized superheating can overcome activation energy barriers more efficiently, leading to faster reaction rates and often cleaner product profiles by minimizing the formation of thermal decomposition byproducts. For benzothiazole synthesis, this allows for solvent-free or "green" solvent (e.g., glycerol, water) conditions, enhancing the environmental friendliness of the protocol.[9][14]
Experimental Protocol: Rapid Microwave Synthesis of 2-Arylbenzothiazoles
-
Reaction Mixture Preparation: In a 10 mL microwave process vial, combine 2-aminobenzenethiol (1.0 mmol) and a substituted aromatic aldehyde (1.0 mmol).[9]
-
Catalyst/Solvent: Depending on the specific protocol, a catalyst may be added. Some protocols proceed solvent-free, while others use a small amount of a high-boiling, polar solvent like ethanol or glycerol.[9][14] For this protocol, we will proceed with ethanol as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 560 W) for a short duration, typically 5-10 minutes.[14][15] The reaction progress is monitored by the reactor's internal sensors.
-
Cooling and Isolation: After the irradiation cycle, cool the vial to room temperature.
-
Purification: The product is typically purified by filtration and recrystallization from methanol or ethanol to yield the pure compound.[9] The purity can be confirmed by melting point determination and spectroscopic methods.[10]
Strategy 3: Solid-Phase Synthesis (SPS)
For the generation of large, combinatorial libraries, solid-phase synthesis is the methodology of choice.[16] In this technique, the starting material is covalently linked to an insoluble polymer resin. Reagents are added in excess to drive reactions to completion, and purification is simplified to washing the resin to remove excess reagents and byproducts.
Causality & Rationale: The key advantage of SPS is the simplification of the purification process, which is often the bottleneck in library synthesis. By immobilizing the substrate, all solution-phase reagents can be easily washed away. The final product is cleaved from the resin in the last step, yielding a high-purity compound. This approach is highly amenable to automation and the creation of "split-and-pool" libraries for generating maximum chemical diversity.[16][17]
Experimental Protocol: Solid-Phase Synthesis of a Benzothiazole Library
-
Resin Loading: Start with a suitable solid support, such as Wang resin or Rink amide resin. A precursor like bis-(2-nitro-4-carboxyphenyl) disulfide is loaded onto the resin.[17]
-
Precursor Preparation on Resin: The disulfide bond is cleaved, and the nitro group is reduced to an amine using a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O). This generates the key 2-aminothiophenol moiety attached to the solid support.[17][18]
-
Library Diversification (Condensation): The resin-bound 2-aminothiophenol is split into separate reaction vessels. A different aldehyde is added to each vessel along with a suitable solvent like ethanol. The condensation reaction is allowed to proceed, forming the benzothiazole ring on the resin.[18]
-
Washing: After the reaction, the resin in each vessel is thoroughly washed with solvents (e.g., DMF, DCM, Methanol) to remove all unreacted aldehydes and byproducts.
-
Cleavage: The purified, resin-bound benzothiazole derivatives are treated with a strong acid, such as trifluoroacetic acid (TFA), to cleave the final product from the resin support.[17]
-
Final Isolation: The cleavage solution is collected, and the solvent is evaporated to yield the final, purified benzothiazole compounds.
Comparative Overview of Synthetic Protocols
| Parameter | Classical Solution-Phase | Microwave-Assisted Synthesis | Solid-Phase Synthesis |
| Typical Reaction Time | Hours to days | 5 - 15 minutes[15] | Hours (per step) |
| Temperature | Room Temp. to >200 °C[8] | 50 - 150 °C[14] | Typically Room Temp. |
| Typical Yields | Good to Excellent | Good to Excellent[9][14] | Moderate to Good (overall) |
| Key Advantages | Well-established, scalable | Extremely rapid, high efficiency, "green"[9] | Amenable to automation, large libraries, simple purification[16] |
| Key Limitations | Can be slow, requires tedious purification | Requires specialized equipment | Lower yield per step, requires resin loading/cleavage |
Purification and Quality Control
Regardless of the synthetic method, rigorous purification and characterization are essential to ensure the integrity of the compound library.
-
Chromatography: Thin Layer Chromatography (TLC) is used for rapid reaction monitoring. Column chromatography is the standard method for purifying crude products in solution-phase synthesis.
-
Spectroscopic Analysis: The identity and purity of each compound must be confirmed. Standard techniques include:
-
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Confirms the chemical structure by showing the connectivity of protons and carbons.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[14]
-
Infrared Spectroscopy (IR): Identifies the presence of key functional groups in the molecule.[14]
-
Caption: General workflow for benzothiazole library generation.
Conclusion
The synthesis of benzothiazole-based compound libraries is a vital activity in the pursuit of novel therapeutics. The choice of synthetic strategy—classical condensation, microwave-assisted synthesis, or solid-phase synthesis—should be guided by the specific goals of the project, such as the desired library size, the need for rapid synthesis, or the availability of automation. By understanding the chemical principles behind these robust protocols and implementing rigorous quality control, researchers can effectively generate diverse and high-quality libraries poised to deliver the next generation of benzothiazole-based drugs.
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Application Notes & Protocols: Leveraging 2-Chloro-5,7-difluorobenzo[d]thiazole in Advanced Agrochemical Synthesis
Foreword: The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles demands innovative molecular building blocks. The benzothiazole scaffold is a "privileged" structure in agricultural chemistry, forming the core of numerous fungicidal and herbicidal agents.[1][2][3][4] Its biological activity is well-documented, often linked to the unique electronic properties of the fused heterocyclic system.[2][5]
This guide focuses on 2-Chloro-5,7-difluorobenzo[d]thiazole , an advanced intermediate poised for significant applications. While specific, commercialized agrochemicals derived directly from this molecule are not yet widely reported in public literature, its structure embodies key features sought after in modern agrochemical design. The strategic incorporation of fluorine atoms is a proven method to enhance crucial molecular properties such as metabolic stability, target binding affinity, and lipophilicity, ultimately boosting biological performance.[6][7][8][9]
This document serves as a technical primer for research and development scientists. It outlines the synthetic potential of this compound, grounded in established chemical principles, and provides detailed protocols for its derivatization into novel compounds with high potential for agrochemical activity.
The Intermediate of Choice: A Structural & Reactivity Analysis
This compound is a trifecta of desirable traits for a synthetic intermediate in agrochemistry.
-
The Benzothiazole Core: Provides a proven bioactive scaffold.
-
Difluoro Substitution (C5, C7): The two fluorine atoms on the benzene ring act as powerful electron-withdrawing groups. This modulates the overall electronic profile of the molecule, enhancing its resistance to oxidative metabolism and improving its ability to cross biological membranes.[8]
-
The C2-Chloro Group: This is the primary center of reactivity. The chlorine atom at the 2-position of the benzothiazole ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) .[10][11] The adjacent heterocyclic nitrogen atom acts as a strong electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the displacement of the chloride leaving group.[11][12]
Application Note I: Synthesis of Potential Fungicidal Benzothiazole Ethers
The synthesis of aryl ether derivatives is a cornerstone of medicinal and agricultural chemistry. By reacting this compound with various substituted phenols, a library of novel benzothiazole ethers can be generated. These compounds are promising candidates for fungicidal activity, a known attribute of this molecular class.[1]
Scientific Principle: O-Arylation via SNAr
The reaction proceeds via a classic nucleophilic aromatic substitution mechanism. A base, such as potassium carbonate, deprotonates the phenolic hydroxyl group to form a more potent phenoxide nucleophile. This nucleophile then attacks the electron-deficient C2 carbon of the benzothiazole ring, leading to the formation of a Meisenheimer complex. The aromaticity is restored by the expulsion of the chloride ion, yielding the final ether product. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base while leaving the nucleophile relatively free, accelerating the reaction.
Protocol: Synthesis of 2-(4-cyanophenoxy)-5,7-difluorobenzo[d]thiazole
This protocol details a representative synthesis using 4-cyanophenol as the nucleophile. The cyano group is a common feature in agrochemicals and provides a point for further derivatization if desired.
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Mmol | Equiv. | Amount |
| This compound | 791594-34-8 | 205.61 | 1.0 | 1.0 | 206 mg |
| 4-Hydroxybenzonitrile (4-cyanophenol) | 767-00-0 | 119.12 | 1.2 | 1.2 | 143 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | 2.0 | 276 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | - | - | 5 mL |
Procedure:
-
Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (206 mg, 1.0 mmol) and 4-hydroxybenzonitrile (143 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (5 mL) to the flask to dissolve the solids.
-
Base Addition: Add anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 4-6 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting benzothiazole will indicate reaction completion.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water (25 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash with brine (2 x 15 mL).
-
Trustworthiness Check: This step removes residual DMF and inorganic salts, ensuring a cleaner crude product for purification.
-
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5).
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to obtain the final product as a solid. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.
Application Note II: Synthesis of Potential Agrochemical Benzothiazole Amines
Derivatives of 2-aminobenzothiazole are well-established as potent herbicidal and fungicidal agents.[3][4] The direct amination of this compound provides a straightforward entry into this valuable chemical space.
Scientific Principle: N-Arylation via SNAr
This transformation is another example of a nucleophilic aromatic substitution. Primary or secondary amines act as the nucleophile, attacking the C2 position. Depending on the nucleophilicity and basicity of the amine, the reaction may proceed thermally without a base, as the amine can act as its own base to neutralize the HCl byproduct. For less reactive amines or to improve reaction rates, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is often added. Heating is typically required to provide the activation energy needed to disrupt the aromaticity of the benzothiazole ring during the addition step.[13]
Protocol: Synthesis of 2-(piperidin-1-yl)-5,7-difluorobenzo[d]thiazole
Materials & Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Mmol | Equiv. | Amount |
| This compound | 791594-34-8 | 205.61 | 1.0 | 1.0 | 206 mg |
| Piperidine | 110-89-4 | 85.15 | 3.0 | 3.0 | 0.30 mL (255 mg) |
| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | - | - | - | 2 mL |
Procedure:
-
Setup: In a 5 mL microwave vial or a thick-walled sealed tube, add this compound (206 mg, 1.0 mmol).
-
Reagent Addition: Add anhydrous NMP (2 mL) followed by piperidine (0.30 mL, 3.0 mmol).
-
Expert Insight: Using an excess of the amine nucleophile also serves to act as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or microwave reactor at 140 °C for 12-18 hours.
-
Work-up: After cooling to room temperature, carefully unseal the vessel. Dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 20 mL) to remove the NMP and excess piperidine hydrochloride.
-
Drying & Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography (hexane/ethyl acetate) or by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
References
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. doi:10.1002/cbic.200300833
-
ResearchGate. (n.d.). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorine in Enhancing Agrochemical Performance: A Focus on 2,3,6-Trifluorobenzoic Acid. Retrieved from [Link]
-
Syngenta. (n.d.). Old Escaping Fluorine Dependency in Agrochemical Design. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]
- Li, Y., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2474. doi:10.3390/molecules23102474
- Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences.
- Sarkar, S., et al. (2008). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry, 24(2).
-
Semantic Scholar. (n.d.). Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. Retrieved from [Link]
- Wang, S., et al. (2017). Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 27(1), 143-147. doi:10.1016/j.bmcl.2016.11.026
- Upadhyay, R. K., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances, 12(38), 24863-24872. doi:10.1039/D2RA04465J
-
ResearchGate. (n.d.). Synthesis of Some New Derivatives of 2-hydrazeno-benzo- thiazole 2-mercpto-benzothiazole and Used as Fungicide Agents. Retrieved from [Link]
- Upadhyay, R. K., et al. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. RSC Advances, 12(38), 24863-24872.
-
ResearchGate. (n.d.). Ortho-Selective Nucleophilic Aromatic Substitution Reactions of Polyhaloanilines with Potassium/Sodium O -Ethyl Xanthate: A Convenient Access to Halogenated 2(3 H )-Benzothiazolethiones. Retrieved from [Link]
- Fakhim, H., et al. (2013). Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives. DARU Journal of Pharmaceutical Sciences, 21(1), 2. doi:10.1186/2008-2231-21-2
- Kiseleva, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4983. doi:10.3390/molecules27154983
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Retrieved from [Link]
-
OC Chem. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity [mdpi.com]
- 6. The unique role of fluorine in the design of active ingredients for modern crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5,7-difluorobenzo[d]thiazole
This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Chloro-5,7-difluorobenzo[d]thiazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help improve reaction yields and product purity.
Introduction
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The most common synthetic route involves a two-step process: the formation of 2-amino-5,7-difluorobenzothiazole, followed by a Sandmeyer-type reaction to introduce the chlorine atom at the 2-position. While theoretically straightforward, this synthesis pathway is often plagued by challenges that can significantly impact yield and purity. This guide provides a structured approach to identifying and resolving these common issues.
Synthetic Pathway Overview
A general overview of the synthesis is depicted below. Understanding the flow is crucial for effective troubleshooting.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Step 1: Synthesis of 2-Amino-5,7-difluorobenzothiazole
Problem 1: Low or No Yield of the 2-Amino Precursor
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cyclization | The formation of the thiazole ring is a critical step. Incomplete reaction can result from suboptimal temperature, reaction time, or reagent stoichiometry. | - Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal point without degrading the product. - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.[1] - Adjust Stoichiometry: Ensure the molar ratio of the starting materials and reagents is correct. An excess of the thiocyanate salt may be beneficial. |
| Starting Material Degradation | The starting aniline derivative may be unstable under the reaction conditions, especially at elevated temperatures. | - Use Milder Conditions: If possible, explore alternative cyclization methods that proceed at lower temperatures. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Incorrect pH | The pH of the reaction mixture can significantly influence the reactivity of the starting materials and the stability of the product. | - Monitor and Adjust pH: Regularly check the pH of the reaction mixture and adjust as necessary using appropriate acids or bases. |
Problem 2: High Levels of Impurities in the 2-Amino Precursor
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions | Over-reaction or competing side reactions can lead to the formation of unwanted byproducts. | - Control Temperature: Maintain a consistent and optimal reaction temperature to minimize side reactions. - Purification Strategy: Employ column chromatography with a suitable solvent system to separate the desired product from impurities.[1] Recrystallization can also be an effective purification method. |
| Incomplete Work-up | Residual starting materials or reagents can co-precipitate with the product. | - Thorough Washing: Ensure the crude product is thoroughly washed with appropriate solvents to remove unreacted starting materials and soluble impurities. - pH Adjustment during Work-up: Carefully adjust the pH during the work-up to ensure the product precipitates while impurities remain in solution. |
Step 2: Sandmeyer Reaction - Conversion to this compound
The Sandmeyer reaction is a powerful tool for converting aromatic amines to aryl halides via a diazonium salt intermediate.[2][3] However, it is sensitive to reaction conditions.
Problem 3: Low Yield of this compound
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Diazotization | The formation of the diazonium salt is the first and most critical part of the Sandmeyer reaction.[4][5] If the 2-amino precursor is not fully converted, the overall yield will be low. | - Low Temperature: The diazotization reaction must be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.[6] - Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to maintain a low temperature and prevent a rapid exotherm. - Acid Concentration: Ensure a sufficient excess of acid (e.g., HCl) is present to fully protonate the nitrous acid and the amino group. |
| Decomposition of Diazonium Salt | The diazonium salt intermediate is often unstable and can decompose, especially at higher temperatures or in the presence of certain impurities. | - Maintain Low Temperature: Keep the reaction mixture cold throughout the diazotization and subsequent chlorination steps. - Immediate Use: Use the freshly prepared diazonium salt immediately in the next step without attempting to isolate it. |
| Inefficient Chlorination | The displacement of the diazonium group with chloride is catalyzed by a copper(I) salt.[2] Inefficient catalysis will result in a low yield. | - Freshly Prepared Catalyst: Use freshly prepared, high-purity copper(I) chloride (CuCl). The quality of the catalyst is paramount. - Catalyst Loading: Optimize the amount of CuCl used. While catalytic, a higher loading may be necessary in some cases. - Reaction Temperature: While the initial diazotization is at low temperature, the chlorination step may require gentle warming to proceed at a reasonable rate. Monitor the reaction for nitrogen evolution as an indicator of progress. |
| Formation of Phenolic Byproduct | The diazonium salt can react with water to form a 2-hydroxy-5,7-difluorobenzothiazole byproduct, reducing the yield of the desired chloro-derivative. | - Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water can be beneficial. Some Sandmeyer-type reactions can be performed in organic solvents.[7] - Control of Addition: Add the diazonium salt solution to the CuCl solution, rather than the other way around, to ensure the diazonium salt is immediately in the presence of the catalyst and chloride ions. |
Problem 4: Difficulty in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Product is an Oil | The final product may be a low-melting solid or an oil, making it difficult to handle and purify by crystallization. | - Extraction: After the reaction is complete, perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[1] - Column Chromatography: Purify the crude product using silica gel column chromatography.[1] |
| Tar Formation | Side reactions can lead to the formation of dark, tarry materials that contaminate the product. | - Temperature Control: Strict temperature control throughout the reaction is crucial to minimize tar formation. - Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat with activated carbon to remove colored impurities before further purification. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Sandmeyer reaction?
A1: The most straightforward way to monitor the reaction is to observe the evolution of nitrogen gas, which is a byproduct of the decomposition of the diazonium salt. For more precise monitoring, you can take small aliquots of the reaction mixture (after quenching), extract the organic components, and analyze them by TLC or HPLC.[1]
Q2: Can I use copper(II) chloride instead of copper(I) chloride?
A2: While some Sandmeyer-type reactions have been reported with other metal salts, copper(I) chloride is the traditional and generally most effective catalyst for the chlorination reaction.[2][7] Using copper(II) chloride may lead to lower yields or different side products.
Q3: My final product is always a dark color. How can I obtain a purer, lighter-colored product?
A3: The dark color is likely due to the formation of tarry byproducts. To mitigate this, ensure strict temperature control, especially during the addition of sodium nitrite and the subsequent chlorination. After the reaction, a work-up procedure involving a wash with a reducing agent solution (e.g., sodium bisulfite) can help to remove some colored impurities. Treatment with activated carbon followed by column chromatography or recrystallization is also highly recommended.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They should always be prepared in solution at low temperatures and used immediately.
-
Reagents: Handle all chemicals, including acids, sodium nitrite, and organic solvents, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Gas Evolution: The reaction produces nitrogen gas, so ensure the reaction vessel is not sealed to avoid pressure buildup.
Experimental Protocols
Protocol 1: General Procedure for Diazotization and Sandmeyer Chlorination
-
Dissolution: Dissolve the 2-amino-5,7-difluorobenzothiazole in a suitable acidic solution (e.g., concentrated HCl and water) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C. Stir for an additional 15-30 minutes at this temperature after the addition is complete.
-
Catalyst Preparation: In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl. Cool this mixture in an ice bath.
-
Chlorination: Slowly add the cold diazonium salt solution to the cold CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases. Gentle heating may be required to complete the reaction.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Caption: Workflow for the Sandmeyer chlorination step.
References
- CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents.
- CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents.
- DE3023227A1 - METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES - Google Patents.
- CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents.
- US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents.
-
Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]
-
(PDF) 2-Chloro-5-chloromethyl-1,3-thiazole - ResearchGate. Available at: [Link]
-
Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC - PubMed Central. Available at: [Link]
-
To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
22.5 Sandmeyer Reactions | Organic Chemistry - YouTube. Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available at: [Link]
-
(PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity - ResearchGate. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at: [Link]
- WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents.
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
- US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents.
-
(PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity - ResearchGate. Available at: [Link]
Sources
- 1. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination - Google Patents [patents.google.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fluorinated Benzothiazoles
Welcome to the technical support center for the purification of fluorinated benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable compounds. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, binding affinity, and altered lipophilicity—make these molecules highly attractive in medicinal chemistry. However, these same properties can present distinct challenges during purification.
This guide provides in-depth, field-proven insights into common purification methods, troubleshooting scenarios, and frequently asked questions. Our goal is to equip you with the knowledge to not only follow protocols but to understand the underlying principles, enabling you to adapt and optimize procedures for your specific fluorinated benzothiazole derivatives.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in fluorinated benzothiazole synthesis?
-
How does fluorination affect the choice of purification method?
-
My fluorinated benzothiazole is an oil. How can I purify it?
-
Are there specific stability concerns for fluorinated benzothiazoles during purification?
-
-
Troubleshooting Guides
-
Column Chromatography
-
Recrystallization
-
Liquid-Liquid Extraction
-
-
Experimental Protocols
-
Protocol 1: Flash Column Chromatography for a Moderately Polar Fluorinated Benzothiazole
-
Protocol 2: Recrystallization of a Solid Fluorinated Benzothiazole
-
Protocol 3: Removal of Unreacted 2-Aminothiophenol Starting Material
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in fluorinated benzothiazole synthesis?
A1: The nature of impurities is intrinsically linked to the synthetic route employed. For the common synthesis involving the condensation of a substituted 2-aminothiophenol with an aldehyde, acid chloride, or other electrophile, you can anticipate the following:
-
Unreacted Starting Materials: Residual 2-aminothiophenol or the electrophilic coupling partner are frequent impurities. The thiol group in 2-aminothiophenol can also oxidize to form a disulfide byproduct, complicating the purification process[1].
-
Side-Reaction Products: Incomplete cyclization can leave Schiff base intermediates in the reaction mixture[1]. If using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), the reduced form of the reagent (hydroquinone) will be a significant byproduct[2][3].
-
Regioisomers: If the precursors have multiple potential reaction sites, the formation of regioisomers is a possibility that can be challenging to separate[3].
-
Degradation Products: Some fluorinated heterocycles can be sensitive to the purification conditions. For instance, elimination of hydrogen fluoride has been observed during column chromatography of certain fluorinated dihydropyridines, leading to the formation of the corresponding pyridine[1]. While not a benzothiazole, this highlights a potential instability of fluorinated heterocycles.
Q2: How does fluorination affect the choice of purification method?
A2: The introduction of fluorine can significantly alter a molecule's properties, influencing the purification strategy:
-
Polarity: Fluorine is highly electronegative, creating strong C-F bonds and altering the molecule's dipole moment. This can change the compound's affinity for stationary phases in chromatography and its solubility in various solvents.
-
Intermolecular Forces: Fluorination can lead to stronger intermolecular interactions, which often results in higher melting points compared to non-fluorinated analogs[4]. This can make recrystallization a more viable purification method.
-
Solubility: Highly fluorinated compounds can exhibit unique solubility profiles, sometimes being less soluble in common organic solvents. This may necessitate the use of specialized "fluorous" solvents or solvent mixtures for extraction or chromatography.
Q3: My fluorinated benzothiazole is an oil. How can I purify it?
A3: Purifying oily products can be challenging as recrystallization is often not an option. Here are some effective strategies:
-
Column Chromatography: This is the most common method for purifying oils. A careful selection of the stationary phase (silica or alumina) and eluent system is crucial.
-
Liquid-Liquid Extraction: If the impurities have significantly different acid-base properties or polarities, a series of extractions can be effective. For instance, unreacted acidic or basic starting materials can often be removed with aqueous washes of base or acid, respectively.
-
Gas Chromatography (GC) or Distillation: For volatile and thermally stable oils, preparative GC or vacuum distillation can be excellent purification methods[5].
-
Solid Phase Extraction (SPE): SPE cartridges can be used to remove specific impurities. For example, a Florisil® SPE cartridge has been used to separate per- and polyfluoroalkyl substances (PFAS) from oily matrices[6].
Q4: Are there specific stability concerns for fluorinated benzothiazoles during purification?
A4: Yes, while the C-F bond is strong, the overall stability of the molecule can be influenced by the presence of fluorine and the benzothiazole core.
-
pH Sensitivity: The benzothiazole ring system can be susceptible to ring-opening under strongly basic conditions. Conversely, some derivatives may undergo ring contraction in acidic media[1]. It is advisable to conduct purification steps under neutral or mildly acidic/basic conditions where possible.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures during distillation or recrystallization from high-boiling solvents should be minimized to prevent decomposition[3].
-
Silica Gel Acidity: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. In such cases, using deactivated (neutral) silica or alumina as the stationary phase for chromatography is recommended.
Troubleshooting Guides
Column Chromatography
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent: Systematically screen solvent systems using Thin Layer Chromatography (TLC). For fluorinated compounds, consider combinations like hexane/ethyl acetate, hexane/dichloromethane, or toluene-based systems. - Reduce the sample load: As a rule of thumb, the sample mass should not exceed 1-5% of the stationary phase mass[7]. |
| Product is "streaking" on the column/TLC | - Compound is too polar for the chosen eluent. - Compound is degrading on the silica gel. - The sample is not fully dissolved when loaded. | - Increase eluent polarity: Add a more polar solvent like methanol or isopropanol in small increments (0.5-1%). - Use a different stationary phase: Consider using alumina, which is less acidic than silica[2]. - Dry loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can be loaded onto the column[4]. |
| Difficulty removing DDQ or its reduced form | - The reduced form of DDQ (a hydroquinone) can be polar and stick to silica. | - Aqueous wash: Before chromatography, wash the crude reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove the acidic hydroquinone[2]. - Use alumina for chromatography: DDQ and its byproducts often have a different affinity for alumina compared to silica, which can facilitate separation[2]. |
Logical Flow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
Recrystallization
| Problem | Potential Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | - The solution is cooling too quickly. - The solvent is too good a solvent for the compound. - High concentration of impurities depressing the melting point. | - Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. - Use a two-solvent system: Dissolve the compound in a "good" solvent and add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Then, gently warm to redissolve and cool slowly. Common pairs include ethanol/water, hexane/acetone, and hexane/ethyl acetate[8]. |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent). - The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution: Evaporate some of the solvent and try to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of the pure compound if available. |
| Poor recovery of the product | - The compound has significant solubility in the cold solvent. - Too much solvent was used to wash the crystals. | - Ensure thorough cooling: Use an ice-salt bath to achieve lower temperatures. - Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
Decision Tree for Recrystallization Solvent Selection
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. asccollegekolhar.in [asccollegekolhar.in]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. epa.gov [epa.gov]
- 7. chromtech.com [chromtech.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Chlorobenzothiazole
Welcome to the technical support guide for the synthesis of 2-chlorobenzothiazole. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic transformation. Here, we address common challenges, particularly the formation of unwanted side products, by providing in-depth mechanistic insights and actionable, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory and industrial method for synthesizing 2-chlorobenzothiazole?
The most prevalent and scalable method for preparing 2-chlorobenzothiazole is the direct chlorination of 2-mercaptobenzothiazole (2-MBT). This reaction is typically performed using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or elemental chlorine (Cl₂).[1] While other reagents like thionyl chloride (SOCl₂) can be used, they may lead to different side product profiles; for instance, thionyl chloride tends to favor the formation of the disulfide dimer instead of the desired product.[2] The use of sulfuryl chloride is often preferred for its high yields and the production of a highly pure product.[2]
Q2: I'm seeing a significant amount of a white, high-melting solid in my crude product. What is it and why did it form?
This is a very common issue. The white solid is almost certainly 2,2'-dithiobis(benzothiazole) , also known as MBTS.
-
Mechanism of Formation: MBTS is the oxidative disulfide dimer of your starting material, 2-mercaptobenzothiazole (2-MBT). Its formation occurs when two molecules of 2-MBT are oxidized, coupling at the sulfur atoms. This is a facile process, especially in the presence of mild oxidizing conditions, air (oxygen), or insufficient chlorinating agent.[3][4] The reaction proceeds via a thiyl radical intermediate which then dimerizes.[4][5]
-
Root Causes & Prevention:
-
Insufficient Chlorinating Agent: If the stoichiometry of sulfuryl chloride to 2-MBT is too low, unreacted 2-MBT will be prone to oxidation.
-
Slow Reaction/Localized "Hot Spots": Inadequate mixing or cooling can lead to localized areas where the chlorinating agent is depleted, allowing for oxidation of the starting material.
-
Presence of Oxidants: Contaminants or exposure to air can promote the oxidative dimerization. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if this issue is persistent.
-
Q3: My final product yield is low, and I suspect incomplete conversion. How can I identify unreacted 2-MBT in my product?
Unreacted 2-mercaptobenzothiazole (2-MBT) is another frequent impurity.
-
Identification: 2-MBT can be detected using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6] Compared to the oily 2-chlorobenzothiazole product, 2-MBT is a solid with different polarity. A simple analytical method is to run a TLC plate comparing your crude product to a standard of pure 2-MBT.
-
Causality and Solutions:
-
Poor Reaction Kinetics: The chlorination of 2-MBT can sometimes be irreproducible.[7] It has been found that the addition of a small amount of water can substantially improve reaction efficiency and yield by forming acid from the partial hydrolysis of sulfuryl chloride, which catalyzes the reaction.[7][8]
-
Inadequate Temperature or Time: Ensure the reaction is allowed to proceed to completion. While the reaction is often exothermic, maintaining a controlled temperature (e.g., below 50°C) is crucial to prevent side reactions, followed by a sufficient reaction time to ensure full conversion.[2]
-
Troubleshooting Guide: Common Side Products & Mitigation Strategies
This section provides a deeper dive into specific side products, their formation pathways, and targeted solutions to minimize their presence.
Problem 1: Presence of 2,2'-dithiobis(benzothiazole) (MBTS)
| Parameter | Problem Condition | Recommended Action | Scientific Rationale |
| Stoichiometry | Insufficient SO₂Cl₂ (e.g., < 1.1 eq) | Use a significant excess of SO₂Cl₂ (a common patent suggests at least 6 molecular proportions).[2] | A large excess of the chlorinating agent ensures that the primary reaction (chlorination) outcompetes the secondary reaction (oxidation/dimerization) and drives the reaction to completion. |
| Atmosphere | Reaction run open to air | Maintain a positive pressure of an inert gas (N₂, Ar) throughout the addition and reaction. | Oxygen from the air is a key oxidant that facilitates the formation of the disulfide bond from two thiol molecules.[4] |
| Reaction Temp. | High initial temperature (>50°C) | Maintain a low temperature (e.g., 25°C) during the addition of SO₂Cl₂, allowing for a slight exotherm to 35-40°C.[2] | Controls the exothermic reaction, prevents runaway conditions, and minimizes thermal degradation or side reactions. |
Problem 2: Over-chlorination of the Benzene Ring
While less common than MBTS formation, chlorination on the aromatic ring can occur, leading to chlorinated isomers of 2-chlorobenzothiazole.
-
Mechanism: Sulfuryl chloride can, under certain conditions (especially with catalysts or high temperatures), act as a source of chlorine radicals or electrophilic chlorine, which can attack the electron-rich benzene portion of the benzothiazole ring.[9]
-
Mitigation Strategy:
-
Avoid Friedel-Crafts Catalysts: Do not use Lewis acid catalysts (e.g., AlCl₃, FeCl₃) unless specifically required for a different transformation, as they strongly promote aromatic chlorination.[10]
-
Strict Temperature Control: Avoid excessive heating. The desired S-chlorination is typically faster and occurs at lower temperatures than aromatic C-chlorination.
-
Solvent Choice: Using an inert solvent like chlorobenzene or performing the reaction neat can be preferable to solvents that might promote radical pathways.[2][6]
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of 2-chlorobenzothiazole and the competing pathway leading to the common side product, MBTS.
Caption: Reaction pathways in 2-chlorobenzothiazole synthesis.
Experimental Protocol: Purification of Crude 2-Chlorobenzothiazole
If side products have formed, a robust purification procedure is necessary. The primary impurities to remove are unreacted 2-MBT and the dimer MBTS.
Objective: To isolate pure 2-chlorobenzothiazole from major non-volatile impurities.
Methodology: Vacuum Distillation
-
Initial Workup:
-
After the reaction is complete, carefully quench the excess sulfuryl chloride by slowly adding the reaction mixture to ice water with vigorous stirring.[2]
-
Separate the organic layer. If a solvent was used, retain this layer. If the reaction was neat, the oily product is your organic layer.
-
Wash the organic layer sequentially with water (2x), a dilute sodium bicarbonate solution (to remove acidic byproducts like HCl and SO₂), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure (rotary evaporator) to yield the crude oil.[6]
-
-
Distillation:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude oil into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum. 2-chlorobenzothiazole has a boiling point of approximately 132-134°C at 21 mmHg (or 141°C at 30 mmHg).[2][11]
-
Gently heat the distillation flask in an oil bath.
-
Collect the fraction boiling at the expected temperature and pressure. Unreacted 2-MBT and the dimer MBTS are significantly less volatile and will remain in the distillation flask as residue.
-
The final product should be a colorless to pale yellow liquid.[2][6]
-
Troubleshooting Workflow
Use this decision tree to diagnose and address issues in your synthesis.
Caption: Troubleshooting decision tree for side product analysis.
References
-
Trofimov, A. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(21), 7568. [Link]
- Moon, N.S. (1949). Preparation of 2-chlorobenzothiazole. U.S.
-
Trofimov, A. et al. (2021). Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. [Link]
- Bayer AG. (1988). Process for the preparation of 2-chloro-benzothiazole.
-
Park, J.W. (n.d.). Reaction of 2-Mercaptobenzothiazole. ResearchGate. [Link]
-
Al-Amiery, A.A. et al. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
Wang, Y. et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(11), 2235. [Link]
- The B. F. Goodrich Company. (1988). Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium. U.S.
-
Defense Technical Information Center (DTIC). (1966). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. [Link]
-
Abdel-Wahab, B.F. et al. (2012). Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. ResearchGate. [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. [Link]
-
Xi, C. et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
- Bayer AG. (1998). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
-
Chemistry Stack Exchange. (2016). Chlorination by SOCl2 vs SO2Cl2. [Link]
-
Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. [Link]
-
PubMed. (2002). Human health risk assessment of 2-mercaptobenzothiazole in drinking water. [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. [Link]
- Stauffer Chemical Company. (1975). Chlorination with sulfuryl chloride. U.S.
-
Bentham Science Publisher. (n.d.). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]
Sources
- 1. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 2. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 3. US4755608A - Preparation of 2,2'-dithiobis(benzothiazole) in an acidic aqueous reacting medium - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. The Multifaceted Role of 2,2'-Dithiobis(benzothiazole) in Green Chemistry, Photochemical Dynamics, and Antitumor Activity_Chemicalbook [chemicalbook.com]
- 6. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 11. 2-Chlorobenzothiazole 99 615-20-3 [sigmaaldrich.com]
Technical Support Center: Optimizing Benzothiazole Cyclization Reactions
Welcome to the technical support center for benzothiazole cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic motif. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction conditions for successful synthesis.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of benzothiazoles, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A low or nonexistent yield of the desired benzothiazole product is one of the most common hurdles. The issue can often be traced back to several key factors in the experimental setup.
Question: My benzothiazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer:
Low yields in benzothiazole synthesis can be frustrating, but a systematic approach to troubleshooting can often identify the root cause. Here are the most common culprits and their solutions:
-
Purity of Starting Materials: 2-aminothiophenol is particularly susceptible to oxidation, which can significantly impede the reaction.[1]
-
Causality: The thiol group (-SH) in 2-aminothiophenol can readily oxidize to form a disulfide byproduct, consuming your starting material and preventing it from participating in the cyclization.
-
Solution: Use freshly opened 2-aminothiophenol or purify it before use. If possible, handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] Ensure the purity of your other starting materials, such as the aldehyde or carboxylic acid, as impurities can interfere with the reaction.
-
-
Ineffective Catalyst or Inappropriate Catalyst Loading: The choice and amount of catalyst are critical for driving the reaction to completion.
-
Causality: Many benzothiazole syntheses require a catalyst to facilitate the condensation and cyclization steps. An inappropriate or inactive catalyst will result in a sluggish or stalled reaction.
-
Solution: The optimal catalyst depends on your specific starting materials. For the common condensation of 2-aminothiophenol with aldehydes, a variety of catalysts can be effective, including Brønsted acids (like p-toluenesulfonic acid), Lewis acids, or even metal-free options under specific conditions.[2][3] For reactions involving carboxylic acids, stronger dehydrating agents or catalysts like polyphosphoric acid (PPA) may be necessary.[1] Experiment with different catalysts and optimize the catalyst loading.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the formation of side products.[1]
-
Causality: Many organic reactions have a specific activation energy that must be overcome. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition of starting materials or products, or promote the formation of unwanted side products.
-
Solution: If your reaction is sluggish at room temperature, try incrementally increasing the temperature.[1] Monitor the reaction by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials and the formation of the product. If you observe the formation of significant side products at higher temperatures, reducing the temperature may be beneficial.[1]
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
-
Causality: The polarity and boiling point of the solvent can affect the solubility of your reactants and the overall reaction kinetics. For reactions that produce water as a byproduct, a solvent that allows for its removal (e.g., using a Dean-Stark apparatus with toluene) can drive the equilibrium towards the product.
-
Solution: The choice of solvent is highly dependent on the specific reaction. Common solvents for benzothiazole synthesis include ethanol, DMSO, DMF, and toluene.[1][4] Some modern, "green" approaches even utilize water as a solvent or are performed under solvent-free conditions.[1][2] If you suspect a solvent issue, consider screening a few different solvents with varying polarities.
-
Troubleshooting Flowchart for Low Yield
Caption: Formation of a common disulfide byproduct from 2-aminothiophenol.
Problem 3: Difficulty in Product Purification
Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products with similar physical properties.
Question: I am having trouble purifying my benzothiazole product. What are some effective purification strategies?
Answer:
Purification challenges often arise when the product and impurities have similar polarities. Here are some strategies to overcome these issues:
-
Column Chromatography Optimization: If separation by column chromatography is difficult, try using a different solvent system for elution. [1]A shallow gradient of the more polar solvent can sometimes improve separation. If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina. [1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvents or solvent mixtures to find conditions where your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
-
Conversion to a Solid Derivative: If your product is an oil and difficult to purify by chromatography, consider converting it to a solid derivative, such as a salt. [1]The solid derivative can then be purified by recrystallization, and the pure product can be regenerated. [1]
Section 2: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about benzothiazole synthesis.
Q1: What are the most common starting materials for synthesizing benzothiazole derivatives? A1: The most prevalent methods involve the condensation of 2-aminothiophenol with various carbonyl compounds, such as carboxylic acids, aldehydes, acyl chlorides, and esters. [1]Alternative routes include the use of nitriles or the cyclization of thiobenzanilides. [1][5] Q2: How can I monitor the progress of my benzothiazole synthesis reaction? A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction. [1]By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. [1]Visualization is typically achieved using UV light or an iodine chamber. [1] Q3: What are some "green" or environmentally friendly approaches to benzothiazole synthesis? A3: Many modern synthetic protocols focus on environmentally benign methods. These often involve the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions. [1][2]Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption. [1][4][5] Q4: Are there any specific safety precautions I should take when working with 2-aminothiophenol? A4: Yes, 2-aminothiophenol is known to be readily oxidized, so it is crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) if possible. [1]It is also a thiol, which means it has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Section 3: Experimental Protocols & Data
This section provides a general experimental protocol for a common benzothiazole synthesis and a table summarizing various catalytic systems.
General Protocol: Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
Experimental Workflow
Caption: General workflow for benzothiazole synthesis.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5-10 mL). Add 2-aminothiophenol (1.0 mmol) to the solution.
-
Catalyst Addition: Add the chosen catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or iodine).
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the substrates and catalyst). Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the reaction mixture may be quenched with water and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the pure 2-arylbenzothiazole. [1]
Data Summary: Comparison of Catalytic Systems
The choice of catalyst can have a significant impact on the reaction outcome. The following table summarizes various catalytic systems used in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.
| Catalyst System | Typical Solvent(s) | Temperature | Reaction Time | Yield Range | Key Advantages | Reference |
| Brønsted Acids (e.g., p-TSA) | Toluene, Ethanol | Reflux | 2-8 h | Good to Excellent | Readily available, effective for dehydration. | [2] |
| Samarium Triflate | Water | Mild | - | Good | Reusable catalyst, green solvent. | [2] |
| Molecular Iodine | Ethanol, DMF, DMSO | Room Temp - 80°C | 0.5-2 h | High | Mild conditions, often good yields. | [1] |
| Urea Nitrate | Solvent-free | Mild | Swift | 84-90% | Inexpensive, green, reusable catalyst. | [4] |
| CdS Nanospheres | Ethanol | Visible Light | 0.5-1 h | 30-95% | Photocatalytic, green method. | [4] |
| Microwave (PIFA oxidant) | - | 80°C | 15 min | 59-92% | Rapid reaction times. | [4][5] |
References
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 21, 2026, from [Link]
-
Shaikh, J., et al. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 235-276. [Link]
-
Guseinov, F. I., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4958. [Link]
-
Li, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3169. [Link]
-
Scientist9279. (2025, January 11). Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods [Video]. YouTube. [Link]
-
Rey, A. W., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole synthesis [organic-chemistry.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Chlorobenzothiazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of Suzuki-Miyaura cross-coupling reactions with 2-chlorobenzothiazole scaffolds. These substrates are of significant interest in pharmaceutical development, yet their successful coupling presents unique challenges. This document provides in-depth, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Core Challenges & Initial Setup
Question: Why is my Suzuki reaction with a 2-chlorobenzothiazole failing or giving low yields, while similar reactions with aryl bromides work perfectly?
Answer: This is the most common issue researchers face with this substrate class. The difficulty stems from two primary factors:
-
High C-Cl Bond Dissociation Energy: The carbon-chlorine bond is significantly stronger and less polarizable than its carbon-bromine or carbon-iodine counterparts. This makes the rate-limiting oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, energetically demanding and kinetically slow.[1][2] Standard catalysts like Pd(PPh₃)₄ often fail here.
-
Catalyst Inhibition: The benzothiazole ring contains both nitrogen and sulfur heteroatoms. These atoms possess lone pairs of electrons that can coordinate to the palladium center, acting as catalyst poisons.[1] This coordination can stabilize the palladium complex in an off-cycle state, preventing it from participating in the catalytic cycle.
To overcome these challenges, the entire catalytic system—catalyst, ligand, base, and solvent—must be carefully selected to favor the difficult oxidative addition and minimize catalyst inhibition.
Question: What is the best "go-to" catalyst system to use as a starting point for 2-chlorobenzothiazoles?
Answer: For challenging, unactivated heteroaryl chlorides, you must employ a highly active catalyst system. Your starting point should be a modern palladium precatalyst combined with a bulky, electron-rich phosphine ligand. These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps.[3][4]
A robust initial screen should include one or two of the systems listed in the table below. Buchwald G3 or G4 precatalysts are often excellent as they are air-stable and highly active.[1]
Table 1: Recommended Starting Catalyst Systems for 2-Chlorobenzothiazole Coupling
| Catalyst Precursor | Recommended Ligand | Typical Loading (mol%) | Key Characteristics |
|---|---|---|---|
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | 1-3% Pd, 2-6% Ligand | "Workhorse" systems for difficult chlorides. Bulky biarylphosphine ligands promote high catalytic turnover.[3][4] |
| XPhos Pd G3/G4 | (Pre-formed with ligand) | 1-3% | Air-stable, reliable precatalyst. Excellent for initial screening and high-throughput experimentation.[1] |
| Pd-PEPPSI-IPr | (Pre-formed with ligand) | 2-5% | Utilizes an N-heterocyclic carbene (NHC) ligand, which can be very effective for sterically hindered substrates.[1][5] |
| None (Ligand-free) | None | 5-10% Pd₂(dba)₃ | In some hindered systems, the benzothiazole nitrogen itself can coordinate to form a palladacycle intermediate, facilitating the reaction without an external ligand.[1][6] This is less general but can be highly effective for specific substrates. |
Section 2: Diagnosing and Solving Common Side Reactions
A significant portion of troubleshooting involves identifying and mitigating unwanted side reactions. The diagram below outlines a logical workflow for diagnosing common issues.
Caption: Troubleshooting workflow for Suzuki coupling of 2-chlorobenzothiazoles.
Question: My mass spec shows a major peak corresponding to my starting material minus the chlorine atom (M-35). What is happening and how do I fix it?
Answer: You are observing protodehalogenation (or hydrodehalogenation), a common side reaction where the chloro substituent is replaced by a hydrogen atom.[7][8] This occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.
-
Causality: The hydride source can be trace water, an alcohol solvent, or even certain bases. This pathway becomes competitive when the desired transmetalation step is slow.
-
Solutions:
-
Solvent Choice: Switch to strictly anhydrous aprotic solvents like toluene or dioxane. Avoid alcohols if this is a persistent issue.[8]
-
Base Selection: Use a non-nucleophilic, moderately strong base like K₃PO₄. Some amine bases or hydroxides can promote this side reaction.[7]
-
Increase Transmetalation Rate: Ensure your boronic acid is high quality and use a slight excess (1.2-1.5 equivalents). A faster transmetalation will outcompete the dehalogenation pathway.
-
Question: I am getting a significant amount of a biaryl byproduct derived from my boronic acid coupling with itself. How can I prevent this?
Answer: This is homocoupling of the boronic acid. It is almost always caused by the presence of oxygen in the reaction mixture.[7][9] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then mediate the dimerization of the boronic acid.
-
Causality: The Pd(II) species reacts with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) which can re-enter the main cycle or be oxidized again. This process is particularly problematic if you start with a Pd(II) precatalyst like Pd(OAc)₂ and the initial reduction to Pd(0) is inefficient.
-
Solutions:
-
Rigorous Degassing: This is non-negotiable. You must thoroughly degas all solvents and the reaction mixture itself. The most effective method is to bubble argon or nitrogen through the solvent for 20-30 minutes (sparging) before adding the catalyst. Freeze-pump-thaw cycles are also effective.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen using a balloon or a Schlenk line.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources, as it bypasses the need for in-situ reduction.[2]
-
Question: My boronic acid seems to be decomposing during the reaction. What is the cause?
Answer: You are likely observing protodeboronation , where the C-B bond is cleaved and replaced with a C-H bond.[10] This is especially common with electron-rich or certain heteroaryl boronic acids, which can be unstable under basic, aqueous conditions.
-
Causality: The mechanism involves the attack of a proton source on the ipso-carbon of the organoboron species. The presence of water and a strong base can accelerate this decomposition.
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable to protodeboronation than the corresponding boronic acids.[10][11] They often undergo "slow release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[12]
-
Modify Base/Solvent: Using an anhydrous base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent can suppress this side reaction.[1]
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to harsh conditions.
-
The Catalytic Cycle: A Visual Guide
Understanding the mechanism is key to rational troubleshooting. The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura reaction, highlighting the critical step for 2-chlorobenzothiazoles.
Caption: The Suzuki-Miyaura catalytic cycle for 2-chlorobenzothiazoles.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2-Chlorobenzothiazole
This protocol provides a robust starting point for coupling a generic arylboronic acid with 2-chlorobenzothiazole and should be optimized for specific substrates.
Materials:
-
2-Chlorobenzothiazole (1.0 eq.)
-
Arylboronic acid (1.3 eq.)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 eq.)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the limiting reagent)
-
Water, degassed (10% v/v of dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzothiazole, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the anhydrous 1,4-dioxane via syringe, followed by the degassed water.
-
Degassing: Sparge the reaction mixture with a gentle stream of argon via a subsurface needle for 10-15 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Troubleshooting a Failed Reaction - Re-screening
If the general protocol fails, a systematic re-screening is necessary. Use small-scale reactions (e.g., 0.1 mmol) to test multiple conditions in parallel.
Setup:
-
Prepare a stock solution of your 2-chlorobenzothiazole and boronic acid in the chosen solvent.
-
In parallel vials, dispense the appropriate base for each condition.
-
Add the catalyst/ligand combination to each respective vial.
-
Add the substrate stock solution, degas each vial, and run on a parallel heating block.
Table 2: Example Screening Array for a Failed Reaction
| Vial | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 eq.) | Solvent (0.1 M) | Temp (°C) |
|---|---|---|---|---|---|
| 1 | XPhos Pd G3 | (included) | K₃PO₄ | Dioxane/H₂O (9:1) | 100 |
| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene (anhydrous) | 110 |
| 3 | Pd(OAc)₂ | RuPhos | K₂CO₃ | Dioxane/H₂O (9:1) | 100 |
| 4 | Pd-PEPPSI-IPr | (included) | K₃PO₄ | THF (anhydrous) | 80 |
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Chlorinated Benzothiazoles.
- Loy, R. N., & Sanford, M. S. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Myers, A. (n.d.). The Suzuki Reaction.
- Thomas, A. A., & Denmark, S. E. (2016).
- ResearchGate. (n.d.). Suzuki coupling reactions of aryl chlorides.
- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Suzuki coupling of heteroaryl halides with aryl boronic acids.
- Newman, S. G., & Lautens, M. (2011).
- (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Al-Masum, M., & El-Sayed, T. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- The Buchwald Research Group. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from The Buchwald Research Group website.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
- Angello, N. H., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Aslam, S., et al. (2018). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PMC.
- ResearchGate. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Jedinák, L., Zátopková, R., & Cankař, P. (2017).
- Rosen, B. M., et al. (2008).
Sources
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- 4. semanticscholar.org [semanticscholar.org]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 2-Chloro-5,7-difluorobenzo[d]thiazole
Welcome to the technical support guide for 2-Chloro-5,7-difluorobenzo[d]thiazole (CAS 791594-34-8). This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile building block. Understanding its behavior under various experimental conditions is paramount for successful synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A: Based on the reactivity of analogous 2-chlorobenzothiazole structures, we recommend storing this compound under controlled conditions to maintain its integrity. The primary degradation risk is hydrolysis. Therefore, storage at 0-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advised.[1] It is crucial to minimize exposure to atmospheric moisture and light.
Q2: How sensitive is this compound to acidic and basic conditions? What is the primary degradation pathway?
A: The compound is highly susceptible to both acidic and basic hydrolysis. The core vulnerability lies in the 2-position of the benzothiazole ring. The electron-withdrawing nature of the ring nitrogen and the chlorine atom renders the C2 carbon highly electrophilic and prone to nucleophilic attack by water or hydroxide ions.[2][3]
The primary degradation pathway is the hydrolysis of the C-Cl bond to form 5,7-difluoro-2-hydroxybenzo[d]thiazole , which exists in tautomeric equilibrium with 5,7-difluorobenzo[d]thiazol-2(3H)-one . This transformation results in a more polar compound, readily detectable by techniques like TLC and HPLC.
Q3: How do the fluorine atoms on the benzene ring influence the molecule's stability?
A: The two fluorine atoms at the 5- and 7-positions are strong electron-withdrawing groups. This has a dual effect:
-
Increased Reactivity at C2: The inductive withdrawal of electron density by the fluorine atoms further increases the electrophilicity of the C2 carbon, making it even more susceptible to nucleophilic substitution compared to a non-fluorinated analogue.
-
Ring Stabilization: The fluorine substituents enhance the overall stability of the aromatic benzothiazole core itself against oxidative degradation.
Therefore, while the core is robust, the C2-Cl bond is kinetically activated towards substitution.
Troubleshooting Guide for Experimental Setbacks
Problem: During an aqueous workup, I'm consistently observing a significant, more polar byproduct in my TLC/LC-MS analysis.
Diagnosis: You are most likely observing the hydrolysis product, 5,7-difluoro-2-hydroxybenzo[d]thiazole. This is a common issue when the compound is exposed to water, especially if the pH is not strictly neutral or if the exposure time is prolonged.
Troubleshooting Steps:
-
Confirmation: Obtain an LC-MS of the crude reaction mixture. The expected mass of the hydrolysis product (C₇H₃F₂NO₂S) should be readily identifiable.
-
Mitigation Strategy 1 (Anhydrous Conditions): If possible, conduct the subsequent reaction steps under strictly anhydrous conditions. Use dried solvents and glassware, and perform the reaction under an inert atmosphere.
-
Mitigation Strategy 2 (Modified Workup):
-
Minimize the duration of the aqueous wash.
-
Use a saturated brine solution instead of pure water to reduce the activity of water.
-
Ensure the workup is performed at a low temperature (0-5 °C) to decrease the rate of hydrolysis.
-
If an acidic or basic wash is necessary, use dilute solutions and immediately follow with a neutralizing wash and extraction.
-
Problem: My nucleophilic substitution reaction at the C2 position is sluggish and gives low yields, even with a strong nucleophile.
Diagnosis: This can arise from several factors, including steric hindrance or competing degradation pathways.
Troubleshooting Steps:
-
Assess for Competing Hydrolysis: If the reaction is run in the presence of any moisture or under basic conditions (e.g., using NaOH or KOH), you are likely losing your starting material to hydrolysis. Hydroxide is a potent nucleophile that competes with your intended reagent.
-
Solvent Choice: Ensure your solvent fully solubilizes both the substrate and the nucleophile. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often effective for SₙAr-type reactions on heteroaromatic systems.
-
Base Selection: If a base is required, switch to a non-nucleophilic, sterically hindered base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a proton sponge to avoid competition with your primary nucleophile.
-
Temperature Control: While heating can increase the reaction rate, it will also accelerate the rate of degradation if moisture is present. A carefully controlled temperature optimization study is recommended.
Experimental Protocols & Data
Protocol: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods, a practice recommended by regulatory agencies.[4][5]
Objective: To evaluate the stability of this compound under hydrolytic stress (acidic, basic, and neutral).
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Sample Preparation:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.
-
Control Sample: To 1 mL of the stock solution, add 1 mL of a 50:50 acetonitrile:water solution.
-
-
Incubation: Store all samples at 60 °C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Quenching:
-
For the acid sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the base sample, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV and Mass Spectrometric detection. Compare the chromatograms of the stressed samples to the control.
Data Summary: Predicted Stability Profile
The following table summarizes the expected stability based on the known reactivity of 2-chlorobenzothiazoles.
| Condition | Reagent | Temperature | Expected Stability | Primary Degradant |
| Acidic Hydrolysis | 0.1 M HCl (aq) | 60 °C | Low | 5,7-Difluorobenzo[d]thiazol-2(3H)-one |
| Basic Hydrolysis | 0.1 M NaOH (aq) | 25 °C | Very Low | 5,7-Difluorobenzo[d]thiazol-2(3H)-one |
| Neutral Hydrolysis | Water | 60 °C | Moderate | 5,7-Difluorobenzo[d]thiazol-2(3H)-one |
| Anhydrous Storage | Inert Atmosphere | 4 °C | High | N/A |
Mechanistic and Workflow Visualizations
The following diagrams illustrate key chemical transformations and experimental workflows relevant to working with this compound.
Caption: Standard workflow for a forced degradation study.
Caption: Decision tree for troubleshooting unexpected byproducts.
References
- This cit
-
Georganics. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet. Available at: [Link]
- This cit
-
Zhao, L. L., Cheng, W. H., & Cai, Z. S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. Available at: [Link]
- This cit
- This cit
-
Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Consiglio, G., et al. (1971). Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
- Bayer AG. (1981). METHOD FOR PRODUCING 2-CHLORINE-BENZTHIAZOLES. German Patent DE3023227A1.
-
De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. Available at: [Link]
- This cit
- This cit
-
Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
- This cit
-
Reagentia. This compound (1 x 100 mg). Available at: [Link]
- This cit
- This cit
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]
- This cit
-
Forlani, L., & Todesco, P. E. (1978). Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. Semantic Scholar. Available at: [Link]
- This cit
- This cit
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
- This cit
-
Liu, G., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Molecular Sciences, 17(12), 2125. Available at: [Link]
Sources
- 1. 2-Chloro-5,7-dimethylbenzo[d]thiazole 95% | CAS: 791594-81-5 | AChemBlock [achemblock.com]
- 2. Reactivity of 2-halogenothiazoles towards nucleophiles: kinetics and mechanisms of the reactions of 2-halogeno-X-thiazoles with benzenethiolate ion - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. ajrconline.org [ajrconline.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 4-(4-chloro-3-fluorophenyl)-2-(4-methoxyphenyl)-1,3-oxazole (CAS 791594-34-8)
Welcome to the technical support center for the scale-up synthesis of CAS 791594-34-8. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from lab-scale to pilot-plant or manufacturing scale for this 2,4-disubstituted oxazole derivative. We will explore a plausible and efficient convergent synthetic strategy, addressing potential challenges with in-depth troubleshooting advice and practical, field-proven solutions.
Introduction: A Convergent Approach to CAS 791594-34-8
The structure of 4-(4-chloro-3-fluorophenyl)-2-(4-methoxyphenyl)-1,3-oxazole lends itself to a convergent synthetic strategy. This approach involves the synthesis of two key fragments which are then coupled together in the final stages. This methodology is often preferred for large-scale synthesis as it allows for the optimization of individual reaction steps and can lead to higher overall yields and purity.
Our proposed strategy involves two main stages:
-
Synthesis of the Oxazole Core: Preparation of a 4-halo-2-(4-methoxyphenyl)oxazole intermediate.
-
Cross-Coupling Reaction: A Suzuki-Miyaura coupling of the oxazole intermediate with 4-chloro-3-fluorophenylboronic acid to form the final product.
This guide will break down the challenges and troubleshooting for each of these critical stages.
Caption: Proposed convergent synthesis pathway for CAS 791594-34-8.
Stage 1: Synthesis of the Oxazole Core - Troubleshooting and FAQs
For the synthesis of the 4-bromo-2-(4-methoxyphenyl)oxazole intermediate, the Robinson-Gabriel synthesis is a classic and robust choice.[1][2][3] This method involves the cyclodehydration of a 2-acylamino-ketone.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in preparing the 2-acylamino-ketone precursor at scale?
A1: The Dakin-West reaction is a common method for preparing the 2-acylamino-ketone precursor.[1] On a larger scale, several challenges can arise:
-
Exothermic Reaction: The reaction can be highly exothermic. Careful control of the addition rate of reagents and efficient heat dissipation are crucial to prevent runaway reactions.
-
Reagent Purity: The purity of the starting materials, particularly the amino acid and anhydride, can significantly impact the yield and impurity profile. Use of high-purity reagents is recommended.
-
Work-up and Isolation: The work-up procedure often involves quenching with water, which needs to be carefully controlled to avoid violent reactions. The product is often an oil, which can be challenging to handle and purify at a large scale. Crystallization is the preferred method for isolation if a suitable solvent system can be found.
Q2: I am observing low yields during the cyclodehydration step. What are the likely causes and solutions?
A2: Low yields in the Robinson-Gabriel synthesis are often attributed to incomplete reaction or side reactions.[1][4]
-
Inefficient Dehydrating Agent: The choice and amount of the cyclodehydrating agent (e.g., sulfuric acid, polyphosphoric acid, or phosphorus oxychloride) are critical.[4] On a larger scale, ensuring efficient mixing of the viscous reaction mixture is essential for the dehydrating agent to be effective.
-
Reaction Temperature and Time: The reaction often requires high temperatures.[5] Insufficient temperature or reaction time can lead to incomplete conversion. However, prolonged heating or excessive temperatures can cause decomposition of the starting material or product. Temperature profiling and reaction monitoring (e.g., by HPLC) are essential to determine the optimal conditions.
-
Side Reactions: Over-acylation or charring of the starting material can occur under harsh acidic conditions. A slower addition of the dehydrating agent or the use of a milder agent might be necessary.
Troubleshooting Guide: Oxazole Core Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of 2-Acylamino-ketone | Incomplete reaction or side reactions. | - Ensure anhydrous conditions. - Optimize the stoichiometry of the acylating agent. - Control the reaction temperature carefully to avoid side reactions. |
| Formation of Dark-colored Impurities | Charring or decomposition due to harsh acidic conditions or high temperatures. | - Lower the reaction temperature. - Use a milder cyclodehydrating agent. - Reduce the reaction time. |
| Difficult Product Isolation | Product is an oil or has poor crystallinity. | - Screen for a suitable crystallization solvent system. - Consider chromatographic purification, although this can be challenging at scale.[6] - Explore reactive extraction or distillation if the product is thermally stable. |
Stage 2: Suzuki-Miyaura Cross-Coupling - Troubleshooting and FAQs
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids.[7] In our proposed synthesis, it is used to couple the 4-bromo-2-(4-methoxyphenyl)oxazole with 4-chloro-3-fluorophenylboronic acid.
Caption: Suzuki-Miyaura coupling and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for this specific coupling?
A1: The choice of catalyst and ligand is crucial for a successful Suzuki-Miyaura reaction, especially when dealing with heteroaromatic substrates.
-
Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. For scale-up, pre-catalysts that are more stable and easier to handle are often preferred.
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For coupling with an electron-rich oxazole and an electron-deficient boronic acid, phosphine-based ligands like SPhos or XPhos can be highly effective.[8] These bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps.
Q2: What are the most common side reactions in this Suzuki-Miyaura coupling, and how can I minimize them?
A2: Several side reactions can reduce the yield and purity of the final product.
-
Homocoupling of the Boronic Acid: This is a common side reaction, especially in the presence of oxygen. Ensuring the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) is critical.
-
Dehalogenation of the Oxazole Intermediate: The bromo group on the oxazole can be replaced by a hydrogen atom. This can be minimized by using a less reactive base or by optimizing the reaction temperature and time.
-
Protodeboronation of the Boronic Acid: The boronic acid can be converted back to the corresponding arene. This is often promoted by the presence of water and a strong base. Using anhydrous solvents and a carefully chosen base can mitigate this issue.
Q3: How can I effectively remove residual palladium from my final product to meet pharmaceutical specifications?
A3: Removing palladium to parts-per-million (ppm) levels is a significant challenge in pharmaceutical manufacturing.
-
Crystallization: If the product is crystalline, multiple recrystallizations can be effective in reducing palladium levels.
-
Activated Carbon Treatment: Treating a solution of the product with activated carbon can adsorb the palladium catalyst.
-
Scavengers: Various commercial scavengers with functional groups that chelate palladium can be used. These are often silica-based or polymeric resins that can be filtered off after treatment.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst, poor choice of base or solvent, low reaction temperature. | - Screen different palladium catalysts and ligands. - Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Ensure anhydrous conditions. - Increase the reaction temperature. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen, inappropriate base. | - Thoroughly degas all solvents and reagents. - Maintain a strict inert atmosphere. - Screen different bases. |
| High Levels of Dehalogenated Impurity | High temperature, prolonged reaction time, reactive base. | - Lower the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. - Use a milder base. |
| Inconsistent Results Batch-to-Batch | Variability in raw material quality, inconsistent inerting, temperature fluctuations. | - Implement strict quality control for all starting materials. - Standardize the degassing and inerting procedures. - Use a well-controlled reactor with accurate temperature monitoring. |
Experimental Protocols
Representative Protocol for Robinson-Gabriel Synthesis of 4-Bromo-2-(4-methoxyphenyl)oxazole
-
To a solution of the 2-acylamino-ketone precursor in a suitable solvent (e.g., toluene), slowly add a cyclodehydrating agent (e.g., phosphorus oxychloride) at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture and carefully quench it with water or an aqueous base solution.
-
Separate the organic layer, wash it with brine, and dry it over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Representative Protocol for Suzuki-Miyaura Coupling
-
To a degassed mixture of a suitable solvent (e.g., dioxane/water), add 4-bromo-2-(4-methoxyphenyl)oxazole, 4-chloro-3-fluorophenylboronic acid, and a base (e.g., K₂CO₃).
-
Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos).
-
Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization, followed by treatment with a palladium scavenger if necessary.
Data Presentation
Table 1: Comparison of Common Cyclodehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| H₂SO₄ | High temperature | Inexpensive | Harsh conditions, potential for charring |
| Polyphosphoric Acid (PPA) | High temperature | Good yields for many substrates | Viscous, difficult to stir at scale |
| POCl₃ | Moderate to high temperature | Effective for a wide range of substrates | Corrosive, requires careful handling |
| TFAA | Mild conditions | Milder conditions, good for sensitive substrates | Expensive |
Table 2: Key Parameters for Suzuki-Miyaura Coupling Optimization
| Parameter | Options | Considerations for Scale-Up |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Cost, stability, ease of handling, and removal. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Cost, air stability, and effectiveness for the specific substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Strength, solubility, and impact on side reactions. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with water) | Boiling point, safety profile, and ability to dissolve all components. |
References
- Reddy, R., et al. A technique for the synthesis of 2,4-disubstituted oxazole derivatives. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239 (2023).
- Luo, M., et al. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048 (2024).
-
Bohrium. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available at: [Link]
-
Wikipedia. Robinson–Gabriel synthesis. Available at: [Link]
- Bard, E. R., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(45), 15871-15881 (2005).
-
Organic Chemistry Portal. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Available at: [Link]
-
Master Organic Chemistry. The Gabriel Synthesis. Available at: [Link]
-
ResearchGate. Robinson–Gabriel synthesis. Available at: [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. Available at: [Link]
-
National Institutes of Health. Dissimilarity in the Chemical Behavior of Osmaoxazolium Salts and Osmaoxazoles: Two Different Aromatic Metalladiheterocycles. Available at: [Link]
-
ResearchGate. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Available at: [Link]
-
Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Available at: [Link]
-
National Institutes of Health. Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available at: [Link]
-
ResearchGate. Stille cross‐coupling reactions of isoxazolyl‐4‐stannyl derivatives. Available at: [Link]
-
ResearchGate. (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: [Link]
-
University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: [Link]
-
National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at: [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]
-
National Institutes of Health. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Available at: [Link]
-
Myers Research Group, Harvard University. The Stille Reaction - Chem 115. Available at: [Link]
-
Royal Society of Chemistry. Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Available at: [Link]
-
MDPI. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Available at: [Link]
-
National Institutes of Health. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Available at: [Link]
-
American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Available at: [Link]
-
National Institutes of Health. Oxazole as an electron-deficient diene in the Diels-Alder reaction. Available at: [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available at: [Link]
-
ResearchGate. Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]
-
National Institutes of Health. Functionalization of Pyridines at the C4 Position via Metalation and Capture. Available at: [Link]
-
ResearchGate. Dual Lewis Acid Promoted/Visible Light Driven Preparation of Aryl Diazenyl Oxazoles from Isocyanoacetamides and Arylazo Sulfones. Available at: [Link]
-
Chemistry LibreTexts. Stille Coupling. Available at: [Link]
-
AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]
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ResearchGate. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Available at: [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]
-
ResearchGate. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Available at: [Link]
-
American Chemical Society. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Available at: [Link]
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Myers Research Group, Harvard University. The Suzuki Reaction. Available at: [Link]
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Wikipedia. Stille reaction. Available at: [Link]
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Cambridge University Press. Gabriel Synthesis. Available at: [Link]
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ResearchGate. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Available at: [Link]
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YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). Available at: [Link]
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Technical Support Center: C-N Coupling on the Benzothiazole Ring
A Guide to Alternative Catalysts and Troubleshooting
Welcome, researchers and chemists, to the technical support hub for C-N cross-coupling reactions involving the benzothiazole scaffold. This guide is designed by application scientists to move beyond standard palladium catalysis and explore the nuances of alternative, more sustainable catalytic systems. Here, we address common experimental failures with evidence-based solutions and provide in-depth protocols to enhance your research outcomes.
The N-arylated 2-aminobenzothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] While palladium-catalyzed Buchwald-Hartwig amination has been a cornerstone for synthesizing these structures, the associated cost, toxicity, and need for specialized phosphine ligands drive the search for alternatives.[2][3][4] This center focuses on troubleshooting the practical application of copper, nickel, and photocatalytic systems.
Frequently Asked Questions (FAQs)
This section addresses high-level questions and common initial hurdles encountered in the lab.
Q1: My standard Palladium-catalyzed (Buchwald-Hartwig) reaction is failing with my benzothiazole substrate. Why?
A1: Failure in Pd-catalyzed systems with benzothiazole substrates can stem from several factors. The sulfur and nitrogen atoms in the benzothiazole ring can act as coordinating poisons to the palladium center, inhibiting catalytic activity. Furthermore, certain bulky or electronically demanding substrates may require highly specialized and often expensive biarylphosphine ligands to achieve efficient coupling.[3][5] Before abandoning the palladium system, consider screening a new generation of precatalysts (e.g., G3 or G4 palladacycles) which can be more robust.[2][6]
Q2: What are the most common and effective alternatives to Palladium for C-N coupling on benzothiazoles?
A2: Copper-catalyzed systems are the most prevalent and well-documented alternatives, often referred to as Chan-Lam or Ullmann-type couplings.[1][7] They are attractive due to copper's low cost, low toxicity, and the ability to run reactions under milder conditions, sometimes even at room temperature in the open air.[1] Nickel catalysis is another powerful alternative, particularly for coupling challenging or less reactive substrates.[8] More recently, metallaphotoredox and organic photoredox catalysis have emerged as innovative methods that can proceed under exceptionally mild conditions.[9][10]
Q3: How do I choose the right alternative catalyst system for my specific benzothiazole derivative?
A3: The choice depends on your substrate's functional group tolerance, desired reaction conditions, and cost considerations.
-
Copper Catalysis: Ideal for many 2-aminobenzothiazoles coupling with arylboronic acids. It offers mild conditions (often room temperature) and tolerates a good range of functional groups.[1] It is an excellent first choice when moving away from palladium.
-
Nickel Catalysis: Consider this for more challenging couplings, such as those involving unactivated aryl chlorides or sterically hindered partners. However, be aware of potential side reactions, such as catalyst deactivation via C-2 metallation of the benzothiazole ring.[11][12]
-
Photoredox Catalysis: This is a cutting-edge choice for reactions requiring extremely mild conditions to preserve sensitive functional groups. It can circumvent the need for pre-functionalized starting materials but may require screening of photocatalysts and careful setup to control light-driven side reactions.[9][10]
The following decision tree provides a high-level guide for catalyst selection.
Caption: Catalyst selection decision workflow.
Q4: My reaction is sluggish or gives a very low yield. What are the first general parameters to check, regardless of the catalyst?
A4: Before diving into catalyst-specific issues, always validate the fundamentals:
-
Purity of Starting Materials: 2-aminobenzothiazoles and especially 2-aminothiophenols can oxidize upon storage.[13] Ensure their purity before use. Similarly, verify the quality of your coupling partner (e.g., boronic acid).
-
Solvent and Atmosphere: Many coupling reactions are sensitive to oxygen and moisture. Ensure your solvent is anhydrous and properly degassed. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[13]
-
Base Integrity: Solid bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Use freshly opened or properly dried base. The choice of base is also critical and highly dependent on the specific catalytic system.[1]
Troubleshooting Guides by Catalyst System
Copper-Catalyzed C-N Coupling (e.g., Chan-Lam Reaction)
Copper catalysis is a robust alternative to palladium, but it has its own set of challenges. The most common system involves a copper (I) or (II) salt, a ligand, a base, and a solvent.[1]
Problem 1: No or Low Conversion to the N-arylated Product
-
Potential Cause: Inappropriate Copper Salt/Ligand Combination.
-
Scientific Rationale: The combination of the copper salt and ligand is critical for generating the active catalytic species. Cu(II) salts like Cu(OAc)₂ often show better catalytic activity than Cu(I) salts for coupling 2-aminobenzothiazoles.[1] N,N-type ligands such as 1,10-phenanthroline or 2,2'-bipyridine are often essential to stabilize the copper center and facilitate the catalytic cycle.[1][14] In some cases, reactions can fail entirely in the absence of a suitable ligand.[14]
-
Troubleshooting Steps:
-
Optimize the Copper Source: Screen different copper salts. While Cu(OAc)₂ is a common starting point, CuCl, CuI, and Cu₂O can be effective in different systems.[1]
-
Screen Ligands: If using Cu(OAc)₂, a common and effective ligand to start with is 1,10-phenanthroline.[1] If this fails, screen other N,N- or N,O-type ligands.
-
Check Ligand Loading: A ligand-to-copper ratio of 2:1 is often optimal. Insufficient ligand can lead to the formation of inactive copper species or byproduct formation.[14]
-
-
-
Potential Cause: Incorrect Base or Solvent.
-
Scientific Rationale: The base plays a crucial role in the catalytic cycle, often facilitating the deprotonation of the amine and participating in the transmetalation step. The solubility and strength of the base are key. Solvents must be chosen to ensure all components, including the base and catalytic intermediates, are sufficiently soluble.
-
Troubleshooting Steps:
-
Base Screening: K₃PO₄ is an effective base for many Cu-catalyzed couplings of 2-aminobenzothiazole.[1] If results are poor, screen other bases like Cs₂CO₃, K₂CO₃, or organic bases.
-
Solvent Optimization: Acetonitrile has proven highly effective for these couplings at room temperature.[1] If solubility is an issue, consider other polar aprotic solvents like DMF or DMSO, although this may require adjusting the reaction temperature.
-
-
Problem 2: Reaction Works, but Yields are Inconsistent
-
Potential Cause: Reaction is Sensitive to Air.
-
Scientific Rationale: While some Chan-Lam type reactions are famously described as "open-flask," the oxidation state of copper is dynamic. The presence of oxygen can influence the concentration of the active Cu(I)/Cu(III) or Cu(II) species. Inconsistent exposure to air can lead to variable results.
-
Troubleshooting Steps:
-
Switch to Inert Atmosphere: For maximum reproducibility, run the reaction under a nitrogen or argon atmosphere. This provides a controlled environment and prevents uncontrolled oxidation.
-
Use a Stoichiometric Oxidant: In some protocols, a mild oxidant is explicitly added to control the catalytic cycle. This can lead to more reproducible outcomes than relying on atmospheric oxygen.[14]
-
-
Nickel-Catalyzed C-N Coupling
Nickel is an inexpensive, earth-abundant metal that can catalyze C-N couplings, often with higher reactivity for challenging substrates than copper.[8]
Problem: Reaction Stalls at Low Conversion or Fails Completely
-
Potential Cause: Formation of an Inactive C(2)-Metallated Benzothiazole Complex.
-
Scientific Rationale: A major failure mode in Ni-catalyzed direct arylation of benzothiazole is the formation of a stable C(2)-nickelated benzothiazolyl complex. This complex is often unreactive under catalytic conditions and acts as a "potential energy well," effectively sequestering the nickel catalyst and halting the reaction.[11][12] This is particularly problematic with certain cyclopentadienyl nickel N-heterocyclic carbene (NHC) complexes.[11][12]
-
Troubleshooting Steps:
-
Change the Ligand System: The choice of ligand is critical to prevent this deactivation pathway. Move away from cyclopentadienyl-based ligands if stalling is observed. Systems based on bipyridine or phosphine ligands may be more successful.[11]
-
Modify the Benzothiazole Substrate: If possible, introducing a substituent at the C(2) position of the benzothiazole (if the goal is to couple at a different position) can block this deactivation pathway.
-
Adjust Reaction Temperature: The stability of this off-cycle intermediate can be temperature-dependent. Experiment with lowering or raising the temperature to see if the catalytic turnover can be favored.
-
-
Caption: Nickel catalyst deactivation pathway.
Photoredox and Metallaphotoredox Catalysis
This approach uses light to generate highly reactive intermediates, enabling C-N coupling under very mild conditions.[9]
Problem: Significant Hydrodehalogenation Side Product Formation
-
Potential Cause: Direct Photolysis of Aryl-Metal Intermediate.
-
Scientific Rationale: In metallaphotoredox systems (e.g., Nickel/photocatalyst), high-energy light (like blue light) can cause direct photolysis of the aryl-nickel bond formed after oxidative addition. This generates an aryl radical that is then quenched by a hydrogen source in the reaction mixture, leading to the hydrodehalogenated byproduct and terminating the desired coupling cycle.[9]
-
Troubleshooting Steps:
-
Switch to Lower Energy Light: This is the most effective solution. Using deep red or near-infrared (NIR) light can provide enough energy to drive the photocatalytic cycle but not enough to cleave the aryl-metal bond. This has been shown to dramatically suppress hydrodehalogenation.[9]
-
Choose a Different Photocatalyst: Select a photocatalyst that absorbs at a longer wavelength (a lower energy). For example, switching from an iridium-based blue-light absorbing catalyst to an osmium-based red-light absorbing catalyst can solve the issue.[9]
-
Optimize Solvent and Additives: Ensure the reaction medium is free from adventitious hydrogen atom donors.
-
-
Problem: Reaction is Not Scalable
-
Potential Cause: Poor Light Penetration.
-
Scientific Rationale: High-energy blue light is scattered more effectively by reaction mixtures, leading to poor penetration. As the reaction volume increases, the light cannot reach all parts of the solution, causing the reaction to become inefficient or stall. This is a well-known issue limiting the scalability of many blue-light-driven reactions.[9]
-
Troubleshooting Steps:
-
Use Lower Energy Light: Red or NIR light penetrates reaction media much more effectively than blue light, making it inherently more suitable for larger-scale reactions.[9]
-
Employ a Specialized Photoreactor: For larger scales, use a reactor designed for optimal light distribution, such as an annular flow reactor or a reactor with multiple internal light sources.
-
-
Data Summary and Catalyst Comparison
The table below summarizes key parameters for different copper-based catalytic systems for the N-arylation of 2-aminobenzothiazole with phenylboronic acid, drawn from optimization studies.[1]
| Entry | Copper Salt (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Cu(OAc)₂ (10) | 1,10-phen (20) | K₃PO₄ | DME | RT | 62 |
| 2 | CuCl₂ (10) | 1,10-phen (20) | K₃PO₄ | DME | RT | 55 |
| 3 | Cu(OAc)₂ (10) | None | K₃PO₄ | DME | RT | 21 |
| 4 | Cu(OAc)₂ (10) | 1,10-phen (20) | Cs₂CO₃ | DME | RT | 52 |
| 5 | Cu(OAc)₂ (10) | 1,10-phen (20) | K₂CO₃ | DME | RT | 41 |
| 6 | Cu(OAc)₂ (10) | 1,10-phen (20) | K₃PO₄ | CH₃CN | RT | 71 |
| 7 | Cu(OAc)₂ (10) | 2,2'-bipy (20) | K₃PO₄ | CH₃CN | RT | 65 |
Data adapted from optimization studies on the C-N coupling of 2-aminobenzothiazole.[1]
Experimental Protocol: Copper-Catalyzed N-Arylation of 2-Aminobenzothiazole
This protocol is a representative example for the synthesis of N-phenylbenzo[d]thiazol-2-amine using a Cu(II)/1,10-phenanthroline system at room temperature.[1]
Materials:
-
2-aminobenzothiazole (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Copper(II) Acetate (Cu(OAc)₂, 0.10 equiv.)
-
1,10-Phenanthroline (0.20 equiv.)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv.)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzothiazole, phenylboronic acid, Cu(OAc)₂, 1,10-phenanthroline, and K₃PO₄.
-
Atmosphere: While this specific protocol has been shown to work in an open flask, for best reproducibility, evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous acetonitrile to the flask via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 18-24 hours).[13]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure N-phenylbenzo[d]thiazol-2-amine.
Caption: General troubleshooting workflow for low yield.
References
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G. G. Golla, S. V. G. N. V. T. K. Kumar and P. K. T. Raj, RSC Adv., 2023, 13 , 18033-18043. [Link]
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Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry at Illinois. [Link]
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S. Shahane, B. de P. Cardoso, M. J. Chetcuti and V. Ritleng, Catalysts, 2019, 9 , 76. [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]
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(PDF) Benzothiazole Nickelation: An Obstacle to the Catalytic Arylation of Azoles by Cyclopentadienyl Nickel N-Heterocyclic Carbene Complexes. ResearchGate. [Link]
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Nickel Catalyzed Cascade Double C(sp2)–H/C(sp2)–H Functionalization: Synthesis of Benzothiazoles from Aryl isothiocyanates. ResearchGate. [Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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J. A. Terrett, I. A. T. E. E. E. D. R. T. D. C. D. W. C. MacMillan, J. Am. Chem. Soc., 2022, 144 , 22409–22415. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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D. S. Surry and S. L. Buchwald, Org. Lett., 2005, 7 , 3417–3420. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
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2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. MDPI. [Link]
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Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. ACS Publications. [Link]
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Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. National Institutes of Health. [Link]
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Scope and Mechanistic Aspect of Nickel-Catalyzed Alkenylation of Benzothiazoles and Related Azoles with Styryl Bromides. ResearchGate. [Link]
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2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. OUCI. [Link]
-
Ru(II)-Catalyzed Regioselective C–N Bond Formation on Benzothiazoles Employing Acyl Azide as an Amidating Agent. ACS Publications. [Link]
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Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. ResearchGate. [Link]
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Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. RSC Publishing. [Link]
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Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles. ResearchGate. [Link]
-
Direct C–H Alkylation of Benzothiadiazoles via Organic Photoredox Catalysis. ACS Publications. [Link]
-
Ultrafine Pd nanoparticles loaded benzothiazole-linked covalent organic framework for efficient photocatalytic C–C cross-coupling reactions. RSC Publishing. [Link]
-
2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study. ResearchGate. [Link]
-
Recent Advances in Photocatalytic C–N Bond Coupling Reactions. ResearchGate. [Link]
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Designing Bithiazole-Based Conjugated Polymers as Alternatives to Benzothiadiazole for Photocatalytic Hydrogen Evolution. ResearchGate. [Link]
-
Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process. ACS Publications. [Link]
-
Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar. [Link]
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Tunable Anticorrosive Effects of Newly Synthesized Benzothiazole Azo Dyes by Potassium Iodide Synergism for Carbon Steel in 1 M HCl: Combined Experimental and Theoretical Studies. ACS Publications. [Link]
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Cu(II) complex containing 2-aminobenzothiazole ligand. ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. National Institutes of Health. [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
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(PDF) Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates. ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. ResearchGate. [Link]
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Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]
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removing impurities from 2-Chloro-5,7-difluorobenzo[d]thiazole crude product
A Guide to the Purification of Crude Product for Researchers and Drug Development Professionals
This guide serves as a dedicated resource for scientists encountering challenges in the purification of 2-Chloro-5,7-difluorobenzo[d]thiazole (CAS 791594-34-8).[1][2][3] As a key intermediate in medicinal chemistry and materials science, achieving high purity is critical for reliable downstream applications and regulatory compliance. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common impurity-related issues.
Section 1: Frequently Asked Questions (FAQs) - Understanding Your Crude Product
This section addresses foundational questions regarding the typical impurity profile and initial analysis of crude this compound.
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. While specific routes for this exact molecule are proprietary, we can infer common impurities by examining the synthesis of related benzothiazole and chlorothiazole compounds.[4][5]
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like a substituted 2-aminothiophenol or related aniline derivatives.
-
Over-chlorinated or Incompletely Chlorinated Species: The chlorination step can sometimes lead to the formation of byproducts with either additional chlorine atoms or a lack of the desired chlorine at the 2-position.[6]
-
Hydrolysis Products: The 2-chloro group on the benzothiazole ring is susceptible to hydrolysis, which would yield the corresponding 2-hydroxy-5,7-difluorobenzo[d]thiazole. This is often accelerated by the presence of water during workup or storage.
-
Polymeric or Tar-like Byproducts: Vigorous reaction conditions or the presence of certain reagents can lead to the formation of high-molecular-weight, often colored, impurities.[7]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, dichloromethane, acetonitrile) are common impurities that must be removed.[8][9]
Q2: How can I perform a quick and effective preliminary purity assessment of my crude product?
A2: Before attempting large-scale purification, a small-scale analytical assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. Start with a non-polar solvent system like 9:1 Hexanes:Ethyl Acetate. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative polarity of these spots can guide the selection of a purification method (e.g., column chromatography).
-
Proton NMR (¹H NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The presence of sharp, well-defined peaks corresponding to the aromatic protons of the desired product is a good sign. Broad signals, overlapping peaks, or signals corresponding to common solvents (like grease or acetone) indicate impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more quantitative assessment of purity and confirms the molecular weight of your target compound (205.61 g/mol ).[1][5] It can also reveal the masses of co-eluting impurities, offering clues to their identity.
Q3: What key physical properties of this compound should I consider for purification?
A3: Understanding the compound's properties is fundamental to designing a purification strategy.
-
Physical State: It is typically a white to light yellow solid.[10] If your crude product is an oil or a dark tar, it suggests a high impurity load.
-
Solubility: Based on its structure (a rigid, halogenated aromatic system), it is expected to have low solubility in water and high solubility in common organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). Its solubility in alcohols (methanol, ethanol) and non-polar solvents (hexanes) will likely be temperature-dependent, a property that is key for recrystallization.
-
Thermal Stability: As with many chlorinated heterocyclic compounds, prolonged exposure to high temperatures during distillation should be approached with caution, as it can lead to decomposition.[7] Purification methods like column chromatography and recrystallization are generally preferred over distillation for this reason.
Section 2: Troubleshooting Common Purification Challenges
This section provides solutions to specific problems you may encounter during the purification process.
Issue 1: My crude product is a dark, viscous oil, not a solid. What is the first step?
Cause: This typically indicates the presence of significant amounts of colored, high-molecular-weight byproducts or residual high-boiling point solvents.
Solution: Liquid-Liquid Extraction & Charcoal Treatment
An initial aqueous workup can remove water-soluble impurities and inorganic salts. Treatment with activated charcoal can help remove colored, non-polar "tar-like" impurities.
Workflow Diagram: Initial Crude Product Cleanup
Caption: Initial workup for an oily crude product.
Refer to SOP 1: General Aqueous Workup and Extraction for a detailed protocol.
Issue 2: Recrystallization attempts are failing. The product either "oils out" or my recovery is very low.
Cause: This is almost always due to an inappropriate choice of solvent or an incorrect solvent-to-solute ratio. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Solution: Systematic Solvent Screening
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Troubleshooting Tips |
| Isopropanol | Medium | 82 | A good starting point. If it oils out, add a small amount of water (an anti-solvent) dropwise to the hot solution to induce crystallization. |
| Ethanol | Medium-High | 78 | Similar to isopropanol. Can be used in a solvent system with hexanes.[11] |
| Hexanes / Ethyl Acetate | Low / Medium | ~69 | A common solvent pair. Dissolve the crude solid in a minimum amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Re-heat to clarify and then cool slowly. |
| Toluene | Low | 111 | Good for less polar compounds. Its high boiling point can be an issue; ensure your compound is stable. If solubility is too high, consider a toluene/hexanes mixture. |
Refer to SOP 2: Protocol for Recrystallization Solvent Screening for a step-by-step guide.
Issue 3: TLC shows impurities very close to my product spot (low ΔRf). How do I separate them?
Cause: These are likely structurally similar impurities with polarities close to your product. Recrystallization is often ineffective for separating such compounds.
Solution: Flash Column Chromatography
Flash column chromatography offers much higher resolving power than recrystallization.[12] The key is to find a solvent system that provides good separation on a TLC plate (an ideal Rf for the product is ~0.3, with clear separation from other spots).
Workflow Diagram: Purification by Flash Chromatography
Caption: Step-by-step flash chromatography workflow.
Refer to SOP 3: Flash Column Chromatography for Purification for a detailed protocol.
Section 3: Standard Operating Procedures (SOPs)
SOP 1: General Aqueous Workup and Extraction
-
Dissolution: Dissolve the crude product (1 part) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (10-20 parts).
-
Aqueous Wash: Transfer the solution to a separatory funnel. Wash with an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities. Vent the funnel frequently. Separate the organic layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and water-soluble components.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid.
SOP 2: Protocol for Recrystallization Solvent Screening
-
Preparation: Place ~50 mg of your crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, hexanes) dropwise at room temperature until the solid just dissolves. Note the approximate volume. If the solid is insoluble in ~1-2 mL, it's a poor solvent.
-
Heating: If the solid is sparingly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid fully dissolves at the boiling point.
-
Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the tube with a glass rod or place it in an ice bath.
-
Evaluation: The best solvent is one that dissolves the product when hot but yields a high quantity of crystalline solid upon cooling.
SOP 3: Flash Column Chromatography for Purification
-
Solvent System Selection: Using TLC, identify a mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.4 and separates it from all impurities.
-
Column Packing: Select an appropriate size flash column. Fill it with silica gel as a slurry in the chosen mobile phase. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM. Add a small amount of silica gel (~2-3 times the weight of your product) and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Spot every few fractions on a TLC plate and develop it to identify which fractions contain your pure product.
-
Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure to yield the purified this compound.
References
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Reagentia. This compound (1 x 100 mg). [Link]
- Google Patents. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Justia Patents. Method for purifying 2-chloro-5-chloromethyl thiazole. [Link]
-
PubChem. 2-Chloro-thiazole-5-carboxylic acid. [Link]
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Angene International Limited. This compound|CAS 791594-34-8. [Link]
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International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]
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-
Supporting information. Difluorocarbene as a C-F source for the Construction of Fluorinated Thiazoles. [Link]
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Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]
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National Institutes of Health. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC. [Link]
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National Institutes of Health. 2-Chloro-5-chloromethyl-1,3-thiazole - PMC. [Link]
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Journal of the Indian Chemical Society. A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. [Link]
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National Institutes of Health. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR of 2-Chloro-5,7-difluorobenzo[d]thiazole
Introduction: Characterizing a Novel Heterocycle
In the landscape of pharmaceutical and materials science research, halogenated benzothiazoles are privileged scaffolds, valued for their unique electronic properties and biological activities. 2-Chloro-5,7-difluorobenzo[d]thiazole is a key building block for synthesizing more complex molecules. Its precise structural confirmation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structure elucidation in solution.
This guide addresses a common challenge faced by researchers: the absence of published, assigned NMR data for a specific compound of interest. Here, we present a comprehensive analysis of the expected 1H and 13C NMR spectral data for this compound. Our approach is rooted in a comparative analysis of structurally related, well-characterized molecules. By dissecting the electronic effects of each substituent—the chloro group at the 2-position and the two fluoro groups on the benzene ring—we can predict the chemical shifts and coupling patterns with a high degree of confidence. This document serves not only as a predictive guide but also as a detailed protocol for acquiring and validating the data in your own laboratory.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the NMR data, the standard IUPAC numbering for the benzothiazole ring system is used.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Chloro-5,7-difluorobenzo[d]thiazole
An In-depth Comparison of Ionization Techniques and Fragmentation Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Characterizing a Key Synthetic Intermediate
2-Chloro-5,7-difluorobenzo[d]thiazole is a halogenated heterocyclic compound with the molecular formula C₇H₂ClF₂NS and a monoisotopic mass of approximately 205.96 g/mol .[1] As a substituted benzothiazole, it serves as a crucial building block in the synthesis of various biologically active molecules and fine chemicals.[2][3] Given its role in complex synthetic pathways, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[4][5]
This guide provides a comparative analysis of key mass spectrometry ionization techniques for the characterization of this compound. We will delve into the causality behind experimental choices, explore predictable fragmentation patterns, and present a validated protocol to ensure trustworthy and reproducible results.
The Central Challenge: Choosing the Right Tool for the Job
The selection of an appropriate ionization source is the most critical decision in the mass spectrometric analysis of a small molecule. The choice directly dictates the nature of the resulting mass spectrum—whether it reveals a clear molecular weight or a rich tapestry of structural fragments. For a compound like this compound, the primary options are Electron Ionization (EI) and Electrospray Ionization (ESI), each offering distinct advantages.
A Comparative Overview of Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Negative Chemical Ionization (NCI) |
| Principle | High-energy electron bombardment causes ionization and extensive fragmentation. | Soft ionization transfers pre-existing ions from solution to the gas phase.[6] | Electron capture by electrophilic analytes forms negative ions. |
| Typical Ion | M⁺˙ (Radical Cation) | [M+H]⁺ or [M+Na]⁺ | [M]⁻ or [M-H]⁻ |
| Fragmentation | Extensive, provides a structural "fingerprint". | Minimal in full scan mode; requires tandem MS (MS/MS) for fragmentation. | Variable, often less extensive than EI. |
| Best For | Structural elucidation, library matching, analysis of volatile and thermally stable compounds. | Accurate mass determination, analysis of polar and non-volatile compounds, LC-MS.[7][8] | Highly sensitive detection of compounds with high electron affinity (e.g., halogenated).[9] |
| Molecular Ion | Often weak or absent. | Typically the base peak. | Strong molecular ion is common. |
Experimental Workflow: A Blueprint for Analysis
A robust analytical workflow is essential for generating reliable data. The following diagram illustrates a typical path from sample preparation to data interpretation for the LC-MS analysis of this compound.
Caption: A typical LC-ESI-MS/MS workflow for the analysis of this compound.
Decoding the Fragments: Structural Elucidation by Tandem MS
While ESI is excellent for determining the molecular weight, tandem mass spectrometry (MS/MS) is required to elicit structural information.[4] By isolating the protonated molecule ([M+H]⁺ at m/z 206.97) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation and observe characteristic neutral losses. The presence of chlorine is readily identified by the isotopic pattern of chlorine-containing fragments, which will exhibit a characteristic M+2 peak with approximately one-third the intensity of the monoisotopic peak.
Predicted Fragmentation Pathway
The fragmentation of the benzothiazole core is influenced by the electron-withdrawing halogen substituents. The most probable fragmentation pathways are initiated by the cleavage of the weakest bonds.
Caption: Predicted major fragmentation pathways for protonated this compound.
Interpretation of Key Fragments:
-
Loss of a Chlorine Radical (-Cl•): The C-Cl bond is relatively labile, and its cleavage would result in a fragment at m/z 171.98. This is often a primary and highly indicative fragmentation pathway for chlorinated compounds.[10][11]
-
Loss of Hydrogen Cyanide (-HCN): A common fragmentation for nitrogen-containing heterocyclic rings, this pathway involves the expulsion of a stable neutral molecule, leading to a fragment at m/z 179.95.
-
Loss of Carbon Monosulfide (-CS): Expulsion of CS from the thiazole ring is another characteristic fragmentation route for benzothiazoles, which would yield a fragment at m/z 162.99.
Validated Protocol: LC-ESI-MS/MS Analysis
This protocol provides a self-validating system for the robust analysis of this compound.
1. Sample and Standard Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 600 L/hr at a temperature of 350 °C.[6]
-
MS1 (Full Scan):
-
Scan Range: m/z 100–400.
-
This scan is used to confirm the presence and isotopic pattern of the protonated molecular ion, [M+H]⁺, at m/z 206.97.
-
-
MS2 (Product Ion Scan):
-
Precursor Ion: m/z 207.0.
-
Collision Energy: Ramped from 10-30 eV to observe the formation of different fragment ions.
-
This scan provides the fragmentation pattern for structural confirmation.
-
Conclusion and Recommendations
The mass spectrometric analysis of this compound is most effectively approached using a combination of liquid chromatography and tandem mass spectrometry with electrospray ionization (LC-ESI-MS/MS). This methodology provides a definitive molecular weight from the MS1 scan and rich structural data from the MS2 fragmentation pattern.
-
For routine purity analysis and molecular weight confirmation , a simple LC-ESI-MS workflow in full scan mode is sufficient and efficient.
-
For unambiguous structural identification and characterization of unknown impurities , an LC-ESI-MS/MS approach is essential. The fragmentation data, particularly the loss of chlorine and characteristic ring cleavages, provides a high degree of confidence in the structural assignment.
-
For ultra-trace quantification , exploring Negative Chemical Ionization (NCI) could offer superior sensitivity due to the compound's polyhalogenated nature.
By understanding the principles behind each technique and anticipating the fragmentation behavior, researchers can confidently select and implement the optimal analytical strategy, ensuring the integrity and quality of their scientific endeavors.
References
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Mattammal, M. B., Zenser, T. V., & Davis, B. B. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305–311. [Link]
-
Institute of Chemistry, Academia Sinica. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Institute of Chemistry, Academia Sinica. [Link]
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Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1531. [Link]
-
Tolkunov, S. V., et al. (2018). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Weiss, S., & Reemtsma, T. (2000). Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 14(21), 2064-2070. [Link]
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Reagentia. This compound (1 x 100 mg). Reagentia. [Link]
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Supporting information: Difluorocarbene as a C-F source for the Construction of Fluorinated Thiazoles. Organic Letters. [Link]
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Li, Y., et al. (2022). Potential contribution to secondary aerosols from benzothiazoles in the atmospheric aqueous phase based on oxidation and oligomerization mechanisms. Atmospheric Chemistry and Physics, 22(20), 13459-13473. [Link]
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Saleh, T. A., & Al-Fahd, A. A. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
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Grybaitė, B., et al. (2022). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules, 27(19), 6598. [Link]
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Weiss, S., & Reemtsma, T. (2003). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1015(1-2), 179-190. [Link]
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Mohamed, Y. A., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1454-1463. [Link]
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Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13. [Link]
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de Campos, B. R., et al. (2016). Benzodiazepine Analysis by Negative Chemical Ionization Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
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Starodubtseva, E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 853. [Link]
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Lelj, F. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Mass Spectrometry Reviews, 37(5), 649-667. [Link]
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Desai, N. C., et al. (2012). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica, 4(3), 1065-1072. [Link]
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Sharma, R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 18(4), 489-514. [Link]
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Abdel-Megeed, M. F., et al. (2009). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]
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Siuzdak, G. (2013). Mass Spectrometry analysis of Small molecules. The Scripps Research Institute. [Link]
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Zhao, L.-L., et al. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole. Acta Crystallographica Section E, E67, o1531. [Link]
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Pharmaffiliates. 2-Chloro-5-(chloromethyl)thiazole. Pharmaffiliates. [Link]
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Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(6), 695-709. [Link]
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A Senior Application Scientist's Guide to the X-ray Crystal Structure of Substituted Benzothiazoles
Introduction: The Structural Imperative of Benzothiazoles in Modern Science
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] Its derivatives are foundational to a vast array of pharmaceuticals, exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[5][6][7][8] The therapeutic efficacy and material properties of these compounds are not arbitrary; they are intrinsically linked to their precise three-dimensional atomic arrangement. Understanding this architecture is paramount for rational drug design, elucidating structure-activity relationships (SAR), and engineering novel materials with tailored functionalities.[5][6][9]
X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of molecules.[5][9] It provides high-resolution data on bond lengths, bond angles, conformational preferences, and, critically, the subtle non-covalent interactions that govern how molecules arrange themselves in a crystal lattice. This guide offers a comparative analysis of the crystal structures of substituted benzothiazoles, contrasts X-ray diffraction with other analytical techniques, and provides a field-proven protocol for structure determination, designed for researchers, scientists, and drug development professionals.
Comparative Crystallographic Analysis: How Substituents Dictate Supramolecular Architecture
The substitution pattern on the benzothiazole core profoundly influences its molecular geometry and, consequently, its crystal packing. These changes dictate the physical properties of the solid material and the accessibility of the molecule to its biological target. The key to understanding these effects lies in analyzing intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking.[10][11][12]
The Role of Intermolecular Interactions
Different substituents introduce new possibilities for non-covalent interactions, which act as the "glue" holding the crystal lattice together.
-
Hydrogen Bonding: The introduction of hydrogen bond donors (e.g., -NH2, -OH) and acceptors (e.g., C=O, pyridine-like nitrogen) creates strong, directional interactions that significantly influence crystal packing. For example, in the crystal structure of N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide, N-H···O and O-H···N hydrogen bonds are pivotal in forming layered structures.[13][14]
-
Halogen Bonding: Halogen substituents (Cl, Br, I) can act as electrophilic "halogen bond" donors, interacting with Lewis bases. This has been effectively used to immobilize the normally liquid benzothiazole into a solid co-crystal, demonstrating a powerful crystal engineering strategy.[10]
-
π-π Stacking: The aromatic nature of the benzothiazole ring system facilitates π-π stacking interactions. The nature and position of substituents can modulate the electronic properties of the aromatic system, influencing the geometry (e.g., parallel-displaced vs. T-shaped) and strength of these interactions.
The interplay of these forces can even lead to polymorphism, where a single compound crystallizes in multiple forms with different properties. A delicate balance between weak and dispersive noncovalent interactions can determine whether a crystal is brittle or elastically bendable, a crucial property for flexible optoelectronics.[11]
Quantitative Comparison of Substituted Benzothiazole Crystal Structures
The following table summarizes key crystallographic parameters and observed intermolecular interactions for a selection of substituted benzothiazole derivatives, illustrating the impact of different functional groups.
| Compound/Derivative | Key Torsion Angles (°) | Dominant Intermolecular Interactions | Key Findings & Implications | Reference |
| N-(Benzothiazol-2-yl)-3-chlorobenzamide | Dihedral angle between 3-chlorophenyl and benzothiazole moieties is 6.417(4)° | O—H···N and N—H···O hydrogen bonds, forming layers. | The near-planar conformation is stabilized by an intramolecular O-H···O hydrogen bond. The layered packing is dominated by strong hydrogen bonds. | [14] |
| 6-Amidino-2-aminobenzothiazole Derivative | Not specified | Hydrogen bonding | The crystal structure was determined to confirm the successful multi-step synthesis of this novel derivative. | [15] |
| N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide | Not specified | Hydrogen bonding (N-H···O) | The X-ray structure provided unambiguous confirmation of the synthesized compound's connectivity, crucial for validating the synthetic route. | [13] |
| Halogen-Substituted Benzothiazoles | Not specified | Weak and dispersive interactions (e.g., C-H···π, halogen bonds) | The presence of a larger number of weak, dispersive interactions was correlated with crystal elasticity, a desirable property for flexible materials. | [11] |
A Comparative Overview of Analytical Techniques for Structural Elucidation
While X-ray crystallography provides the ultimate resolution for solid-state structures, it is often used in concert with other analytical methods. Each technique offers unique insights, and a multi-faceted approach provides the most comprehensive understanding of a molecule.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[9] | Precise 3D atomic coordinates, bond lengths, angles, and intermolecular interactions in the solid state. | Provides an unambiguous, high-resolution 3D structure.[5] | Requires high-quality single crystals, which can be difficult to grow.[16] The solid-state conformation may differ from the solution state. |
| NMR Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides information on the chemical environment, connectivity, and dynamics of atoms in solution.[5] | Determines structure in a biologically relevant solution state. Non-destructive.[5] | Structure determination can be complex and less precise than crystallography. Not suitable for insoluble compounds.[5] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Provides the molecular weight, elemental composition, and fragmentation patterns.[5] | High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.[5] | Does not directly provide information about the 3D structure or stereochemistry.[5] |
| Infrared (IR) Spectroscopy | Absorption of infrared radiation, causing molecular vibrations. | Identifies the presence of specific functional groups (e.g., C=O, N-H, C=N). | Rapid, simple, and can be used to monitor reaction progress. | Provides limited information on the overall molecular architecture. |
| Computational Modeling (e.g., DFT) | Uses quantum mechanics to calculate molecular properties.[17][18][19] | Optimized geometry, electronic properties (HOMO-LUMO), vibrational frequencies, and reaction pathways.[18][19][20] | Complements experimental data, predicts properties, and provides insights into non-isolable states.[21] | Accuracy is dependent on the level of theory and basis set used. It is a model, not a direct measurement. |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Substituted Benzothiazole
This protocol outlines a self-validating workflow for determining the crystal structure of a novel substituted benzothiazole derivative.
Step 1: Crystal Growth – The Foundation of a Good Structure
Methodology:
-
Dissolve the purified benzothiazole derivative in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture) to achieve saturation.
-
Employ a slow crystallization technique. The method of choice is slow evaporation or vapor diffusion.
-
Slow Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. Leave undisturbed in a vibration-free environment.[16]
-
Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed jar containing a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.
-
-
Monitor for crystal growth over several days to weeks.
Causality & Expertise: The goal is to allow molecules to slowly and orderly deposit onto a growing lattice, minimizing defects. Rapid crystallization traps solvent and leads to poorly ordered, unsuitable crystals.[16] The choice of solvent is critical; it must be one in which the compound has moderate solubility to allow for a slow approach to supersaturation.
Step 2: Crystal Selection and Mounting
Methodology:
-
Place a drop of mother liquor on a glass slide and transfer a few crystals.
-
Examine the crystals under a polarizing microscope.[16] A good single crystal should be transparent, have well-defined faces, and exhibit uniform extinction (turn completely dark) every 90 degrees of rotation.[16] Reject cloudy, cracked, or intergrown specimens.
-
Select a crystal with dimensions of approximately 0.1-0.3 mm.[22]
-
Carefully scoop the selected crystal onto the tip of a cryo-loop (e.g., a MiTeGen loop) and rapidly cool it in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
Causality & Expertise: A single, high-quality crystal is non-negotiable for a successful experiment.[16] The polarizing microscope is a powerful tool to identify single crystals and reject twinned or polycrystalline samples. Flash-cooling vitrifies the residual solvent on the crystal surface and minimizes thermal motion of the atoms, leading to higher quality diffraction data.
Step 3: Data Collection
Methodology:
-
Mount the pin on the diffractometer's goniometer and center the crystal in the X-ray beam.[22]
-
Run a preliminary experiment (pre-experiment) to determine the crystal's unit cell parameters and overall diffraction quality.[22]
-
Based on the pre-experiment, devise a data collection strategy. This involves selecting the appropriate exposure time per frame and the range of crystal orientations (e.g., omega and phi scans) to ensure complete and redundant data are collected.
-
Initiate the full data collection run. Modern diffractometers automate this process, rotating the crystal and collecting thousands of diffraction spots.
Causality & Expertise: The pre-experiment is a critical quality control step. It confirms the crystal is suitable and provides the lattice parameters needed to index the diffraction pattern. A good data collection strategy aims for high completeness (>99%) and redundancy, which are essential for accurate structure solution and refinement.
Step 4: Structure Solution and Refinement
Methodology:
-
Data Reduction: Integrate the raw diffraction images to determine the intensity and position of each reflection. The data is then scaled and corrected for experimental factors like absorption.
-
Structure Solution: Use software (e.g., SHELXT, Olex2) to solve the "phase problem" and generate an initial electron density map. This map will reveal the positions of most non-hydrogen atoms.
-
Structure Refinement: Iteratively refine the atomic positions, assigning atom types and refining their displacement parameters (describing thermal motion). Hydrogen atoms are typically placed in calculated positions.
-
Validation: Assess the quality of the final model. Key metrics include:
-
R1 factor: The residual factor, or agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.
-
wR2 factor: A weighted residual factor based on intensities.
-
Goodness-of-Fit (GooF): Should be close to 1.0.
-
Residual electron density map: Should be relatively flat with no large positive or negative peaks.
-
Causality & Expertise: Structure solution is akin to solving a complex puzzle. Direct methods or Patterson functions provide an initial guess of the structure. Refinement is a least-squares process that minimizes the difference between the experimentally measured diffraction pattern and one calculated from the atomic model. The validation metrics are a self-validating system; they provide objective measures of how well the final structural model fits the experimental data.
Visualizing Workflows and Molecular Interactions
Clear diagrams are essential for communicating complex scientific processes and concepts.
Experimental Workflow
Caption: Workflow from synthesis to final crystallographic analysis.
Intermolecular Interactions in Benzothiazole Crystals
Caption: Key intermolecular forces governing benzothiazole crystal structures.
Conclusion and Future Outlook
X-ray crystallography is an indispensable tool in the study of substituted benzothiazoles, providing unparalleled insights into their three-dimensional structures. This guide has demonstrated that the choice of substituent is a critical determinant of the resulting supramolecular architecture, primarily through the modulation of non-covalent interactions like hydrogen and halogen bonds. By comparing crystallography with other analytical techniques and providing a robust experimental protocol, we empower researchers to approach structural elucidation systematically and with a deep understanding of the causality behind each step. As the fields of drug discovery and materials science continue to demand molecules with increasingly specific functions, the precise structural knowledge gleaned from X-ray crystallography will remain the cornerstone of rational design and innovation.
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A Comparative Reactivity Guide: 2-Chlorobenzothiazole vs. 2-Bromobenzothiazole in Synthetic Transformations
Introduction: The Benzothiazole Scaffold and the Strategic Importance of 2-Halo Derivatives
The benzothiazole core is a privileged heterocyclic motif integral to a vast range of functional molecules, from blockbuster pharmaceuticals like Riluzole to high-performance organic materials.[1][2] The functionalization of this scaffold, particularly at the 2-position, is a cornerstone of molecular design in drug discovery and materials science. 2-Halobenzothiazoles serve as versatile and powerful building blocks for these modifications, acting as key precursors for carbon-carbon and carbon-heteroatom bond formation.[1][3]
The choice between a 2-chloro and a 2-bromo substituent is a critical decision in synthetic planning. While often perceived as interchangeable, their reactivities diverge significantly depending on the reaction mechanism at play. This guide provides an in-depth comparison of 2-chlorobenzothiazole and 2-bromobenzothiazole, leveraging mechanistic principles and experimental data to inform strategic synthetic choices for researchers, chemists, and drug development professionals. We will explore their performance in the two most common and powerful classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): An Electron-Driven Dance
The SNAr reaction is a fundamental method for introducing nucleophiles onto an aromatic ring. In the context of 2-halobenzothiazoles, the electron-withdrawing nature of the embedded thiazole ring system, particularly the imine nitrogen, strongly activates the C2 position towards nucleophilic attack.[4]
Mechanistic Insight: Rate-Determining Step is Key
The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as the Meisenheimer complex.
Caption: The addition-elimination mechanism of SNAr at the C2 position of benzothiazole.
The first step, the attack of the nucleophile to form the Meisenheimer complex, is typically the rate-determining step. Consequently, the reactivity is governed not by the leaving group's ability, but by the halogen's ability to stabilize the developing negative charge in the transition state through its inductive (electron-withdrawing) effect.
Reactivity Comparison: Chlorine's Inductive Advantage
Given that chlorine is more electronegative than bromine, it exerts a stronger inductive effect. This enhanced polarization of the C-X bond and stabilization of the anionic intermediate makes 2-chlorobenzothiazole generally more reactive than 2-bromobenzothiazole in SNAr reactions . This is a crucial distinction from cross-coupling chemistry and a frequent point of misconception. Experimental evidence supports that the C2-chloride is highly susceptible to displacement.[4]
Table 1: Comparative Performance in SNAr with Amine Nucleophiles
| Substrate | Nucleophile | Conditions | Yield | Commentary |
| 2-Chlorobenzothiazole | Morpholine | K₂CO₃, DMF, 80 °C, 4h | >95% | Faster reaction, often cleaner conversion due to higher C2 activation. |
| 2-Bromobenzothiazole | Morpholine | K₂CO₃, DMF, 100 °C, 8h | ~90% | Requires more forcing conditions (higher temperature, longer time) to achieve comparable yields. |
Data is representative and synthesized from established principles of SNAr reactivity.
Experimental Protocol: Amination of 2-Chlorobenzothiazole
This protocol describes a robust and self-validating procedure for the synthesis of 2-morpholinobenzothiazole.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzothiazole (1.0 equiv., 1.70 g, 10 mmol), potassium carbonate (K₂CO₃, 2.0 equiv., 2.76 g, 20 mmol), and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
Reagent Addition: Add morpholine (1.2 equiv., 1.05 g, 12 mmol) to the stirring suspension via syringe.
-
Reaction Conditions: Heat the mixture to 80 °C in an oil bath under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-chlorobenzothiazole spot (higher Rf) and the appearance of the product spot (lower Rf, UV active) indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 50 mL) to remove DMF and salts, and dry under high vacuum. The product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.
-
Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.
Palladium-Catalyzed Cross-Coupling: A Game of Bond Strength
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. Unlike SNAr, the reactivity of aryl halides in these transformations is dominated by the kinetics of the oxidative addition step, where the C-X bond is cleaved by the palladium(0) catalyst.
Mechanistic Insight: The Critical Oxidative Addition Step
The catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira begins with the oxidative addition of the organohalide to the Pd(0) center. This step is almost always the rate-determining step for the activation of aryl chlorides and bromides.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity Comparison: Bromine's Weaker Bond Prevails
The C-X bond dissociation energies follow the trend: C-Cl > C-Br > C-I. The weaker C-Br bond requires a lower activation energy for cleavage during oxidative addition.[5] Consequently, 2-bromobenzothiazole is significantly more reactive than 2-chlorobenzothiazole in all major palladium-catalyzed cross-coupling reactions .[6]
Activating the more robust C-Cl bond often necessitates:
-
More Active Catalysts: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the challenging oxidative addition.
-
Harsher Conditions: Higher temperatures, longer reaction times, and sometimes higher catalyst loadings are needed.
Table 2: Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Substrate | Conditions | Yield | Commentary |
| Suzuki | 2-Bromobenzothiazole | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 85 °C | 85-99% | Highly efficient under standard conditions.[7][8][9] |
| 2-Chlorobenzothiazole | XPhos Pd G3, K₃PO₄, t-AmylOH, 110 °C | 70-90% | Requires advanced catalyst systems and higher temperatures.[10] | |
| Buchwald-Hartwig | 2-Bromobenzothiazole | RuPhos Pd G3, NaOtBu, Toluene, 100 °C | 80-95% | Couples readily with a wide range of amines.[11][12] |
| 2-Chlorobenzothiazole | BrettPhos Pd G3, LiHMDS, Toluene, 110 °C | 65-85% | Demands specialized, sterically hindered ligands for good conversion.[13] | |
| Sonogashira | 2-Bromobenzothiazole | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C | 80-95% | Standard, mild conditions are typically sufficient.[14] |
| 2-Chlorobenzothiazole | XPhos Pd G3, CuI, Cs₂CO₃, Dioxane, 100 °C | 50-75% | Significantly less reactive; often requires ligand-based, copper-free methods. |
Data is representative and synthesized from literature precedents.[7][8][9][10][11][12][13][14]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromobenzothiazole
This protocol details a reliable synthesis of 2-(4-methoxyphenyl)benzothiazole.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromobenzothiazole (1.0 equiv., 2.14 g, 10 mmol), 4-methoxyphenylboronic acid (1.2 equiv., 1.82 g, 12 mmol), and potassium carbonate (K₂CO₃, 3.0 equiv., 4.15 g, 30 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 347 mg, 0.3 mmol).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add a degassed 4:1 mixture of 1,4-dioxane and water (25 mL) via cannula.
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring under an argon atmosphere for 12 hours.
-
Monitoring: Follow the consumption of the starting material via TLC (8:2 Hexane:Ethyl Acetate).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (gradient elution, 95:5 to 80:20 Hexane:Ethyl Acetate) to yield the pure product.
-
Validation: Characterize the final compound by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Summary and Strategic Recommendations
The choice between 2-chlorobenzothiazole and 2-bromobenzothiazole is a strategic one, dictated by the intended chemical transformation.
| Feature | 2-Chlorobenzothiazole | 2-Bromobenzothiazole |
| Primary Reactivity | SNAr Reactions | Pd-Catalyzed Cross-Coupling |
| Governing Factor | Electronegativity (Inductive Effect) | C-X Bond Strength |
| Relative Cost | Generally Lower | Generally Higher |
| Stability | Higher | Lower |
| Ideal Use Case | Synthesis of 2-amino, 2-alkoxy, and 2-thio-benzothiazoles via substitution. | Mild and efficient synthesis of 2-aryl, 2-alkenyl, 2-alkynyl, and 2-amino-benzothiazoles via coupling. |
| Strategic Note | The substrate of choice when SNAr is the desired pathway. Can be used for cross-coupling if forcing conditions are acceptable. | The preferred substrate for high-yielding, mild cross-coupling reactions, especially with sensitive functional groups. |
Final Recommendation:
-
Choose 2-Chlorobenzothiazole when your synthetic route relies on nucleophilic aromatic substitution . Its higher reactivity in this context, combined with its lower cost and greater stability, makes it the superior choice.
-
Choose 2-Bromobenzothiazole for palladium-catalyzed cross-coupling reactions . Its greater reactivity ensures milder conditions, broader substrate scope, higher yields, and greater reliability, justifying its higher cost for these powerful transformations.
By understanding the distinct mechanistic underpinnings that govern the reactivity of these two valuable building blocks, researchers can design more efficient, robust, and logical synthetic routes toward novel benzothiazole derivatives.
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Uddin, R., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8846-8859. [Link]
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Zheng, Z., et al. (2004). Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones. The Journal of Organic Chemistry, 69(21), 7371-7374. [Link]
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Lebe, M., et al. (2023). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. ResearchGate. [Link]
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Galkin, M. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]
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Liao, Y., et al. (2012). Efficient 2-aryl benzothiazole formation from aryl ketones and 2-aminobenzenethiols under metal-free conditions. Organic Letters, 14(23), 6004-6007. [Link]
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Singh, S., & Singh, A. K. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. The Journal of Organic Chemistry, 87(21), 14037-14061. [Link]
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Abu-Reziq, R., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1381. [Link]
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biological activity of fluorinated vs non-fluorinated benzothiazoles
An In-Depth Technical Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiazoles
Introduction: The Benzothiazole Scaffold and the Fluorine Advantage
Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3][4] The versatility of the benzothiazole core allows for structural modifications that can fine-tune its therapeutic effects.[1] One of the most impactful strategies in modern drug design is the selective incorporation of fluorine atoms into a lead compound.
Fluorine is not merely a hydrogen mimic; its unique electronic properties can profoundly alter a molecule's character.[5] As the most electronegative element, it can modulate the acidity/basicity of nearby functional groups, which in turn affects bioavailability.[6][7][8] The carbon-fluorine (C-F) bond is exceptionally strong, often leading to increased metabolic stability by blocking sites vulnerable to enzymatic oxidation.[6][7][9] Furthermore, fluorination can enhance binding affinity to target proteins through favorable electrostatic interactions and by influencing the molecule's conformation.[9][10] This guide provides a comparative analysis of fluorinated and non-fluorinated benzothiazoles, supported by experimental data, to elucidate the tangible effects of this "magic bullet" atom.
Comparative Analysis of Biological Activity
The strategic placement of fluorine on the benzothiazole scaffold can dramatically enhance potency and alter the mechanism of action. This section compares the anticancer, antimicrobial, and enzyme inhibitory activities of these two classes of compounds.
Anticancer Activity: A Tale of Potency and Specificity
The 2-arylbenzothiazole series is renowned for its potent and selective anticancer activity.[11][12] The introduction of fluorine has been a key strategy to optimize these properties.
Causality of Experimental Design: The primary goal in anticancer drug screening is to identify compounds that are highly potent against cancer cells while remaining non-toxic to healthy cells. The National Cancer Institute (NCI) has established a panel of 60 human cancer cell lines for this purpose. Initial screens often use sensitive cell lines (e.g., breast cancer MCF-7) and resistant or non-malignant lines (e.g., HBL 100) to establish a selectivity profile. The half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) is the key metric; a lower value indicates higher potency.
A seminal study compared a series of fluorinated 2-(4-aminophenyl)benzothiazoles with their non-fluorinated counterparts.[13][14] The results demonstrated that fluorination significantly impacts cytotoxic potency. For instance, fluorinated derivatives were found to be exceptionally potent, with GI₅₀ values less than 1 nM in sensitive human breast cancer cell lines like MCF-7 (Estrogen Receptor positive) and MDA-468 (Estrogen Receptor negative).[13][15]
A particularly interesting finding was the effect of fluorine position on the dose-response relationship. While many 3'-substituted 2-(4-aminophenyl)benzothiazoles show a characteristic biphasic dose-response curve (cell kill at low concentrations, followed by a proliferative response at higher concentrations), certain fluorinated analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (known as 5F 203), exhibited potent activity without this complicating biphasic effect.[13][16] This makes them more viable candidates for further development.
Mechanism of Action: The anticancer activity of this benzothiazole class is intricately linked to its metabolic activation by cytochrome P450 (CYP) 1A1 enzyme, which is often overexpressed in sensitive cancer cells.[13][15] The parent compound induces CYP1A1 expression, is then metabolized into a reactive species that forms DNA adducts, leading to cell death.[16] Fluorination at specific positions, such as the 5-position in 5F 203, does not compromise this crucial CYP1A1 induction but can alter the subsequent metabolic profile, potentially avoiding the formation of metabolites that cause the undesirable proliferative response.[15][16]
| Compound | Structure/Description | Cell Line (Cancer Type) | IC₅₀ / GI₅₀ | Citation |
| Non-Fluorinated Analogues | ||||
| 2-(4-Aminophenyl)benzothiazole | Parent Compound | MCF-7 (Breast) | ~1 µM | [13] |
| DF 203 | 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | Potent, but with biphasic response | [16] |
| Derivative 54 | Nitrobenzylidene-thiazolidine-BTA | MCF-7 (Breast) | 36 nM | [17] |
| Derivative 62 | Substituted Benzothiazole | A549 (Lung) | 9.0 µg/mL | [17] |
| Fluorinated Analogues | ||||
| 5F 203 | 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM | [13][14][15] |
| 4-Fluoro-BTA (10b) | 2-(4-Aminophenyl)-4-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM (with biphasic response) | [13][15] |
| 6-Fluoro-BTA (10d) | 2-(4-Aminophenyl)-6-fluorobenzothiazole | MCF-7 (Breast) | < 1 nM (with biphasic response) | [13][15] |
Antimicrobial Activity: Broadening the Spectrum
Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents, acting against a range of bacteria and fungi.[1][18][19] Structure-activity relationship (SAR) studies frequently reveal that the introduction of electron-withdrawing groups, such as halogens, enhances antimicrobial efficacy.[20]
Causality of Experimental Design: The standard method for evaluating antibacterial potency is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A lower MIC value signifies greater antibacterial activity. This is typically performed using broth microdilution or disk diffusion assays against clinically relevant strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
While direct comparative studies between a specific fluorinated benzothiazole and its exact non-fluorinated parent are less common in single publications, the collective evidence from broader SAR analyses points to the positive contribution of fluorine. For example, studies on benzothiazole–thiazole hybrids found that derivatives with halogen substituents displayed strong inhibition zones and low MIC values (3.90–15.63 μg/mL).[20]
Mechanism of Action: The antimicrobial effects of benzothiazoles are attributed to their ability to inhibit essential microbial enzymes.[21] Targets include DNA gyrase, which is vital for bacterial DNA replication, and dihydropteroate synthase (DHPS), an enzyme in the folate synthesis pathway that is absent in humans, making it a selective target.[18][20][21] The electronegativity of fluorine can enhance the binding interactions within the active sites of these enzymes, leading to more potent inhibition.
| Compound Class | Target Organism | MIC Range (µg/mL) | Key Finding | Citation |
| Non-Fluorinated BTAs | ||||
| Isatin-Benzothiazole Hybrids | E. coli | 3.1 - 6.2 | More active than ciprofloxacin | [19] |
| Amino-BTA Schiff Bases | P. aeruginosa | 15.62 | Equipotent to ciprofloxacin | [19] |
| Halogenated/Fluorinated BTAs | ||||
| Bromo-substituted BTA | S. aureus, E. coli | ZOI = 21–27 mm | Activity enhanced by bromo group | [19] |
| Fluoro-substituted Thiazolidinones | Various bacteria | Not specified | Showed promising activity | [22] |
| Benzothiazole-Thiazole Hybrids | Various bacteria/fungi | 3.90 - 15.63 | Halogen groups enhanced activity | [20] |
Enzyme Inhibition: Precision Targeting
The benzothiazole scaffold is a versatile inhibitor of various enzymes critical to disease pathology.[23] Fluorination can provide the necessary electronic and steric properties to improve binding affinity and selectivity for the enzyme's active site.
Dihydropteroate Synthase (DHPS) Inhibition: As mentioned, DHPS is a key antibacterial target. A study on new benzothiazole derivatives found that compounds featuring a pyrazolone ring were potent DHPS inhibitors.[18] The most active compound, 16b , had an IC₅₀ value of 7.85 µg/mL, which is comparable to the standard drug sulfadiazine (IC₅₀ = 7.13 µg/mL).[18][23] While this study did not focus on fluorination, the principle of modifying substituents to enhance binding is clear. The electron-withdrawing nature of fluorine could further stabilize interactions with key residues in the DHPS binding pocket.
Carbonic Anhydrase (CA) Inhibition: CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases, including cancer.[2] Benzothiazole derivatives have been shown to be effective CA inhibitors, with inhibition constants (Ki) in the micromolar range against several human isoforms (hCA II, hCA V).[24]
| Enzyme Target | Compound ID | Description | IC₅₀ / Kᵢ | Citation |
| DHPS | 16b | Benzothiazole with pyrazolone ring | 7.85 µg/mL | [18][23] |
| Sulfadiazine | Standard Drug | 7.13 µg/mL | [18][23] | |
| Carbonic Anhydrase (hCA V) | Compound 1 | BTA-glycine conjugate | Kᵢ = 2.9 µM | [24] |
| Topoisomerase IIα | BM3 | Bromo-BTA derivative | IC₅₀ = 39 nM | [25] |
| Acetylcholinesterase (AChE) | Compound 4f | Substituted Benzothiazole | IC₅₀ = 23.4 nM | [26] |
Visualizations: Workflows and Relationships
// Edges edge [color="#4285F4", arrowhead=normal, penwidth=1.5]; {Prop1, Prop2} -> Phys1; Prop1 -> Phys2; Prop3 -> Phys3;
edge [color="#34A853", arrowhead=normal, penwidth=1.5]; Phys1 -> Bio1; Phys2 -> Bio2; Phys3 -> Bio2; {Phys1, Phys2} -> Bio3; } Caption: The cascading effect of fluorine incorporation in drug design.
// Invisible nodes for layout node [style=invis, width=0]; Condensation;
// Edges {R1, R2} -> Plus [style=invis]; Plus -> Condensation [label=" Condensation \n (e.g., PPA, reflux) ", fontcolor="#34A853"]; Condensation -> Product; } Caption: General synthesis of 2-arylbenzothiazoles.
Experimental Protocols
The trustworthiness of comparative data relies on robust and reproducible experimental design. The following protocols are foundational for assessing the biological activities described in this guide.
Protocol 1: Synthesis of a 2-Arylbenzothiazole Derivative
This protocol describes a general method for synthesizing 2-arylbenzothiazoles via condensation, a common and effective route.[27][28]
Objective: To synthesize a 2-arylbenzothiazole via condensation of 2-aminothiophenol with an aromatic carboxylic acid.
Materials:
-
2-Aminothiophenol
-
Substituted benzoic acid (e.g., 4-nitrobenzoic acid for a non-fluorinated analog, 4-fluorobenzoic acid for a fluorinated analog)
-
Polyphosphoric acid (PPA)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Sodium bicarbonate (NaHCO₃) solution (10%)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and the chosen aromatic carboxylic acid.
-
Add Catalyst: Add polyphosphoric acid (PPA) in excess to act as both a solvent and a condensing agent. A typical ratio is 10-20 times the weight of the reactants.
-
Condensation: Heat the mixture with stirring to 180-220°C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After cooling to approximately 100°C, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding 10% aqueous NaHCO₃ until effervescence ceases and the pH is neutral (~7).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-arylbenzothiazole derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Causality: PPA is an excellent dehydrating and cyclizing agent, making it ideal for the one-pot synthesis of the benzothiazole ring from these precursors. The basic workup with NaHCO₃ is crucial to neutralize the acidic catalyst and isolate the final product.
Protocol 2: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[29][30][31]
Objective: To determine the IC₅₀ value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Include wells for "cells only" (negative control) and "medium only" (blank). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[30]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Add fresh medium with the corresponding DMSO concentration to the control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells: % Viability = (Absorbance_treated / Absorbance_control) * 100.
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The strategic incorporation of fluorine is a powerful and validated approach for enhancing the biological activity of the benzothiazole scaffold. Experimental evidence consistently demonstrates that fluorination can lead to dramatic increases in anticancer potency, modulate mechanisms of action to produce more favorable drug profiles, and enhance antimicrobial and enzyme inhibitory activities.[5][13][20]
The key takeaway for researchers is that the effects of fluorination are highly context-dependent. The position and degree of fluorination are critical factors that determine the impact on a molecule's physicochemical properties and, consequently, its biological function. While non-fluorinated benzothiazoles remain a rich source of bioactive compounds, fluorinated analogues often represent the next step in optimizing a lead candidate, transforming a promising molecule into a potent therapeutic agent. Future research will undoubtedly continue to leverage this "fluorine effect" to develop novel benzothiazole-based drugs with improved efficacy and safety profiles.
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A Senior Application Scientist's Guide to the In Vitro Assay Comparison of Benzothiazole Derivatives
For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides an in-depth, objective comparison of the in vitro performance of various benzothiazole derivatives, supported by experimental data and detailed protocols. We will delve into the nuances of their antimicrobial and anticancer properties, elucidating the structure-activity relationships that govern their efficacy and exploring the key signaling pathways they modulate.
The Versatility of the Benzothiazole Core
Benzothiazole, a bicyclic heterocyclic compound, serves as a foundational structure for a multitude of pharmacologically active agents.[1][3] Its derivatives have been extensively investigated and have shown promise as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents.[3][4] The versatility of the benzothiazole ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological profiles.[5] This guide will focus on a comparative analysis of these derivatives in two key therapeutic areas: antimicrobial and anticancer applications.
Section 1: Comparative In Vitro Antimicrobial Activity of Benzothiazole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have been identified as a promising class of compounds with potent antibacterial and antifungal activities.[2] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and dihydropteroate synthase (DHPS).[6][7]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core and any appended moieties.
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of aromatic or heteroaromatic rings at this position often enhances antimicrobial activity. For instance, studies have shown that benzothiazole derivatives bearing a pyrazolone ring exhibit potent antimicrobial effects.[8]
-
Halogenation: The presence of halogen atoms, such as fluorine or chlorine, on the benzothiazole ring or on appended phenyl rings can significantly increase antimicrobial potency.[7] This is often attributed to increased lipophilicity, which facilitates passage through microbial cell membranes.
-
Other Functional Groups: The incorporation of moieties like thiazolidinones and pyrimidines has also been shown to yield derivatives with significant antibacterial activity.[7]
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a critical parameter for evaluating the efficacy of antimicrobial agents, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. Below is a comparative table summarizing the MIC values of various benzothiazole derivatives against representative bacterial strains from different studies.
| Derivative Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazolone-substituted | Compound 16c | S. aureus | 0.025 mM | [8] |
| Isatin-conjugated | Compound 41c | E. coli | 3.1 | [7] |
| Isatin-conjugated | Compound 41c | P. aeruginosa | 6.2 | [7] |
| Thiazolidinone-substituted | Compound 11a | L. monocytogenes | 0.10-0.25 | [7] |
| Thiazolidinone-substituted | Compound 11a | S. aureus | 0.10-0.25 | [7] |
| General Benzothiazole | Compound 3 | E. coli | 25-100 | [6] |
| General Benzothiazole | Compound 4 | E. coli | 25-100 | [6] |
Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Caption: Workflow for MIC Determination.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Dissolve the benzothiazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[9]
Section 2: Comparative In Vitro Anticancer Activity of Benzothiazole Derivatives
Benzothiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[1] Their mechanisms of action are diverse and can involve the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.[3][10]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of benzothiazole derivatives is highly dependent on their chemical structure.
-
2-Aryl Substitution: The presence of a substituted phenyl ring at the 2-position is a common feature of many potent anticancer benzothiazole derivatives. Electron-withdrawing groups on this phenyl ring, such as nitro or halogen groups, can enhance cytotoxic activity.[1]
-
Substituents on the Benzothiazole Ring: Modifications on the benzothiazole nucleus itself, such as the introduction of methoxy or chloro groups, have been shown to modulate anticancer potency.[3]
-
Side Chains: The nature of the side chain at various positions can significantly impact activity. For example, benzamide and semicarbazone moieties have been incorporated to produce highly active compounds.[1][3]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of different benzothiazole derivatives against various cancer cell lines.
| Derivative Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Semicarbazone-containing | Compound 12 | HT29 (Colon) | 0.015 | [3] |
| Semicarbazone-containing | Compound 12 | H460 (Lung) | 0.28 | [3] |
| Benzamide-based | Compound 41 (methoxybenzamide) | Various | 1.1 - 8.8 | [3] |
| Benzamide-based | Compound 42 (chloromethylbenzamide) | Various | 1.1 - 8.8 | [3] |
| Oxothiazolidine-based | Compound 53 | HeLa (Cervical) | 9.76 | [1] |
| Phenylacetamide-containing | Compound 4l | Pancreatic Cancer Cells | Low micromolar | [4] |
| Nitrobenzyl-substituted | Compound B7 | A549 (Lung) | IC50 determined | [11][12] |
Key Signaling Pathways Targeted by Benzothiazole Derivatives
Several benzothiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and inflammation.
Caption: Key signaling pathways targeted by benzothiazole derivatives.
Recent studies have shown that certain benzothiazole derivatives, such as compound B7, can simultaneously inhibit the AKT and ERK signaling pathways, which are crucial for tumor cell survival and proliferation.[11][12] Furthermore, some derivatives have been found to suppress the NF-κB signaling pathway, leading to the downregulation of pro-inflammatory enzymes like COX-2 and iNOS, thereby inducing apoptosis in cancer cells.[13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This guide provides a comparative overview of the in vitro antimicrobial and anticancer activities of various benzothiazole derivatives, grounded in experimental data from the scientific literature. The structure-activity relationships highlighted herein offer valuable insights for the rational design of more potent and selective therapeutic agents. The detailed protocols for standard in vitro assays provide a practical framework for researchers to evaluate the performance of novel benzothiazole compounds. The continued exploration of this versatile scaffold holds significant promise for the discovery of new drugs to combat infectious diseases and cancer.
References
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Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4989. [Link]
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El-Sayed, W. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2092. [Link]
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 265-283. [Link]
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Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Biomolecular Structure and Dynamics, 41(12), 5287-5311. [Link]
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Irfan, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online, 34(1), 265-283. [Link]
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Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
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Sabatino, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4867. [Link]
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ProQuest. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. ProQuest. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12, 1369650. [Link]
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PubMed. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]
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MDPI. (2021). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. MDPI. [Link]
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PubMed Central. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
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NIH. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. [Link]
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ResearchGate. (2017). Cell sensitivity assays: The MTT assay. ResearchGate. [Link]
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ResearchGate. (2023). Different antibacterial targets of benzothiazole derivatives. ResearchGate. [Link]
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PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. PubMed Central. [Link]
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ResearchGate. (2018). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. [Link]
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ResearchGate. (2019). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
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ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
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ResearchGate. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate. [Link]
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RSC Publishing. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease. RSC Publishing. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-Substituted-5,7-Difluorobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of fluorine atoms into this core structure can significantly modulate its physicochemical and biological properties, including metabolic stability and target binding affinity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-substituted-5,7-difluorobenzothiazoles, focusing on their potential as anticancer and kinase-inhibiting agents. By synthesizing available data and providing detailed experimental protocols, this document aims to empower researchers in the rational design of novel therapeutics based on this promising scaffold.
The 5,7-Difluorobenzothiazole Core: A Strategic Starting Point
The selection of the 5,7-difluoro substitution pattern on the benzothiazole ring is a deliberate design choice. The presence of two fluorine atoms in these positions can profoundly influence the molecule's electronic properties and its ability to form key interactions with biological targets. Fluorine's high electronegativity can alter the pKa of nearby functional groups, impacting ionization state and solubility. Furthermore, fluorine can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for target proteins.
Navigating the Synthetic Landscape: Crafting 2-Substituted-5,7-Difluorobenzothiazoles
The synthesis of the 2-substituted-5,7-difluorobenzothiazole library hinges on the initial construction of the core heterocyclic system, followed by the introduction of diverse functionalities at the 2-position.
Protocol 1: Synthesis of the Core Intermediate: 2-Amino-5,7-difluorobenzothiazole
This protocol outlines a common and effective method for the synthesis of the key building block, 2-amino-5,7-difluorobenzothiazole, starting from commercially available 2,4-difluoroaniline.
Step 1: Thiocyanation of 2,4-Difluoroaniline
-
Dissolve 2,4-difluoroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Add potassium thiocyanate (or sodium thiocyanate, 2-3 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 2-amino-5,7-difluorobenzothiazole.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Caption: Synthetic route to 2-amino-5,7-difluorobenzothiazole.
Diversification at the 2-Position: A Gateway to Varied Biological Activity
With the 2-amino-5,7-difluorobenzothiazole intermediate in hand, a plethora of substituents can be introduced at the 2-position to explore the SAR. The two primary classes of derivatives explored in this guide are the 2-aryl and 2-amino substituted analogs.
Protocol 2: Synthesis of 2-Aryl-5,7-difluorobenzothiazoles via Suzuki Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki coupling, in particular, is widely used for the synthesis of 2-arylbenzothiazoles.
Step 1: Conversion of 2-Amino to 2-Halo-5,7-difluorobenzothiazole
-
The 2-amino-5,7-difluorobenzothiazole can be converted to the corresponding 2-bromo or 2-chloro derivative using a Sandmeyer-type reaction. For example, treatment with tert-butyl nitrite and copper(II) bromide or chloride.
Step 2: Suzuki Cross-Coupling
-
To a reaction vessel, add the 2-halo-5,7-difluorobenzothiazole (1 equivalent), a desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5,7-difluorobenzothiazole.
Caption: General workflow for Suzuki cross-coupling.
Comparative Analysis of Biological Activity
While specific data for a comprehensive library of 2-substituted-5,7-difluorobenzothiazoles is limited in the public domain, we can extrapolate SAR trends from closely related fluorinated benzothiazole series. The primary biological activities of interest for this scaffold are anticancer and kinase inhibition.
Anticancer Activity: A Focus on Cell Proliferation
The antiproliferative activity of benzothiazole derivatives is often evaluated against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol 3: MTT Assay for Antiproliferative Activity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-substituted-5,7-difluorobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical Anticancer Activity of 2-Aryl-5,7-difluorobenzothiazoles
| Compound ID | 2-Aryl Substituent (R) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 1a | Phenyl | > 50 | > 50 |
| 1b | 4-Methoxyphenyl | 25.3 | 31.8 |
| 1c | 4-Chlorophenyl | 10.1 | 15.2 |
| 1d | 4-Aminophenyl | 5.2 | 8.9 |
| 1e | 3,4-Dimethoxyphenyl | 1.8 | 3.5 |
Inferred SAR for Anticancer Activity:
-
Electron-donating groups (e.g., methoxy) at the para-position of the 2-aryl ring appear to confer moderate activity.
-
Electron-withdrawing groups (e.g., chloro) may enhance potency compared to unsubstituted phenyl.
-
The presence of an amino group at the para-position is often associated with a significant increase in anticancer activity, a trend observed in other 2-arylbenzothiazole series.
-
Multiple substitutions , such as the 3,4-dimethoxy pattern, can lead to a substantial improvement in potency.
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Many benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. Cyclin-dependent kinase 4 (CDK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two important cancer targets.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
Kinase activity can be measured using various platforms, such as ADP-Glo™ or HTRF® assays, which quantify the amount of ADP produced or the phosphorylation of a substrate, respectively.
-
Reaction Setup: In a microplate, combine the kinase enzyme (e.g., CDK4/Cyclin D1 or VEGFR-2), a specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™ reagent or HTRF® antibodies).
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC₅₀ value.
Table 2: Hypothetical Kinase Inhibitory Activity of 2-Amino-5,7-difluorobenzothiazole Derivatives
| Compound ID | 2-Substituent (R) | CDK4 IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| 2a | -NH₂ | > 1000 | > 1000 |
| 2b | -NH-Phenyl | 520 | 850 |
| 2c | -NH-(4-fluorophenyl) | 210 | 430 |
| 2d | -NH-(4-pyridyl) | 85 | 150 |
| 2e | -NH-CO-Phenyl | 15 | 45 |
Inferred SAR for Kinase Inhibition:
-
The unsubstituted 2-amino group itself may not be sufficient for potent kinase inhibition.
-
Substitution on the 2-amino nitrogen with an aryl group can introduce inhibitory activity.
-
The presence of a fluorine atom on the pendant aryl ring may enhance potency, potentially through favorable interactions in the kinase active site.
-
A pyridyl substituent appears to be a favorable motif for kinase inhibition, a common observation in many kinase inhibitor scaffolds.
-
Acylation of the 2-amino group to form an amide linkage can lead to a significant increase in inhibitory potency against both CDK4 and VEGFR-2.
Caption: Logical relationship between compound, target, and cellular effect.
Conclusion and Future Directions
The 2-substituted-5,7-difluorobenzothiazole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. While a comprehensive SAR study on this specific scaffold is yet to be published, analysis of related compounds suggests that strategic modification of the 2-substituent can lead to potent and selective biological activity.
Future work should focus on the systematic synthesis and biological evaluation of a diverse library of 2-substituted-5,7-difluorobenzothiazoles. This will enable the generation of robust SAR data and the identification of lead compounds for further optimization. Key areas for exploration include:
-
Expansion of the 2-aryl substituent library: Investigating a wider range of electronic and steric properties on the aryl ring.
-
Exploration of diverse 2-amino derivatives: Synthesizing and testing a variety of amides, ureas, and sulfonamides.
-
Introduction of other functional groups at the 2-position: Exploring the effects of alkyl, heteroaryl, and other functionalities.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
By leveraging the insights and protocols provided in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on the versatile 5,7-difluorobenzothiazole scaffold.
References
- Due to the lack of specific literature on 2-substituted-5,7-difluorobenzothiazoles, the references would be to general methods for benzothiazole synthesis, cross-coupling reactions, and biological assays.
Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Confirmation of 2-Chloro-5,7-difluorobenzo[d]thiazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the definitive characterization of 2-Chloro-5,7-difluorobenzo[d]thiazole. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust predictive framework based on the analysis of structurally related compounds, offering a reliable benchmark for experimental validation.
The intrinsic complexity of drug discovery pipelines necessitates absolute certainty in the identity and purity of synthesized compounds. Spectroscopic methods provide a non-destructive window into the molecular world, each offering a unique perspective on the atomic arrangement and bonding within a molecule. For a novel structure like this compound, a multi-faceted spectroscopic approach is not just recommended, but essential for unequivocal confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for a definitive mapping of the molecular scaffold. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required for a comprehensive analysis.
Predicted NMR Data
The following tables present the predicted chemical shifts (δ) for this compound. These predictions are derived from established principles of NMR spectroscopy and comparative analysis of similar fluorinated and chlorinated benzothiazole derivatives.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.2-7.4 | d | ~9.0 | H-4 |
| ~6.9-7.1 | t | ~9.0 | H-6 |
Causality Behind Predictions: The electron-withdrawing nature of the fluorine and chlorine atoms, along with the thiazole ring, will deshield the aromatic protons, leading to chemical shifts in the downfield region. The proton at position 4 (H-4) is expected to be a doublet due to coupling with the fluorine at position 5. The proton at position 6 (H-6) is anticipated to be a triplet due to coupling with the two adjacent fluorine atoms at positions 5 and 7.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-165 (d, ¹JCF ≈ 250 Hz) | C-5 |
| ~158-163 (d, ¹JCF ≈ 250 Hz) | C-7 |
| ~150-155 | C-2 |
| ~145-150 (d) | C-7a |
| ~130-135 (d) | C-3a |
| ~115-120 (d) | C-4 |
| ~105-110 (t) | C-6 |
Causality Behind Predictions: The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted downfield. The carbon bearing the chlorine (C-2) will also be downfield. The remaining aromatic carbons will show smaller couplings to the fluorine atoms, influencing their chemical shifts and multiplicities.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -110 to -120 | m | F-5, F-7 |
Causality Behind Predictions: The chemical shifts of fluorine atoms are highly sensitive to their electronic environment. In this aromatic system, the fluorine resonances are expected in the typical range for aryl fluorides.[1] The multiplicity will be complex due to mutual coupling and coupling to the aromatic protons.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.[2]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the probe for the ¹⁹F frequency.
-
Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Caption: Workflow for NMR-based structural confirmation.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Predicted Mass Spectrometry Data
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z (Monoisotopic) |
| [M]⁺ | 204.9700 |
| [M+2]⁺ | 206.9671 |
Causality Behind Predictions: The predicted m/z values are calculated based on the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ³²S, ³⁵Cl, ¹⁹F). The presence of a chlorine atom will result in a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.
Predicted Fragmentation Pattern:
The fragmentation of the benzothiazole ring is expected to be a dominant process. Common fragmentation pathways for related structures involve the cleavage of the thiazole ring.[3] The presence of the halogen atoms will also influence the fragmentation, with potential losses of Cl, F, or HF radicals or neutral molecules.
Experimental Protocol: Mass Spectrometry Data Acquisition
A standard protocol for acquiring mass spectrometry data for a small molecule is as follows.[4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization - EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
If fragmentation data is desired, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the isotopic pattern to confirm the presence of chlorine.
-
Interpret the fragmentation pattern to gain further structural insights.
-
Caption: Workflow for MS-based molecular weight and fragmentation analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the molecule's functional groups.
Predicted Infrared Spectroscopy Data
Table 5: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600-1450 | C=C and C=N stretch | Aromatic ring and Thiazole ring |
| ~1250-1000 | C-F stretch | Aryl-Fluorine |
| ~800-600 | C-Cl stretch | Aryl-Chlorine |
Causality Behind Predictions: The predicted absorption frequencies are based on characteristic vibrational modes for the functional groups present in this compound.[5] The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The stretching vibrations of the fused aromatic and thiazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong C-F and C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.[6]
Experimental Protocol: IR Spectroscopy Data Acquisition
A common and straightforward method for acquiring an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.
Caption: Workflow for IR-based functional group analysis.
Conclusion: A Synergistic Approach to Structural Confirmation
The definitive structural confirmation of a novel compound such as this compound relies on the synergistic application of multiple spectroscopic techniques. While NMR spectroscopy provides the most detailed map of the molecular framework, mass spectrometry offers unambiguous confirmation of the molecular formula, and infrared spectroscopy provides a rapid check for the presence of key functional groups.
This guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound, grounded in the established principles of spectroscopy and comparative data from related molecules. By following the detailed experimental protocols and comparing the acquired data with the predictive tables and analyses presented herein, researchers can confidently and rigorously confirm the structure of this and other novel chemical entities, ensuring the integrity and reliability of their scientific endeavors.
References
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A standardized protocol enabling rapid NMR data collection for high-quality protein structure determination. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
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Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility, University of Oxford. Retrieved January 21, 2026, from [Link]
-
Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). Angewandte Chemie International Edition, 59(30), 12669-12673. [Link]
-
Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 21, 2026, from [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2015). Journal of Analytical Methods in Chemistry, 2015, 895956. [Link]
-
Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). International Journal of ChemTech Research. Retrieved January 21, 2026, from [Link]
-
Mass spectral fragmentation modes of some heterocyclically substituted chromones-I. (n.d.). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. (1994). Rapid Communications in Mass Spectrometry, 8(12), 977-980. [Link]
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Infrared (IR) spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of Benzothiazole Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzothiazole nucleus is recognized as a "privileged scaffold."[1] This fused heterocyclic system is a cornerstone in a multitude of clinically relevant molecules, prized for its structural rigidity, synthetic tractability, and its capacity to engage with a diverse array of biological targets.[2][3] Consequently, benzothiazole derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5]
Within the modern drug discovery paradigm, in silico molecular docking has become an indispensable tool. It provides critical, atom-level insights into how a ligand, such as a benzothiazole inhibitor, might physically bind to its protein target.[6] This computational technique not only predicts the preferred orientation of an inhibitor within a binding site but also estimates the strength of this interaction, often expressed as a docking score or binding energy.[7] By comparing these metrics across a series of compounds, we can rationalize structure-activity relationships (SAR), prioritize candidates for synthesis, and guide the design of next-generation inhibitors with enhanced potency and selectivity.[8][9]
This guide offers an in-depth, objective comparison of benzothiazole inhibitors through the lens of molecular docking. We will move beyond a simple recitation of data, focusing instead on the causality behind the computational workflow, the interpretation of results, and the strategic application of these studies in a drug development context.
Pillar 1: The Self-Validating Docking Workflow: A Protocol Grounded in Causality
A robust comparative docking study is not merely about generating numbers; it is a systematic process where each step is designed to ensure the biological relevance and predictive power of the final model. The protocol described below represents a self-validating system, incorporating checks and logical decision-making to build confidence in the results.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
1. Target Protein Acquisition and Preparation:
-
Step 1.1: Structure Selection. Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Causality: The choice of PDB entry is critical. Prioritize high-resolution structures (<2.5 Å) and those co-crystallized with a known ligand similar to the benzothiazole scaffold, if available. This provides an immediate reference for the binding site's conformation.
-
-
Step 1.2: Initial Protein Cleanup. Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not structurally or catalytically essential.
-
Causality: Water molecules can interfere with the docking algorithm by occupying space that should be explored by the ligand. Unless a specific water molecule is known to mediate a key protein-ligand interaction (a "bridging" water), its removal simplifies the system and prevents potential artifacts.
-
-
Step 1.3: Structural Correction. Add hydrogen atoms, as they are typically absent in X-ray crystal structures. Correct bond orders and assign appropriate protonation states for amino acid residues (e.g., His, Asp, Glu) at a physiological pH (e.g., 7.4).
-
Causality: Hydrogen atoms are fundamental to forming hydrogen bonds, a primary driver of protein-ligand recognition. Incorrect protonation states can lead to the miscalculation of electrostatic interactions and the failure to identify critical H-bonds, rendering the docking results meaningless.
-
-
Step 1.4: Energy Minimization. Perform a constrained energy minimization of the protein structure.
-
Causality: This step relieves any steric clashes or geometric strain introduced during the preparation phase, resulting in a more energetically favorable and realistic protein conformation for docking.
-
2. Ligand Preparation:
-
Step 2.1: 2D to 3D Conversion. Draw the 2D structures of your benzothiazole derivatives and convert them into 3D structures.
-
Step 2.2: Ionization and Tautomer Generation. Generate possible ionization states and tautomers for each ligand at the target physiological pH.
-
Causality: A ligand's charge and tautomeric form can drastically alter its ability to form interactions. Docking only a single, arbitrary state may cause you to miss the biologically active form entirely.
-
-
Step 2.3: Energy Minimization. Minimize the energy of each ligand conformation using a suitable force field (e.g., MMFF94).
-
Causality: This ensures that the starting ligand structures are in a low-energy, stable conformation before being subjected to the docking algorithm.
-
3. Receptor Grid Generation:
-
Step 3.1: Defining the Binding Site. Define the active site for docking. This is typically done by creating a "grid box" centered on the co-crystallized ligand or on key catalytic residues identified from the literature.
-
Causality: The grid box defines the search space for the docking algorithm. A box that is too small may cut off parts of the binding pocket, preventing the ligand from finding its optimal pose. A box that is too large exponentially increases computation time and can lead to the ligand docking in irrelevant, non-specific locations.
-
4. Molecular Docking and Validation:
-
Step 4.1: Docking Execution. Run the molecular docking algorithm (e.g., using software like AutoDock, Glide, or GOLD) to place the prepared ligands into the receptor grid.[10][11] The software will generate multiple binding poses for each ligand and calculate a corresponding docking score.
-
Step 4.2: Protocol Validation (Crucial). To validate the docking protocol, "re-dock" the co-crystallized ligand that was originally in the PDB structure.
-
Trustworthiness: A reliable docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand with a low Root Mean Square Deviation (RMSD), typically <2.0 Å.[7] If the protocol fails this test, the parameters (e.g., grid size, scoring function) must be adjusted and re-validated. This step ensures the protocol is valid for the specific target protein.
-
5. Analysis and Comparison:
-
Step 5.1: Ranking by Score. Rank the benzothiazole derivatives based on their docking scores or estimated binding energies. A more negative score generally indicates a more favorable predicted interaction.[7]
-
Step 5.2: Visual Inspection. Critically analyze the top-scoring poses for each compound. Examine the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, with the surrounding amino acid residues.
-
Expertise: A high score is not sufficient. The predicted binding mode must be chemically sensible and align with known SAR data. For example, if a series of active compounds all possess a hydrogen bond donor at a specific position, a high-scoring pose that fails to form this interaction should be viewed with skepticism.
-
Workflow Visualization
The following diagram illustrates the logical flow of a self-validating comparative docking experiment.
Antimicrobial Targets
Benzothiazole derivatives also exhibit a broad range of antimicrobial activities, and docking studies have been instrumental in identifying their potential mechanisms of action. [1][12] Table 2: Comparative Docking Data of Benzothiazole Derivatives Against Antimicrobial Targets
| Target Organism | Target Protein | Benzothiazole Derivative/Alternative | Docking Score (MolDock Score) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Various Bacteria | GABA-aminotransferase (1OHV) | Benzothiazole Series (e.g., SDZ3, SDZ4) | -104.23 to -121.56 | Forms excellent hydrogen bonds with PDB amino acids | [13] |
| Phenytoin (Standard Drug) | -73.63 | Not specified | [13] | ||
| Carbamazepine (Standard Drug) | -62.45 | Not specified | [13] |
| M. tuberculosis | DprE1 | Selected Benzothiazole Derivatives | Not specified | Interactions discussed in study | [14]|
In the study against GABA-aminotransferase, a potential target for anticonvulsant agents, a series of 66 designed benzothiazole derivatives showed significantly better (more negative) MolDock scores than the standard drugs phenytoin and carbamazepine. [13]This suggests that the benzothiazole scaffold is a highly promising starting point for designing potent inhibitors for this enzyme. The superior scores were attributed to extensive hydrogen bonding with the active site residues, a key insight derived directly from the docking analysis. [13]
Pillar 3: Benzothiazoles vs. Alternative Scaffolds
A key strength of comparative docking is the ability to evaluate novel scaffolds against established inhibitors or alternative chemical series. In many of the cited kinase studies, benzothiazole derivatives are compared against known, potent inhibitors like Dasatinib or Sorafenib. [10][15] For example, a study on novel FOXM1 inhibitors compared newly synthesized benzothiazole-thiazolidinedione hybrids against the known inhibitor FDI-6. [16]The docking studies were a precursor to in vitro testing, which ultimately confirmed that the lead benzothiazole compound (KC12) was significantly more potent (IC50 = 6.13 µM) than the reference inhibitor (FDI-6, IC50 = 20.79 µM). [16]This exemplifies the power of a well-executed in silico to in vitro workflow, where computational comparisons successfully predict superior biological activity.
Similarly, other heterocyclic systems like thiazoles, benzoxazoles, and imidazopyridines are often explored as kinase inhibitors. [10][17][18]Docking allows for a direct, computationally inexpensive comparison of these different cores. It can help answer critical questions: Does the nitrogen in the benzoxazole offer a key H-bonding advantage over the sulfur in benzothiazole for a specific target? How does the shape and electronics of the imidazopyridine core compare in the ATP pocket? These head-to-head in silico comparisons are invaluable for scaffold-hopping efforts and for establishing the unique advantages of the benzothiazole ring system for a given biological target.
Conclusion and Future Outlook
Comparative molecular docking is a cornerstone of modern, rational drug design. As demonstrated, it provides a powerful framework for understanding the structure-activity relationships of benzothiazole inhibitors against a multitude of therapeutic targets. The key to a successful study lies not in the absolute value of a docking score, but in the rigorous, validated methodology used to generate comparative data and the insightful analysis of the underlying molecular interactions.
The studies reviewed here consistently show that the benzothiazole scaffold is a versatile and effective platform for inhibitor design. Its ability to be readily functionalized allows for the precise tuning of interactions within a target's active site, from the critical hydrogen bonds in kinase hinge regions to the hydrophobic contacts that confer selectivity. By integrating docking studies with synthesis and in vitro validation, researchers can accelerate the discovery of novel benzothiazole-based therapeutics to address pressing medical needs in oncology, infectious disease, and beyond.
References
A complete list of all sources cited within this guide is provided below, with links for verification.
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- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research J. Pharm. and Tech.
- (N.A.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
- (N.A.). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
- Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. ProQuest.
- (N.A.). (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. MDPI.
- (N.A.). (2011). Molecular simulation of a series of benzothiazole PI3Kα inhibitors: probing the relationship between structural features. TCMSP.
- Bhuva, H.A., & Kini, S.G. (2010). Synthesis, anticancer activity and docking of some substituted benzothiazoles as tyrosine kinase inhibitors. Journal of Molecular Graphics and Modelling.
- (N.A.). (N.D.). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Taylor & Francis Online.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
- (N.A.). (2025). In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide for Researchers. Benchchem.
- (N.A.). (N.D.). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Publishing.
- (N.A.). (2025). Unlocking Potential: A Comparative Guide to Benzothiazole-Based Inhibitors in Molecular Docking Studies. Benchchem.
- (N.A.). (N.D.). Docking graphs of benzothiazole derivatives (a) and positive controls... ResearchGate.
- (N.A.). (N.D.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- (N.A.). (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Springer.
- (N.A.). (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. RSC Advances.
- (N.A.). (N.D.). Anticancer activity of benzothiazole derivatives. ResearchGate.
- Cankara, K., et al. (N.D.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central.
- (N.A.). (N.D.). Examples of benzothiazole‐based class‐I PI3K inhibitors. ResearchGate.
- Yang, Z., et al. (N.D.). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. PubMed Central.
- Patel, S., et al. (2025). Exploring benzothiazole derivatives: Promising PLK1 Inhibitors for cancer therapy through Virtual screening, Molecular docking, and ADMET evaluation. Indian Journal of Biochemistry and Biophysics (IJBB).
- Liu, Z., & Su, M. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central.
- Sun, S., & Head, M. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry.
- Yang, L., et al. (N.D.). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PubMed Central.
- Dahiya, S., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews.
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A Senior Scientist's Guide to Cross-Reactivity Profiling of Novel 2-Chloro-5,7-difluorobenzo[d]thiazole Derivatives
Introduction: The Benzothiazole Scaffold and the Imperative of Selectivity
The benzo[d]thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with a broad spectrum of biological and pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its versatile structure allows for interaction with a diverse range of molecular targets, making it a cornerstone in modern drug discovery.[1][3] The 2-Chloro-5,7-difluorobenzo[d]thiazole class of derivatives represents a new frontier within this chemical space, offering potential for novel therapeutic agents. However, with great potential comes significant responsibility. As we advance these molecules through the development pipeline, a rigorous and comprehensive analysis of their target selectivity becomes paramount.
In drug development, selectivity is a critical attribute that dictates both efficacy and safety.[4] A compound's tendency to interact with unintended off-targets can lead to unforeseen toxicity, while in some cases, controlled polypharmacology can be therapeutically advantageous.[5] Therefore, a cross-reactivity analysis is not merely a checkbox exercise; it is a fundamental investigation into the molecular soul of a potential drug. This guide provides a strategic framework for researchers, scientists, and drug development professionals to dissect the cross-reactivity profile of novel this compound derivatives. We will move beyond rote protocols to explain the causal logic behind experimental choices, empowering you to build a self-validating, data-rich profile of your lead candidates in line with regulatory expectations for preclinical safety assessment.[6][7]
Part 1: The Strategic Framework - An Integrated Approach to Profiling
A robust cross-reactivity assessment is not a single experiment but a multi-pronged strategy. It begins with broad, unbiased screening to map the landscape of potential interactions and progressively funnels down to more focused functional assays to confirm the biological relevance of those interactions. The goal is to build a comprehensive and coherent narrative of the compound's behavior.
Our approach integrates three key pillars: large-scale binding assays to identify potential interactions, proteome-wide unbiased screens to uncover unexpected targets in a cellular context, and functional assays to validate the downstream physiological consequences of these interactions. This orthogonal methodology ensures that any identified cross-reactivity is not an artifact of a single platform but a reproducible and biologically meaningful characteristic of the molecule.
Caption: Integrated workflow for cross-reactivity analysis.
Part 2: Experimental Methodologies for Comprehensive Profiling
The choice of experimental method is dictated by the scientific question at hand. For cross-reactivity, we must employ techniques that are both broad in scope and high in resolution. Here, we detail the core protocols that form the foundation of a thorough analysis.
Large-Scale Kinase Profiling
Causality: The human kinome, with over 500 members, shares a structurally conserved ATP-binding pocket, making it a frequent source of off-target interactions for small molecule inhibitors.[5][8] Benzothiazole derivatives have been shown to target kinases. Therefore, a comprehensive kinome scan is the logical and mandatory first step in experimental profiling.
Recommended Protocol: Competition-Binding Displacement Assay (e.g., KINOMEscan®)
This technology provides a direct, quantitative measure of binding interactions between a compound and a large panel of kinases.[9][10] It is an activity-independent assay, meaning it can detect binding to both active and inactive kinase conformations.
Step-by-Step Methodology:
-
Assay Principle: The assay involves a test compound, a specific kinase tagged with DNA, and an immobilized, active-site-directed ligand.[10]
-
Competition: In solution, the test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Capture & Quantification: The mixture is passed over a solid support that captures the immobilized ligand. The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity.
-
Readout: The amount of captured kinase is measured using a highly sensitive method like quantitative PCR (qPCR) that detects the DNA tag.[10]
-
Data Analysis: Results are typically reported as percent inhibition relative to a DMSO control or as a dissociation constant (Kd) to quantify binding affinity.
Caption: Principle of competition binding displacement assays.
Unbiased, Proteome-Wide Off-Target Identification
Causality: While kinase panels are essential, they represent a biased search, limited to a single protein family. To uncover truly unexpected off-targets and understand compound behavior in a more physiologically relevant system, an unbiased, proteome-wide approach is necessary.
Recommended Protocol: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry
CETSA® leverages the principle that proteins become more resistant to thermal denaturation upon ligand binding.[11] When coupled with quantitative mass spectrometry, it allows for the unbiased identification of thousands of protein-compound interactions directly within intact cells or cell lysates.
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells or cell lysate with the this compound derivative or a vehicle control (e.g., DMSO).
-
Thermal Challenge: Aliquot the samples and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Cool the samples and centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Sample Preparation for MS: Collect the soluble fraction, digest the proteins into peptides, and label them with isobaric tags for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify thousands of proteins.
-
Data Analysis: For each protein, generate a "melting curve" by plotting the soluble fraction against temperature. A shift in the melting curve between the drug-treated and vehicle-treated samples indicates a direct binding interaction.[11]
Functional Cellular Assays
Causality: Identifying a binding event is the first step; understanding its functional consequence is the ultimate goal. A compound might bind to an off-target without modulating its activity. Functional assays are crucial for validating whether the observed binding translates into a biological effect.
Recommended Protocol: Global Phosphorylation Profiling
Given that many off-targets are kinases, assessing the global phosphorylation state of a cell provides a direct functional readout of altered kinase activity.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations and time points.
-
Lysis and Digestion: Lyse the cells and digest the proteins into peptides.
-
Phosphopeptide Enrichment: Use techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides from the complex mixture.[12]
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the specific phosphorylation sites and quantify their abundance changes upon treatment.
-
Bioinformatic Analysis: Map the significantly altered phosphorylation sites to specific proteins and signaling pathways to understand the functional impact of the compound's on- and off-target activities.
Part 3: Data Interpretation and Comparative Analysis
The power of this multi-assay approach lies in the synthesis of its data. Each experiment provides a different piece of the puzzle, and together they create a high-resolution picture of the compound's selectivity.
Data Presentation:
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Representative Kinase Selectivity Profile for a Hypothetical Derivative (Compound X)
| Target Kinase | Method | Result Type | Value | Interpretation |
|---|---|---|---|---|
| Primary Target | KINOMEscan® | Kd | 2.5 nM | High-affinity on-target binding |
| Off-Target Kinase A | KINOMEscan® | Kd | 85 nM | Significant off-target interaction |
| Off-Target Kinase B | KINOMEscan® | Kd | 1,200 nM | Moderate off-target interaction |
| Off-Target Kinase C | KINOMEscan® | % Inhibition @ 1µM | <10% | No significant interaction |
| ... (95 other kinases) | KINOMEscan® | % Inhibition @ 1µM | <35% | Generally selective profile |
Table 2: Unbiased Off-Target Hits from CETSA®-MS for Compound X
| Protein Hit | Gene Symbol | Protein Family | Thermal Shift (ΔTm) | p-value | Interpretation |
|---|---|---|---|---|---|
| Primary Target | TARGET1 | Kinase | +4.2 °C | <0.001 | Confirms target engagement in cells |
| Off-Target Kinase A | KINASE_A | Kinase | +3.1 °C | <0.005 | Confirms kinase off-target in cells |
| Carbonic Anhydrase 2 | CA2 | Lyase | +2.5 °C | <0.01 | Novel, unexpected off-target |
| Heat shock protein 90 | HSP90AA1 | Chaperone | -1.8 °C | <0.05 | Potential destabilizing interaction |
Interpreting the Data:
-
Orthogonal Validation: The highest confidence off-targets are those identified by multiple, independent methods. For example, if "Off-Target Kinase A" is a hit in both the KINOMEscan® (binding) and the phosphoproteomics (functional) assays, it is a high-priority interaction to investigate further.
-
Quantifying Selectivity: Use the collected data to calculate selectivity scores. A simple metric is the ratio of the Kd for an off-target versus the primary target. A higher ratio indicates greater selectivity.
-
Context is Key: An off-target interaction is not automatically a liability. The key questions are:
-
Potency: At what concentration does this occur relative to the on-target effective concentration?
-
Function: Does this binding event alter the protein's function?
-
Physiology: Is this off-target implicated in known toxicity pathways?
-
Caption: Decision-making flowchart for integrated data analysis.
Conclusion
The cross-reactivity analysis of a novel chemical series like the this compound derivatives is a cornerstone of preclinical drug development. It is an investigation that demands scientific rigor, strategic planning, and the use of orthogonal, complementary technologies. By moving beyond a simple screening mentality to an integrated, hypothesis-driven approach, we can build a deep and nuanced understanding of a compound's biological interactions. This comprehensive profile not only de-risks clinical development by identifying potential safety liabilities early but also illuminates new therapeutic opportunities through controlled polypharmacology. The methodologies and frameworks presented in this guide provide a robust pathway to transform raw screening data into actionable knowledge, ultimately enabling the development of safer and more effective medicines.
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Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. [Link]
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- 4. azolifesciences.com [azolifesciences.com]
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- 6. fda.gov [fda.gov]
- 7. seed.nih.gov [seed.nih.gov]
- 8. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. chayon.co.kr [chayon.co.kr]
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- 12. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5,7-difluorobenzo[d]thiazole
Executive Summary
As researchers and drug development professionals, our work with novel chemical entities like 2-Chloro-5,7-difluorobenzo[d]thiazole (CAS No. 791594-34-8) demands the highest standards of scientific rigor and safety.[1][2] This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety, environmental stewardship, and the integrity of our research. This document moves beyond a simple checklist to explain the rationale behind each step, ensuring a deep understanding of the principles of hazardous waste management for halogenated aromatic heterocycles.
Hazard Assessment: Understanding the Risk Profile
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure—a benzothiazole ring substituted with both chlorine and fluorine atoms—places it firmly in the category of halogenated aromatic compounds.[3] This classification requires us to handle it with significant caution. Data from structurally similar compounds provide a strong basis for a conservative risk assessment.
For instance, related chlorinated and fluorinated benzothiazoles are classified with the following hazards:
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage.[4][6][7]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[4]
The thiazole ring itself is a common motif in biologically active molecules, but certain derivatives, particularly aminothiazoles, are known to be potential "toxicophores" that can be metabolized into reactive and toxic byproducts.[8][9] Therefore, we must operate under the assumption that this compound is a hazardous substance requiring specialized disposal.
Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary
| Hazard Classification (Anticipated) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Inhalation) | Work within a certified chemical fume hood.[3][10] |
| Skin Corrosion/Irritation | Nitrile gloves (double-gloving recommended).[10] |
| Serious Eye Damage/Irritation | Chemical safety goggles or a face shield.[7][10] |
| Skin Sensitization | Lab coat (buttoned), chemical-resistant apron for larger quantities.[3] |
| Aquatic Toxicity (Chronic) | All listed PPE to prevent environmental release. |
The Regulatory Imperative: Compliance with OSHA and EPA Standards
The disposal of chemical waste is strictly regulated. Two primary U.S. federal bodies establish the standards we must follow:
-
Occupational Safety and Health Administration (OSHA): The Hazard Communication Standard (29 CFR 1910.1200) mandates that all personnel be informed of the identities and hazards of the chemicals they work with.[11][12] Proper labeling and training are not optional; they are legally required.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle to grave." Regulations under 40 CFR Part 265 stipulate requirements for the types of containers, their maintenance, and storage area design.[13] As a halogenated organic compound, this compound waste falls under these stringent regulations.[14]
Core Disposal Principles for Halogenated Compounds
Before proceeding to the step-by-step protocol, it is critical to understand the foundational principles that govern the disposal of this chemical class.
-
Segregation is Non-Negotiable: Halogenated organic waste must never be mixed with non-halogenated organic waste.[10][15] The reason is twofold: it prevents potentially hazardous reactions and is essential for the final disposal method, which is typically high-temperature incineration.[16] Mixing waste streams can complicate and significantly increase the cost of disposal.
-
No Drain Disposal: Under no circumstances should any quantity of this compound or its solutions be disposed of down the sink.[17] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.
-
Evaporation is Prohibited: Allowing volatile halogenated waste to evaporate in a fume hood is not a disposal method.[17] It merely transfers the pollutant to the atmosphere.
-
Ultimate Disposal: The standard and safest method for destroying halogenated organic compounds is through controlled high-temperature incineration (typically around 1200 K) at a licensed hazardous waste facility.[16] This process is designed to break down the molecules completely, preventing the formation of highly toxic byproducts like dioxins and furans.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable workflow for the safe disposal of this compound and materials contaminated with it.
Step 1: Preparation and PPE
-
Location: Conduct all work involving the transfer of this waste in a certified chemical fume hood.[10][17]
-
PPE: Before handling the waste container, don the appropriate PPE as detailed in Table 1. This includes safety goggles, a lab coat, and nitrile gloves.[10]
-
Spill Kit: Ensure a spill kit equipped with absorbent materials for chemical spills is readily accessible.[10]
Step 2: Waste Collection and Segregation
-
Designated Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Liquids" or "Halogenated Organic Solids," as appropriate. These containers are typically supplied by your institution's Environmental Health & Safety (EHS) department.[18]
-
Compatibility: Ensure the container is made of a compatible material (e.g., high-density polyethylene for liquids) and has a secure, vapor-tight screw cap.[17][18]
-
Contaminated Materials: Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as solid halogenated hazardous waste.
Step 3: Labeling the Waste Container
-
Timing: Label the waste container before adding the first drop of waste.[10]
-
Content: The label must be filled out completely and legibly. It must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[10]
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added.
-
Step 4: Temporary Storage in the Laboratory
-
Secure Location: Always keep the waste container tightly sealed when not in use.[10]
-
Storage: Store the sealed container in a designated and secure secondary containment bin within the laboratory. This is often under the fume hood where the waste is generated or in a designated hazardous waste storage cabinet.[17]
-
Incompatibilities: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][10]
Step 5: Arranging for Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online or paper request to the EHS department.
-
Do Not Accumulate: Do not allow large quantities of waste to accumulate. Arrange for regular pickups to keep the volume of hazardous materials in the lab to a minimum.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.
Sources
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- 7. fishersci.com [fishersci.com]
- 8. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 9. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. osha.gov [osha.gov]
- 14. epa.gov [epa.gov]
- 15. uakron.edu [uakron.edu]
- 16. researchgate.net [researchgate.net]
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- 18. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
